molecular formula C18H26I3N3O9 B092086 Meglumine Diatrizoate CAS No. 131-49-7

Meglumine Diatrizoate

Cat. No.: B092086
CAS No.: 131-49-7
M. Wt: 809.1 g/mol
InChI Key: MIKKOBKEXMRYFQ-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meglumine Diatrizoate is an ionic radiopaque contrast agent widely used in diagnostic imaging and related research. Its mechanism of action is based on the high X-ray attenuation of its three incorporated iodine atoms, which effectively absorb X-rays and scatter the radiation to create enhanced visual contrast in radiographic procedures such as CT scans and fluoroscopy . This makes it an essential tool for visualizing internal structures and fluid spaces in preclinical and biomedical research. This compound is utilized in a variety of research applications. It is employed in gastrointestinal studies to investigate morphology and pathologies, particularly in models where barium sulfate is contraindicated, such as in suspected perforations . In urological research, it is used for retrograde cystourethrography and excretory urography to visualize the urinary bladder and renal tract . Furthermore, its application extends to angiography for examining blood vessels and to computed tomography (CT) for contrast enhancement . Research has also explored its use in managing intestinal obstruction and constipation in advanced disease models, where it may promote resolution through osmotic fluid shifting . This compound is typically administered as a water-soluble solution and is characterized by its high osmolality . When given intravenously in animal model studies, it exhibits rapid renal excretion, being filtered by the kidneys and eliminated unchanged in the urine . When used orally in research settings, it is not systemically absorbed but passes through the gastrointestinal tract, providing topical contrast . This product is strictly for laboratory research use. It must not be used for diagnostic, therapeutic, or any other human use. Researchers should be aware that the high osmolarity of the solution can lead to cytotoxic effects, including oxidative stress and apoptosis in renal cell models, which is a key consideration for in vitro study design .

Properties

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKKOBKEXMRYFQ-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897171
Record name Diatrizoate meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-49-7
Record name Meglumine diatrizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diatrizoate meglumine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diatrizoate meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meglumine diatrizoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIATRIZOATE MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X9MR4N98U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Synthesis of Meglumine Diatrizoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meglumine (B1676163) diatrizoate is a widely used iodinated contrast agent for radiological imaging. Its synthesis is a multi-step process involving the independent preparation of diatrizoic acid and meglumine, followed by their salt formation. This guide provides a detailed overview of the core chemical synthesis pathways, experimental protocols, and quantitative data for the production of meglumine diatrizoate.

Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) is a critical part of the overall process. There are several reported pathways, with a common route originating from benzoic acid.

A prevalent method involves the following key steps:

  • Nitration: Benzoic acid is first nitrated to yield 3,5-dinitrobenzoic acid.

  • Reduction: The dinitro compound is then reduced to 3,5-diaminobenzoic acid.

  • Iodination: The aromatic ring is subsequently iodinated to produce 3,5-diamino-2,4,6-triiodobenzoic acid.

  • Acetylation: Finally, the amino groups are acetylated to form the final diatrizoic acid product.[1][2]

An alternative starting point for the synthesis is 3,5-diaminobenzoic acid, which would bypass the initial nitration and reduction steps.[3] Another variation involves the iodination of 3,5-diacetamidobenzoic acid.[2]

Quantitative Data for Diatrizoic Acid Synthesis
StepReactantsReagents/CatalystsMolar Yield (%)Reference
Acetylation & Esterification3,5-diamino-2,4,6-triiodobenzoic acid, Acetic acid, Thionyl chloride, Methanol (B129727)4-dimethylaminopyridine (B28879)92.76[4]
Hydrolysis3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester, Deionized waterSodium hydroxide (B78521), Hydrochloric acid~93.5 (based on crude product weight)[4]
Overall Yield (from 3,5-diamino-2,4,6-triiodobenzoic acid)-->80[4]
Acetylation (alternative)3,5-diamino-2,4,6-triiodobenzoic acidAcetic anhydride (B1165640) in NMP>89[1]
Experimental Protocols for Diatrizoic Acid Synthesis

Method 1: From 3,5-diamino-2,4,6-triiodobenzoic acid [4]

  • Step 1: Acylation and Esterification

    • Add 30g of 3,5-diamino-2,4,6-triiodobenzoic acid and 30g of acetic acid to a reaction flask and heat to 50°C to dissolve.

    • In a separate flask, add 300ml of thionyl chloride and 0.5g of 4-dimethylaminopyridine as a catalyst.

    • Add the dissolved benzoic acid derivative dropwise to the thionyl chloride solution, maintaining the temperature below 60°C.

    • After the addition, raise the temperature to reflux for 4 hours.

    • Cool the mixture and remove excess thionyl chloride by distillation.

    • Add 300ml of methanol and reflux for 12 hours.

    • Cool the reaction mixture to 20-25°C to allow crystallization.

    • Filter the solid, wash with methanol, and dry to obtain 3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester.

  • Step 2: Hydrolysis

    • Suspend 33g of the methyl ester in 200ml of deionized water.

    • Add 20% sodium hydroxide solution dropwise to adjust the pH to 10-11 and maintain at 50-55°C for 2 hours.

    • Adjust the pH to 3-3.5 with concentrated hydrochloric acid.

    • Heat to 90-95°C, add activated carbon, and stir for 3 hours.

    • Filter the hot solution.

    • Cool the filtrate to 60°C and adjust the pH to 1-1.5 with concentrated hydrochloric acid to induce crystallization.

    • Filter the product, wash with deionized water, and dry to yield diatrizoic acid.

Method 2: From Benzoic Acid (General Pathway) [1][2]

  • Step 1: Nitration of Benzoic Acid

    • Benzoic acid is reacted with a nitrating mixture (e.g., fuming nitric acid and sulfuric acid) at a controlled temperature (e.g., 60-90°C) for an extended period (e.g., 20-40 hours) to produce 3,5-dinitrobenzoic acid.[1]

  • Step 2: Reduction of 3,5-Dinitrobenzoic Acid

    • The 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid using a catalyst such as Raney nickel or palladium on carbon.[2]

  • Step 3: Iodination of 3,5-Diaminobenzoic Acid

    • The 3,5-diaminobenzoic acid is reacted with an iodinating agent like iodine monochloride or potassium iodochloride to yield 3,5-diamino-2,4,6-triiodobenzoic acid.[2]

  • Step 4: N-Acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid

    • The amino groups are acetylated using acetic anhydride to form diatrizoic acid. This step can be performed in a solvent such as N-methyl-2-pyrrolidone (NMP) to achieve high yields.[1]

Synthesis of Meglumine

Meglumine (N-methyl-D-glucamine) is an amino sugar derived from a monosaccharide. The synthesis generally starts with D-glucose or its reduced form, sorbitol.[5][6]

The primary steps for meglumine synthesis are:

  • Hydrogenation (if starting from Glucose): D-glucose is catalytically hydrogenated, typically using a nickel catalyst under high pressure, to produce sorbitol.[5]

  • Reductive Amination: Sorbitol is reacted with methylamine (B109427) in an aqueous solution.[5] This can also be described as an imination followed by catalytic hydrogenation.[7]

  • Purification: The resulting meglumine is then purified, often through crystallization or ion-exchange methods, to achieve pharmaceutical-grade quality.[5]

Experimental Protocol for Meglumine Synthesis

Method: From D-Glucose [7]

  • Charge a Parr reactor with Raney nickel and water.

  • Seal the reactor and purge with nitrogen and then hydrogen.

  • Pressurize with hydrogen, begin stirring, and heat to 100-110°C for 1 hour.

  • Cool the reactor to 10°C.

  • Add an aqueous solution of D-glucose followed by an aqueous solution of methylamine while maintaining a low temperature.

  • Pressurize the reactor with hydrogen and allow it to warm to ambient temperature.

  • Heat the reactor in stages to 35°C, 50°C, 75°C, and finally 100°C over several hours.

  • Cool the reactor, vent, and purge with nitrogen.

  • Filter the contents and remove the water under reduced pressure.

  • Dissolve the resulting solid in refluxing methanol and allow it to crystallize at ambient temperature.

  • Filter and dry the white solid to obtain meglumine.

Formation of this compound

The final step in the synthesis is the formation of the meglumine salt of diatrizoic acid. This is an acid-base reaction where the acidic diatrizoic acid reacts with the basic meglumine. The resulting salt, this compound, exhibits enhanced water solubility compared to diatrizoic acid, making it suitable for injectable formulations.[8]

The final product is often a solution containing this compound, and in some formulations, sodium diatrizoate as well.[9][10] The pH of the final solution is typically adjusted to be within a physiologically acceptable range.[9]

Synthesis Pathway Visualization

The following diagrams illustrate the chemical synthesis pathways for diatrizoic acid and meglumine.

G cluster_diatrizoic_acid Diatrizoic Acid Synthesis benzoic_acid Benzoic Acid dinitrobenzoic_acid 3,5-Dinitrobenzoic Acid benzoic_acid->dinitrobenzoic_acid Nitration diaminobenzoic_acid 3,5-Diaminobenzoic Acid dinitrobenzoic_acid->diaminobenzoic_acid Reduction triiodo_diamino 3,5-Diamino-2,4,6-triiodobenzoic Acid diaminobenzoic_acid->triiodo_diamino Iodination diatrizoic_acid Diatrizoic Acid triiodo_diamino->diatrizoic_acid Acetylation

Caption: Synthesis pathway of Diatrizoic Acid from Benzoic Acid.

G cluster_meglumine Meglumine Synthesis d_glucose D-Glucose sorbitol Sorbitol d_glucose->sorbitol Catalytic Hydrogenation meglumine Meglumine sorbitol->meglumine Reductive Amination with Methylamine

Caption: Synthesis pathway of Meglumine from D-Glucose.

G cluster_final_product This compound Formation diatrizoic_acid Diatrizoic Acid meglumine_diatrizoate This compound diatrizoic_acid->meglumine_diatrizoate meglumine Meglumine meglumine->meglumine_diatrizoate

References

An In-depth Technical Guide to the Radiopacity Mechanism of Meglumine Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical explanation of the core mechanism behind the radiopacity of meglumine (B1676163) diatrizoate, a widely used iodinated contrast agent in diagnostic imaging. The document details the fundamental principles of X-ray attenuation, presents quantitative data, outlines experimental protocols for radiopacity assessment, and provides visual representations of the key concepts.

Core Mechanism of Radiopacity

The radiopacity of meglumine diatrizoate is fundamentally attributed to the presence of iodine atoms within its molecular structure. This compound is the meglumine salt of diatrizoic acid, a tri-iodinated benzoic acid derivative. Each molecule of diatrizoic acid contains three iodine atoms, which are the key to its ability to attenuate X-rays.[1]

The high atomic number (Z=53) and electron density of iodine are the primary determinants of its profound X-ray absorbing capacity compared to the soft tissues of the human body, which are primarily composed of elements with low atomic numbers (e.g., hydrogen, carbon, oxygen).[2] When a beam of X-rays passes through the body, the iodine atoms in the this compound solution absorb a significantly larger fraction of the X-ray photons than the surrounding tissues. This differential absorption creates a high contrast on the resulting radiographic image, allowing for the clear visualization of the structures or cavities filled with the contrast agent.[1][3]

The primary physical interactions responsible for this attenuation in the diagnostic energy range are the photoelectric effect and, to a lesser extent, Compton scattering .

The Photoelectric Effect

The photoelectric effect is the dominant interaction mechanism at the X-ray energies typically used in diagnostic imaging (25-150 keV) and is the principal contributor to the high contrast produced by iodinated agents.[4] In this process, an incident X-ray photon interacts with an inner-shell electron (typically from the K-shell) of an iodine atom. The photon transfers its entire energy to the electron, causing the electron to be ejected from the atom. The X-ray photon is completely absorbed in this interaction.

The probability of the photoelectric effect occurring is approximately proportional to (Z/E)³, where Z is the atomic number of the absorbing atom and E is the energy of the incident X-ray photon. The high atomic number of iodine (Z=53) makes it significantly more prone to photoelectric interactions than the elements composing soft tissue.

A critical aspect of the photoelectric effect in the context of iodinated contrast media is the K-edge of iodine, which is approximately 33.2 keV. At X-ray energies just above this threshold, there is a sharp increase in the probability of photoelectric absorption.[1] Medical imaging equipment is often optimized to utilize X-ray spectra that include energies around the K-edge of iodine to maximize contrast enhancement.

Compton Scattering

Compton scattering is another interaction that contributes to X-ray attenuation, although it is less dependent on the atomic number of the absorbing material than the photoelectric effect. In Compton scattering, an incident X-ray photon interacts with a loosely bound outer-shell electron of an atom. The photon transfers a portion of its energy to the electron, which is ejected, and the photon is scattered in a new direction with reduced energy.

While Compton scattering contributes to the overall attenuation, it also produces scattered radiation, which can degrade image quality by reducing contrast. However, due to the high concentration of iodine atoms in this compound, the photoelectric effect remains the dominant interaction responsible for its radiopacity.

Quantitative Data

The radiopacity of this compound is quantifiable and is dependent on its concentration and the energy of the X-ray beam.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₈H₂₆I₃N₃O₉
Molecular Weight 809.13 g/mol
Iodine Content Approximately 46% by weight
Density ~1.39 g/cm³ (for a 60% solution)
Osmolality High-osmolality contrast medium (HOCM)
X-ray Attenuation Data

The linear attenuation coefficient (μ) is a measure of the fraction of X-ray photons attenuated per unit thickness of a material. For a compound like this compound, this is primarily determined by the mass attenuation coefficient of its constituent elements, with iodine being the most significant contributor.

The following table presents the mass attenuation coefficients (μ/ρ) for iodine at various X-ray energies, which serves as a proxy for the attenuation properties of this compound.

X-ray Energy (keV)Mass Attenuation Coefficient of Iodine (cm²/g)
2025.85
3044.83
33.2 (K-edge)36.3
4025.98
609.93
805.06
1003.19
1501.48

Data sourced from the National Institute of Standards and Technology (NIST) X-ray Mass Attenuation Coefficient database.

In clinical practice, the radiopacity is often measured in Hounsfield Units (HU) on CT scans. The HU value of a this compound solution is directly proportional to its concentration and is influenced by the X-ray tube voltage (kVp). Higher concentrations and lower kVp settings (closer to the K-edge of iodine) result in higher HU values. For example, a study showed that to achieve a target enhancement of 115 HU, different concentrations of an iodinated contrast agent were required at different kVp settings.[5]

Experimental Protocols for Radiopacity Assessment

The radiopacity of this compound can be quantitatively assessed using methods outlined in standards such as ASTM F640, "Standard Test Methods for Determining Radiopacity for Medical Use".[2][3][6] The following is a detailed methodology adapted for a liquid contrast agent.

Objective

To quantify the radiopacity of various concentrations of this compound solution relative to a reference standard (e.g., an aluminum step wedge) using digital radiography.

Materials and Equipment
  • X-ray source with adjustable kVp and mAs settings

  • Digital X-ray detector (e.g., flat-panel detector)

  • Phantom material (e.g., acrylic or water) to simulate soft tissue attenuation

  • Set of custom-made, X-ray transparent sample holders with a fixed path length (e.g., 1 cm)

  • This compound solutions of varying concentrations (e.g., 10%, 20%, 30%, 40%, 50%, 60% w/v)

  • Reference standard: Aluminum step wedge with steps of known thickness

  • Image analysis software capable of measuring pixel intensity or optical density

Experimental Procedure
  • Preparation of Samples: Prepare a series of this compound solutions of known concentrations in deionized water.

  • Experimental Setup:

    • Position the X-ray source at a fixed distance from the digital detector.

    • Place the phantom material in the X-ray beam path.

    • Mount the sample holder filled with the this compound solution and the aluminum step wedge side-by-side on the phantom.

  • Image Acquisition:

    • Set the X-ray generator to a clinically relevant energy level (e.g., 80 kVp) and an appropriate exposure (mAs).

    • Acquire a digital radiograph of the sample and the aluminum step wedge.

    • Repeat the image acquisition for each concentration of the this compound solution.

  • Image Analysis:

    • Using the image analysis software, define regions of interest (ROIs) within the image of each concentration of the contrast agent and each step of the aluminum wedge.

    • Measure the mean pixel intensity (or grayscale value) for each ROI.

  • Data Analysis:

    • Generate a calibration curve by plotting the mean pixel intensity as a function of the aluminum thickness.

    • For each this compound concentration, determine the equivalent aluminum thickness that produces the same pixel intensity. This value represents the radiopacity of the solution in terms of aluminum equivalence.

    • Alternatively, the radiopacity can be expressed in Hounsfield Units if a CT scanner is used.

Visualizations

Signaling Pathways and Mechanisms

RadiopacityMechanism cluster_Xray X-ray Beam cluster_tissue Soft Tissue (Low Z) cluster_contrast This compound (High Z) cluster_interactions Primary Interactions cluster_image Radiographic Image Xray Incident X-ray Photon (E) Tissue Soft Tissue Atom (e.g., C, H, O) Xray->Tissue Low Attenuation (Transmission/Scatter) Iodine Iodine Atom (Z=53) in Diatrizoate Xray->Iodine High Attenuation Image High Contrast Image (Radiopaque Area) Tissue->Image Low Contrast (Radiolucent) Photoelectric Photoelectric Effect (Photon Absorption) Iodine->Photoelectric Dominant Compton Compton Scattering (Photon Scatter) Iodine->Compton Minor Photoelectric->Image Creates Contrast Compton->Image Contributes to Attenuation (and some scatter)

Caption: X-ray attenuation by this compound.

Experimental Workflow

RadiopacityWorkflow cluster_prep 1. Preparation cluster_setup 2. Experimental Setup cluster_acq 3. Image Acquisition cluster_analysis 4. Data Analysis A1 Prepare this compound Solutions (Varying Concentrations) A2 Prepare Sample Holders A1->A2 B3 Mount Sample Holder and Aluminum Step Wedge A2->B3 A3 Calibrate X-ray Source C1 Set kVp and mAs A3->C1 B1 Position X-ray Source and Detector B2 Place Tissue Phantom B1->B2 B2->B3 C2 Acquire Digital Radiograph B3->C2 C3 Repeat for Each Concentration C2->C3 D1 Define Regions of Interest (ROIs) C3->D1 D2 Measure Mean Pixel Intensity D1->D2 D3 Generate Calibration Curve (Pixel Intensity vs. Al Thickness) D2->D3 D4 Determine Aluminum Equivalence for each concentration D3->D4

Caption: Experimental workflow for radiopacity measurement.

References

Pharmacokinetics of Meglumine Diatrizoate in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pharmacokinetic Profile of Meglumine (B1676163) Diatrizoate in Rats

Meglumine diatrizoate's journey through the rat's system is a rapid and straightforward process of absorption, distribution, metabolism, and excretion (ADME).

Absorption: When administered intravenously, absorption is immediate and complete. Oral administration results in negligible systemic absorption; the compound largely remains within the gastrointestinal tract until excreted.[1]

Distribution: After intravenous injection, this compound is rapidly distributed throughout the bloodstream and into the extracellular fluid. Studies in rats have shown its distribution into various tissues, including adipose tissue, bone marrow, skin, and muscle.[2] The primary organs of interest for its diagnostic use and for understanding its pharmacokinetics are the kidneys and the urinary tract.[1]

Metabolism: this compound is not significantly metabolized in the body and is excreted unchanged.[3]

Excretion: The primary route of elimination is via the kidneys through glomerular filtration.[1][3] There is no significant tubular secretion of the compound.[3] In rats with normal renal function, the excretion is rapid.

Data Presentation

Due to the limited availability of specific quantitative pharmacokinetic data in the literature for this compound in rats, the following table summarizes the qualitative and semi-quantitative findings.

Pharmacokinetic ParameterObservation in RatsReferences
Route of Administration Intravenous, Intra-arterial, Oral (for GI tract imaging)[1][2]
Absorption Rapid and complete after intravenous administration; negligible from the GI tract.[1]
Distribution Rapidly distributed to the extracellular fluid. Organs of distribution include kidneys, adipose tissue, bone marrow, skin, and muscle.[2]
Metabolism Not significantly metabolized.[3]
Elimination Primarily excreted unchanged in the urine via glomerular filtration.[1][3]
Dosage Range in Studies Varies depending on the study; doses up to 1 ml/kg have been reported for intra-arterial injection.[2]

Experimental Protocols

The following is a detailed methodology for a typical biodistribution study of this compound in rats, based on common practices in preclinical pharmacokinetic research.

Objective: To determine the tissue distribution and elimination profile of this compound in rats following intravenous administration.

Materials:

  • Test Animals: Male Wistar or Sprague-Dawley rats (weight range: 200-250g).

  • Test Substance: this compound solution, sterile and suitable for injection. Often radiolabeled (e.g., with 125I or 131I) for ease of quantification.

  • Administration and Sampling Equipment: Syringes, needles, catheters (for jugular or femoral vein), anesthesia equipment, collection tubes for blood and urine, tissue homogenization equipment, and a gamma counter (if a radiolabeled compound is used).

Procedure:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: The this compound solution is prepared at the desired concentration in a sterile vehicle (e.g., saline). If radiolabeled, the specific activity is determined.

  • Administration:

    • Rats are anesthetized.

    • A single bolus dose of this compound is administered intravenously, typically via the tail vein or a cannulated jugular or femoral vein.[4] The volume of injection is usually kept low (e.g., 1-2 ml/kg).

  • Sample Collection:

    • Blood: Serial blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-administration. Blood can be collected via retro-orbital sinus, saphenous vein, or a catheter.

    • Urine and Feces: Animals can be housed in metabolic cages for the collection of urine and feces to determine the extent of renal and fecal excretion.

    • Tissues: At the end of the study (or at different time points for different groups of animals), animals are euthanized, and key organs and tissues (e.g., kidneys, liver, spleen, lungs, heart, muscle, fat, and brain) are collected.[5]

  • Sample Processing and Analysis:

    • Blood samples are processed to obtain plasma or serum.

    • Tissues are weighed and homogenized.

    • The concentration of this compound in plasma, urine, feces, and tissue homogenates is determined. If radiolabeled, a gamma counter is used.[5] Otherwise, a validated analytical method such as high-performance liquid chromatography (HPLC) would be required.

  • Data Analysis:

    • The concentration of the compound in different tissues is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • Pharmacokinetic parameters for plasma data (if collected with sufficient frequency) can be calculated using appropriate software.

Visualizations

Experimental Workflow for a Biodistribution Study

G acclimatization Animal Acclimatization (e.g., 1 week) administration Intravenous Administration (e.g., Tail Vein) acclimatization->administration dose_prep Dose Preparation (this compound Solution) dose_prep->administration sampling Serial Sampling administration->sampling blood Blood Collection (Multiple Time Points) sampling->blood excreta Urine & Feces Collection (Metabolic Cages) sampling->excreta tissue Tissue Harvesting (End of Study) sampling->tissue analysis Sample Analysis (e.g., Gamma Counting, HPLC) blood->analysis excreta->analysis tissue->analysis data Data Interpretation (%ID/g, Pharmacokinetic Modeling) analysis->data

Caption: Experimental workflow for a biodistribution study of this compound in rats.

Signaling Pathway: Renal Excretion of this compound

G cluster_kidney Renal Handling iv_admin Intravenous Administration bloodstream Systemic Circulation (Bloodstream) iv_admin->bloodstream Rapid Entry kidney Kidney bloodstream->kidney Transport via Renal Artery glomerulus Glomerular Filtration kidney->glomerulus tubule Renal Tubule glomerulus->tubule Filtrate Formation urine Excretion in Urine (Unchanged) tubule->urine Passage without Reabsorption

Caption: Physiological pathway of the renal excretion of this compound.

References

The Historical Development of Diatrizoate Contrast Media: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diatrizoate, also known as amidotrizoate, represents a landmark in the history of radiographic contrast media. Introduced in the mid-1950s, this iodinated, ionic, high-osmolar contrast medium (HOCM) significantly improved the safety and diagnostic quality of radiological examinations compared to its predecessors.[1] For decades, it was the standard for intravascular imaging, and its development paved the way for the subsequent generations of safer, low-osmolar and iso-osmolar agents. This technical guide provides a comprehensive overview of the historical development, chemical synthesis, physicochemical properties, and the experimental and clinical evolution of diatrizoate contrast media for researchers, scientists, and drug development professionals.

Historical Timeline and Core Developments

The introduction of diatrizoate was the culmination of decades of research aimed at developing safe and effective X-ray contrast agents. Early urography in the 1920s utilized simple iodides, which were often toxic.[2] The key innovation was the creation of a tri-iodinated benzoic acid derivative, which offered a stable molecular structure with a high concentration of radiopaque iodine.

  • 1952: The first tri-iodinated contrast medium, sodium acetrizoate, was introduced clinically. While an improvement, its toxicity was still a concern.[1]

  • 1953-1954: Researchers, notably Hoppe and colleagues, demonstrated that adding a second acetyl-amino group at the C5 position of the benzene (B151609) ring significantly reduced toxicity. This led to the synthesis of 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, or diatrizoic acid.[1][3]

  • Mid-1950s: Diatrizoate was commercialized under brand names such as Urografin (Schering AG), Renografin (Squibb), and Hypaque (Sterling Drug).[1] It was typically formulated as a salt of sodium, meglumine (B1676163) (an N-methylglucamine cation), or a mixture of both to optimize solubility and tolerability.

  • 1950s-1970s: Diatrizoate and its derivatives became the global standard for intravascular contrast agents, widely used in urography, angiography, and the emerging field of computed tomography (CT).[1][3][4]

  • Early 1970s: The primary drawback of diatrizoate—its high osmolality, which caused pain, heat sensations, and other adverse effects—spurred the development of the next generation of low-osmolar contrast media (LOCM).[1][5]

Chemical Structure and Synthesis

Diatrizoate is an ionic monomer. Its core structure is a fully substituted benzene ring, which provides excellent chemical stability and a high payload of iodine (three atoms per molecule), the element responsible for X-ray attenuation.[6]

IUPAC Name: 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid.

The molecule is an acid and is not used in its free form. It is prepared as a salt with either sodium or meglumine. Meglumine salts are generally less toxic than sodium salts, while sodium salts offer lower viscosity.[7] Many commercial formulations, such as MD-76R, are mixtures of both salts to balance these properties.[2]

Synthesis Pathway

The industrial synthesis of diatrizoic acid is a multi-step process that begins with 3,5-diaminobenzoic acid. The general route involves a tri-iodination step followed by di-acetylation of the amino groups.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Acetylation cluster_2 Step 3: Salt Formation A 3,5-Diaminobenzoic Acid C 3,5-Diamino-2,4,6-triiodobenzoic Acid A->C Iodination B Iodine Monochloride (ICl) or KI + H₂O₂ in H₂SO₄ B->C E Diatrizoic Acid (3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid) C->E Di-acetylation D Acetic Anhydride (B1165640) or Acetyl Chloride D->E G Diatrizoate Meglumine/Sodium Salt Solution E->G Neutralization F Meglumine and/or Sodium Hydroxide (B78521) F->G

General synthesis pathway for diatrizoate salts.

Physicochemical Properties

The clinical performance and side-effect profile of diatrizoate are directly related to its physicochemical properties, primarily its high osmolality and viscosity. As an ionic monomer, when dissolved in solution, each molecule dissociates into two particles (an anion and a cation), while delivering only three iodine atoms. This 3:2 ratio of iodine atoms to osmotic particles is the reason for its high osmolality.[6]

PropertyValueReference(s)
Formulation MD-76R (660 mg/mL Diatrizoate Meglumine, 100 mg/mL Diatrizoate Sodium)[2]
Iodine Content 370 mg/mL[2]
Osmolality 1551 mOsm/kg H₂O (approx. 5-7 times that of blood)[2][8]
Viscosity 16.4 cP at 25°C10.5 cP at 37°C[2]
Sodium Content ~3.65 mg/mL (0.16 mEq/mL)[2]
pH 6.5 - 7.7[2]
Intravenous LD₅₀ (Mice) 5.3 - 6.1 g Iodine/kg (Meglumine/Sodium Salt)[2]
Intravenous LD₅₀ (Rat) 11,400 mg/kg (Sodium Salt)14,565 mg/kg (Meglumine Salt)[1]

Mechanisms of Adverse Effects

The adverse reactions associated with diatrizoate are primarily linked to its high osmolality and direct chemotoxicity. These can be broadly categorized into anaphylactoid (allergic-like) reactions and organ-specific toxicity, most notably contrast-induced nephrotoxicity (CIN).

Anaphylactoid Reactions

Unlike true allergic reactions, anaphylactoid responses to diatrizoate are typically not IgE-mediated. Instead, they are often caused by the direct stimulation of mast cells and basophils by the contrast medium, leading to the release of histamine (B1213489) and other inflammatory mediators.[5][9] The high osmolality of the solution also contributes to this effect.[10]

G trigger Diatrizoate Injection (High Osmolality & Chemotoxicity) degranulation Direct Membrane Stimulation & Osmotic Stress trigger->degranulation mast_cell Mast Cell / Basophil histamine Histamine Release mast_cell->histamine Degranulation degranulation->mast_cell symptoms Clinical Manifestations histamine->symptoms urticaria Urticaria (Hives, Itching) symptoms->urticaria bronchospasm Bronchospasm (Wheezing) symptoms->bronchospasm vasodilation Vasodilation (Hypotension) symptoms->vasodilation

Pathway of diatrizoate-induced anaphylactoid reactions.
Contrast-Induced Nephrotoxicity (CIN)

Diatrizoate can induce acute kidney injury through several mechanisms. Its high viscosity increases tubular fluid viscosity, potentially leading to tubular obstruction.[11] Furthermore, it causes renal vasoconstriction, reducing medullary blood flow and leading to hypoxia.[12] At the cellular level, diatrizoate exerts a direct toxic effect on renal proximal tubule cells, inducing oxidative stress, inflammation, and apoptosis.[13][14] This process involves the downregulation of the protective Nrf2/HO-1 pathway and the upregulation of inflammatory and apoptotic markers like IL-6 and Caspase-3.[14]

G cluster_0 Physicochemical Triggers cluster_1 Pathophysiological Effects cluster_2 Cellular Signaling Pathways diatrizoate Diatrizoate in Renal Tubules hyperosmolality High Osmolality & High Viscosity vasoconstriction Renal Vasoconstriction hyperosmolality->vasoconstriction tubular_toxicity Direct Proximal Tubule Cell Toxicity hyperosmolality->tubular_toxicity hypoxia Medullary Hypoxia vasoconstriction->hypoxia ros ↑ Reactive Oxygen Species (ROS) tubular_toxicity->ros inflammation ↑ IL-6 Expression (Inflammation) hypoxia->inflammation apoptosis ↑ Caspase-3 Activity (Apoptosis) hypoxia->apoptosis nrf2 ↓ Nrf2/HO-1 Pathway (Antioxidant Defense) ros->nrf2 ros->inflammation ros->apoptosis aki Contrast-Induced Acute Kidney Injury (CIN) nrf2->aki inflammation->aki apoptosis->aki

Signaling pathways in contrast-induced nephrotoxicity.

Experimental Protocols

Synthesis of Diatrizoic Acid (General Methodology)

This protocol is a generalized summary based on established chemical synthesis routes.[15][16]

  • Iodination of 3,5-Diaminobenzoic Acid:

    • 3,5-diaminobenzoic acid is dissolved in an acidic aqueous solution (e.g., sulfuric acid).

    • An iodinating agent, such as a solution of potassium iodide and hydrogen peroxide or iodine monochloride, is added portion-wise to the reaction mixture.

    • The reaction is heated (e.g., 50-60°C) and stirred for several hours until thin-layer chromatography (TLC) indicates the completion of the reaction.

    • The crude product, 3,5-diamino-2,4,6-triiodobenzoic acid, precipitates from the solution and is isolated by filtration.

  • Acetylation:

    • The dried intermediate from the previous step is suspended in a suitable solvent.

    • An acetylating agent, such as acetic anhydride or acetyl chloride, is added in excess.

    • The mixture is heated under reflux for several hours.

    • Upon cooling, the product, diatrizoic acid, crystallizes. It is then filtered, washed with deionized water, and dried.

  • Purification and Salt Formation:

    • The crude diatrizoic acid is purified by recrystallization. This often involves dissolving the acid in a basic solution (e.g., sodium hydroxide or ammonia (B1221849) water) and then re-precipitating it by adding a strong acid.[15]

    • For final formulation, a stoichiometric amount of meglumine and/or sodium hydroxide is added to a suspension of purified diatrizoic acid in water for injection to form the desired salt solution. The pH is adjusted to a physiological range (6.0-7.7).[17]

Physicochemical Property Determination
  • Osmolality Measurement: Osmolality was, and still is, typically measured using a vapor pressure osmometer. This instrument measures the dew point temperature depression of a sample compared to pure water, which is directly proportional to the osmotic pressure of the solution.[3]

  • Viscosity Measurement: Viscosity is determined by measuring the flow rate of the contrast medium through a calibrated microcapillary tube at a controlled temperature (e.g., 25°C and 37°C). The time it takes for a specific volume to pass through the capillary is used to calculate the kinematic viscosity, which is then converted to dynamic viscosity (in centipoise, cP).[3][18]

Early Clinical Trial Design (Conceptual Protocol)

Early clinical trials in the 1950s and 1960s were less standardized than modern trials but focused on two primary endpoints: efficacy and safety.[15]

  • Patient Selection: Patients scheduled for routine intravenous urography or angiography were enrolled. Key exclusion criteria would have included severe renal or cardiac disease and a history of severe allergy.

  • Administration: The diatrizoate solution was warmed to body temperature and injected intravenously over a set period. Doses were determined based on patient weight and the procedure being performed.

  • Efficacy Assessment: Radiographs were taken at specific time intervals post-injection. The quality of opacification of the target structures (e.g., renal calyces, ureters, blood vessels) was evaluated by radiologists and graded on a qualitative scale (e.g., poor, fair, good, excellent).

  • Safety Monitoring: Patients were monitored closely for at least 30 minutes post-injection for immediate adverse reactions. This included monitoring vital signs (blood pressure, heart rate) and observing for signs of anaphylactoid reactions (e.g., urticaria, nausea, vomiting, respiratory distress). Delayed reactions were often captured through patient follow-up.

Evolution and Legacy

While diatrizoate was a revolutionary agent, its high osmolality was a significant clinical limitation. The discomfort and adverse effects it produced were the primary impetus for the development of the second generation of contrast media: the low-osmolar agents (both ionic dimers and non-ionic monomers) in the 1970s and 1980s.[1][17] These newer agents delivered the same amount of iodine with roughly half the osmotic load, significantly improving patient tolerance.

Today, high-osmolar agents like diatrizoate are no longer used for routine intravascular injections in most institutions due to the superior safety profile of low- and iso-osmolar agents.[6][19] However, diatrizoate solutions (e.g., Gastrografin) remain in widespread use for gastrointestinal imaging, particularly when barium sulfate (B86663) is contraindicated, such as in cases of suspected bowel perforation.[17] Its historical importance is undeniable, as it set the chemical foundation and clinical benchmark that all subsequent contrast agents were built upon.

References

A Comprehensive Technical Guide to the Solubility and Stability of Meglumine Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of meglumine (B1676163) diatrizoate, a widely used iodinated contrast agent. The following sections detail its solubility characteristics and stability profile, supported by quantitative data, experimental methodologies, and logical workflows to aid in research and formulation development.

Solubility Properties

Meglumine diatrizoate is recognized for its aqueous solubility, a critical attribute for its application as an injectable and oral contrast medium.[1][2] Its solubility is influenced by the solvent system, temperature, and pH.

Solubility Data

The solubility of this compound in various solvents is summarized in the table below.

SolventSolubilityTemperature (°C)Notes
Water89 g / 100 mL20[3]
Dimethyl Sulfoxide (DMSO)60 mg/mL (74.15 mM)Not SpecifiedSonication is recommended to aid dissolution.[4]
EthanolSlightly solubleNot Specified[5]
EtherInsolubleNot Specified[5]
Factors Influencing Solubility

The dissolution of this compound can be affected by several factors:

  • pH: As a salt of a weak acid (diatrizoic acid) and a weak base (meglumine), the pH of the solution can influence the ionization state and thus the solubility of this compound. Commercial formulations are typically buffered to a pH range of 6.0 to 7.6.[6][7][8]

  • Temperature: Generally, for solid solutes dissolving in liquid solvents, solubility increases with temperature.[9][10] While specific data on the temperature-dependent solubility of this compound is not extensively available in the provided results, this general principle is expected to apply.

  • Polarity: The polarity of the solvent is a key determinant of solubility. This compound, being a polar molecule, exhibits good solubility in polar solvents like water.[10]

  • Particle Size: For powdered forms, a smaller particle size can increase the rate of dissolution due to a larger surface area available for solvent interaction.[10][11]

Stability Profile

The stability of this compound is crucial for its safe and effective use. It is generally stable under recommended storage conditions, but can be susceptible to degradation by light and temperature excursions.[12]

Stability Data

The following table summarizes the key stability characteristics of this compound and its formulations.

ConditionObservationDurationReference
Storage Temperature
20-25°C (68-77°F)Stable. Recommended storage temperature for commercial preparations.Not specified[7][13][14]
4°CCrystallization may occur.Not specified[15]
Reversibility of CrystallizationCrystals readily redissolve upon agitation.30 daysNo discernible effect on drug stability was observed.[15]
Light Exposure
GeneralProtection from light is recommended for commercial preparations.[7][13][16]Not specified
1.2 million lux hoursGastrografin® remained stable.7 days[15]
Humidity
60% Relative Humidity (at 25°C)Gastrografin® remained stable with no physical change to the solution.30 days[15]
pH
6.0 - 7.6pH range for stable aqueous solutions in commercial formulations.[6][7][16]Not specified
Degradation Pathways

This compound can degrade under certain conditions, primarily through photodegradation and hydrolysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of diatrizoate.[17] This is a critical consideration in the manufacturing, packaging, and administration of this compound solutions.

  • Acidic Degradation: In the presence of acid, diatrizoate can degrade to form a highly cytotoxic 3,5-diamino metabolite.[18]

  • Deiodination: Under certain photolytic conditions, deiodination can occur, where iodine atoms are cleaved from the tri-iodinated benzene (B151609) ring.[19]

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Assessment_Workflow cluster_factors Influencing Factors cluster_tests Stability Testing Protocols cluster_analysis Analytical Methods cluster_outcomes Assessment Outcomes Temperature Temperature Thermal_Stability Thermal Stability Studies (ICH Q1A) Temperature->Thermal_Stability Light Light Exposure Photostability Photostability Testing (ICH Q1B) Light->Photostability pH pH Forced_Degradation Forced Degradation Studies (Acid/Base Hydrolysis, Oxidation) pH->Forced_Degradation Humidity Humidity Humidity->Thermal_Stability HPLC HPLC-UV Thermal_Stability->HPLC Titration Titration Thermal_Stability->Titration Photostability->HPLC Forced_Degradation->HPLC TLC TLC Forced_Degradation->TLC Spectrophotometry Spectrophotometry Forced_Degradation->Spectrophotometry Degradation_Products Identification of Degradation Products HPLC->Degradation_Products TLC->Degradation_Products Stability_Profile Establishment of Stability Profile Titration->Stability_Profile Spectrophotometry->Degradation_Products Degradation_Products->Stability_Profile Storage_Conditions Definition of Storage Conditions & Shelf-life Stability_Profile->Storage_Conditions

Caption: Workflow for assessing this compound stability.

Experimental Protocols

The following outlines methodologies for key experiments related to the analysis of this compound solubility and stability.

High-Performance Liquid Chromatography (HPLC) for Stability Testing

A reverse-phase HPLC method is commonly adapted for the assay of diatrizoate salts to determine stability.[15]

  • Objective: To quantify the amount of this compound and its degradation products over time under various stress conditions.

  • Mobile Phase: A suitable mixture of aqueous and organic solvents, such as a buffered aqueous solution and acetonitrile (B52724) or methanol. The specific composition should be optimized to achieve good separation of the parent drug from its degradation products.

  • Stationary Phase: A C18 column is typically used for reverse-phase chromatography of polar compounds like this compound.

  • Detection: UV absorbance at a wavelength where diatrizoate has significant absorbance, for example, 255 nm.[17]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Subject the test samples of this compound to the desired stability conditions (e.g., elevated temperature, light exposure).

    • At specified time points, withdraw aliquots of the stressed samples, dilute appropriately, and inject them into the HPLC system.

    • Quantify the amount of this compound remaining and any major degradation products by comparing the peak areas to that of the standard.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[15]

Photostability Testing

Photostability testing is conducted to evaluate the effect of light on the drug substance.

  • Objective: To determine the light sensitivity of this compound and to identify the need for light-protective packaging.

  • Apparatus: A photostability chamber capable of delivering a controlled and measurable output of both visible and UV light.

  • Procedure (based on ICH Q1B guidelines):

    • Expose samples of this compound (as solid and/or in solution) to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours per square meter).[17]

    • A dark control sample should be stored under the same conditions but protected from light.

    • At appropriate time intervals, samples are withdrawn and analyzed by a stability-indicating method like HPLC to determine the extent of degradation.[17]

USP-NF Assay for Diatrizoate Meglumine and Iodine Content

The United States Pharmacopeia-National Formulary (USP-NF) provides official methods for the assay of this compound and its iodine content.

Assay for Diatrizoate Meglumine (Titrimetric Method): [20]

  • A sample solution is prepared by diluting a volume of the this compound solution.[20]

  • Sulfuric acid and sodium metaperiodate solution are added, and the mixture is allowed to stand in the dark for one hour.[20]

  • Potassium iodide is then added, and the liberated iodine is immediately titrated with a standardized solution of sodium thiosulfate, using starch as an indicator.[20]

  • A blank determination is performed, and the content of diatrizoate meglumine is calculated.[20]

Assay for Iodine (Titrimetric Method): [20]

  • A sample of the this compound solution is refluxed with sodium hydroxide (B78521) and powdered zinc for one hour to reduce the organically bound iodine to iodide.[20]

  • The mixture is cooled, filtered, and the filtrate is acidified with glacial acetic acid.[20]

  • The iodide is then titrated with a standardized solution of silver nitrate, using tetrabromophenolphthalein (B75775) ethyl ester as an indicator.[20]

The following diagram illustrates the general experimental workflow for determining the stability of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid or Solution) Stress_Conditions Application of Stress Conditions (Heat, Light, pH, Humidity) Sample->Stress_Conditions Time_Points Sampling at Defined Time Points Stress_Conditions->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis TLC_Analysis TLC for Identification Time_Points->TLC_Analysis Titration_Analysis Titrimetric Assay Time_Points->Titration_Analysis Quantification Quantification of Parent Compound HPLC_Analysis->Quantification Degradant_ID Identification & Quantification of Degradation Products HPLC_Analysis->Degradant_ID TLC_Analysis->Degradant_ID Kinetics Determination of Degradation Kinetics Quantification->Kinetics Degradant_ID->Kinetics Shelf_Life Shelf-Life Determination Kinetics->Shelf_Life Storage Recommended Storage Shelf_Life->Storage

References

An In-Depth Technical Guide to the Mechanism of Action of Meglumine Diatrizoate as a Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meglumine (B1676163) diatrizoate is a widely utilized iodinated radiocontrast agent critical for enhancing the visibility of internal structures in X-ray-based diagnostic imaging. Its mechanism of action is fundamentally rooted in the high atomic number and electron density of the iodine atoms it carries, which effectively attenuate X-ray photons. This guide provides a comprehensive technical overview of the physicochemical properties, pharmacokinetics, and the core mechanism of X-ray attenuation of meglumine diatrizoate. Detailed quantitative data, experimental protocols, and visual representations of key pathways are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: X-Ray Attenuation

The primary function of this compound as a contrast agent is to increase the differential absorption of X-rays between the targeted anatomical structure and the surrounding tissues.[1][2] This is achieved through the process of X-ray attenuation, which is the reduction in the intensity of an X-ray beam as it passes through matter. The high atomic number of iodine (Z=53) in the diatrizoate molecule is the key to its efficacy.

The dominant mechanism by which this compound attenuates X-rays in the diagnostic energy range is the photoelectric effect .[2] This occurs when an incident X-ray photon interacts with an inner shell electron (typically from the K-shell) of an iodine atom. The photon's energy is completely absorbed, and the electron is ejected from the atom. The probability of this interaction is highly dependent on the atomic number of the absorbing material and the energy of the X-ray photon. Specifically, the likelihood of photoelectric absorption is approximately proportional to (Z/E)³, where Z is the atomic number and E is the photon energy. The high atomic number of iodine, therefore, leads to a significantly greater probability of photoelectric absorption compared to the elements that constitute soft tissues (primarily carbon, hydrogen, oxygen, and nitrogen).

This differential attenuation results in a higher radiodensity of the tissues or fluids containing the contrast agent, which appear opaque on the resulting radiograph or computed tomography (CT) image. The degree of contrast enhancement is directly proportional to the concentration of iodine in the tissue.[3][4][5]

Experimental Protocol: In Vitro X-ray Attenuation Measurement

A common method to quantify the X-ray attenuation of a contrast agent involves using a CT scanner and a phantom.

  • Objective: To determine the relationship between the concentration of this compound and the resulting CT number (in Hounsfield Units, HU).

  • Materials:

    • This compound solution of known concentration.

    • Saline or distilled water for dilutions.

    • A phantom, typically a cylindrical container made of a material with known X-ray attenuation properties (e.g., water or acrylic), with wells to hold the different concentrations of the contrast agent.

    • A clinical or preclinical CT scanner.

  • Procedure:

    • Prepare a series of dilutions of the this compound solution with saline or water to achieve a range of iodine concentrations.

    • Fill the wells of the phantom with the different dilutions. One well should be filled with the diluent alone to serve as a baseline.

    • Place the phantom in the gantry of the CT scanner and perform a scan. It is important to use consistent scan parameters (e.g., kVp, mAs) for all measurements.

    • Using the scanner's software, draw regions of interest (ROIs) within each well on the resulting CT images.

    • Measure the mean HU value for each ROI.

    • Plot the mean HU values as a function of the iodine concentration. This will typically yield a linear relationship, demonstrating the direct correlation between iodine concentration and X-ray attenuation.[1][6]

Physicochemical Properties

The performance and safety of this compound are significantly influenced by its physicochemical properties.

PropertyTypical Values for a Formulation (e.g., MD-76R)Significance
Iodine Content 370 mg/mLDirectly determines the degree of X-ray attenuation and contrast enhancement. Higher concentrations provide greater contrast but also contribute to higher osmolality and viscosity.[7]
Osmolality ~1551 mOsm/kg H₂OHigh osmolality can lead to fluid shifts from the extravascular to the intravascular space, potentially causing vasodilation, pain, and a sensation of heat upon injection. It can also have a diuretic effect.[7]
Viscosity 10.5 cP at 37°CAffects the ease of injection, particularly through small-bore needles or catheters. Higher viscosity requires greater injection pressure. Warming the solution can reduce viscosity.[7]
Plasma Protein Binding Approximately 2-5%Low protein binding means that the majority of the agent is free in the plasma and readily available for glomerular filtration, leading to rapid renal excretion.

Experimental Protocols for Physicochemical Characterization

  • Osmolality Measurement (Freezing Point Depression):

    • Principle: The freezing point of a solution is depressed in proportion to the concentration of dissolved particles.

    • Apparatus: An osmometer.

    • Procedure: A small sample of the this compound solution is supercooled. The sample is then induced to crystallize, and the freezing point is precisely measured. The instrument's software then calculates the osmolality based on the freezing point depression compared to that of pure water.

  • Viscosity Measurement (Rotational Viscometer):

    • Principle: Measures the torque required to rotate a spindle immersed in the fluid at a constant speed.

    • Apparatus: A rotational viscometer with a temperature-controlled sample holder.

    • Procedure: A sample of the this compound solution is placed in the sample holder and brought to the desired temperature (e.g., 25°C and 37°C). The spindle is immersed in the sample and rotated at a series of known speeds. The viscometer measures the resistance to this rotation and calculates the viscosity.

  • Plasma Protein Binding (Equilibrium Dialysis):

    • Principle: A semi-permeable membrane separates a chamber containing the drug in plasma from a drug-free buffer chamber. Only the unbound drug can diffuse across the membrane.

    • Apparatus: An equilibrium dialysis device (e.g., a RED device), a temperature-controlled incubator/shaker, and an analytical method to quantify the drug (e.g., LC-MS/MS).

    • Procedure:

      • The plasma sample is spiked with a known concentration of this compound.

      • The spiked plasma is placed in one chamber of the dialysis unit, and a protein-free buffer is placed in the other chamber.

      • The unit is sealed and incubated at 37°C with gentle agitation for a sufficient time to allow equilibrium to be reached (typically 4-24 hours).

      • After incubation, samples are taken from both chambers, and the concentration of this compound is measured.

      • The percentage of bound drug is calculated based on the difference in concentration between the plasma and buffer chambers.

Pharmacokinetics

The pharmacokinetic profile of this compound depends on the route of administration.

Intravenous Administration

Following intravenous injection, this compound is rapidly distributed throughout the extracellular fluid. Due to its low plasma protein binding and lack of significant metabolism, it is primarily eliminated unchanged by glomerular filtration in the kidneys.[7] The pharmacokinetic profile is often described by a two-compartment model, with a rapid distribution phase (alpha phase) and a slower elimination phase (beta phase). In patients with normal renal function, the elimination half-life is relatively short.[7]

Experimental Protocol: Preclinical Pharmacokinetic Study in Rats (Intravenous)

  • Objective: To determine the pharmacokinetic parameters of this compound following intravenous administration in a rat model.

  • Animals: Male or female Sprague-Dawley or Wistar rats.

  • Procedure:

    • Catheterization: A catheter is surgically implanted in a major blood vessel (e.g., jugular vein for administration and carotid artery or another vein for blood sampling) of the anesthetized rats. The animals are allowed to recover from the surgery.

    • Dosing: A single bolus dose of this compound is administered intravenously through the catheter.

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose. To maintain the animal's blood volume, a small volume of heparinized saline may be administered after each sample collection.

    • Sample Processing: The blood samples are centrifuged to separate the plasma. The plasma is then stored frozen until analysis.

    • Bioanalysis: The concentration of diatrizoate in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as clearance, volume of distribution, and elimination half-life.

Oral/Rectal Administration

When administered orally or rectally, this compound is minimally absorbed from the intact gastrointestinal tract. It passes through the GI tract, opacifying it for radiographic examination, and is then excreted in the feces.[8] Its high osmolality can draw fluid into the bowel, leading to a laxative effect and dilution of the contrast medium.[8]

Visualizing the Mechanisms

Signaling Pathways and Workflows

XRay_Attenuation_Mechanism cluster_source X-ray Source cluster_interaction Interaction with this compound cluster_outcome Outcome XRay_Photon Incident X-ray Photon (E) Photoelectric_Effect Photoelectric Effect XRay_Photon->Photoelectric_Effect Interacts with Iodine_Atom Iodine Atom (Z=53) in Diatrizoate Iodine_Atom->Photoelectric_Effect Target Absorbed_Photon Photon Absorbed Photoelectric_Effect->Absorbed_Photon Ejected_Electron Photoelectron Ejected Photoelectric_Effect->Ejected_Electron Reduced_Intensity Reduced X-ray Beam Intensity (High Attenuation) Absorbed_Photon->Reduced_Intensity

Caption: Mechanism of X-ray attenuation by this compound.

Pharmacokinetic_Workflow_IV cluster_admin Administration cluster_dist Distribution cluster_elim Elimination IV_Injection Intravenous Injection of this compound Plasma Enters Plasma IV_Injection->Plasma Protein_Binding Low Plasma Protein Binding (2-5% Bound) Plasma->Protein_Binding Extracellular_Fluid Distributes to Extracellular Fluid Protein_Binding->Extracellular_Fluid Free Drug Kidneys Transported to Kidneys Extracellular_Fluid->Kidneys Circulation Glomerular_Filtration Glomerular Filtration Kidneys->Glomerular_Filtration Urine Excreted Unchanged in Urine Glomerular_Filtration->Urine

Caption: Pharmacokinetic workflow of intravenous this compound.

Experimental_Workflow_PPB cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike_Plasma Spike Plasma with This compound Dialysis_Setup Load Plasma and Buffer into Dialysis Device Spike_Plasma->Dialysis_Setup Incubation Incubate at 37°C (4-24 hours) Dialysis_Setup->Incubation Sample_Collection Collect Samples from Plasma and Buffer Chambers Incubation->Sample_Collection Quantification Quantify Drug Concentration (e.g., LC-MS/MS) Sample_Collection->Quantification Calculation Calculate % Bound Quantification->Calculation

Caption: Experimental workflow for plasma protein binding determination.

Conclusion

This compound remains a cornerstone of diagnostic imaging due to its effective and well-characterized mechanism of action. Its efficacy is directly tied to the high iodine content, which facilitates significant X-ray attenuation via the photoelectric effect. The agent's favorable pharmacokinetic profile, characterized by low plasma protein binding and rapid renal excretion for intravenous administration, contributes to its widespread clinical use. A thorough understanding of its physicochemical properties, such as osmolality and viscosity, is crucial for optimizing its administration and ensuring patient safety. This guide provides the foundational technical knowledge for researchers and drug development professionals working with or developing iodinated contrast agents.

References

Meglumine Diatrizoate: A Comprehensive Technical Guide to Absorption and Excretion in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of meglumine (B1676163) diatrizoate in various preclinical animal models. Meglumine diatrizoate, a widely used iodinated contrast agent, is crucial for radiographic imaging. Understanding its pharmacokinetic profile in animals is fundamental for both toxicological assessment and the extrapolation of its behavior in humans. This document summarizes key quantitative data, details common experimental protocols, and visualizes the physiological pathways involved.

Core Principles of this compound Pharmacokinetics

This compound is a high-osmolarity, water-soluble compound. Its pharmacokinetic profile is characterized by rapid distribution into the extracellular fluid following intravenous administration and subsequent elimination, primarily through renal excretion. It is not significantly metabolized in the body.

Absorption:

  • Intravenous Administration: Following intravenous injection, 100% of the dose is bioavailable.

  • Oral and Rectal Administration: Absorption from the gastrointestinal tract is minimal in healthy subjects.[1][2][3] This property allows for its use in radiographic examination of the GI tract.[1][2][3] However, in certain conditions, such as in the presence of underlying disease, some absorption can occur.[1]

Distribution: Upon intravenous administration, this compound is rapidly distributed from the plasma into the interstitial fluid.[4] This distribution follows a biphasic pattern, characterized by an initial rapid distribution phase followed by a slower elimination phase.[4] The volume of distribution is relatively small, reflecting its confinement to the extracellular space. It exhibits low protein binding.[5]

Metabolism: this compound is not significantly metabolized and is excreted from the body unchanged.

Excretion: The primary route of excretion for this compound is via the kidneys, through glomerular filtration.[4] A small fraction may be excreted through the biliary system, particularly in cases of renal impairment.[6][7]

Quantitative Pharmacokinetic Data in Animal Models

The following tables summarize the available quantitative data on the pharmacokinetics of this compound and related iodinated contrast media in various animal models.

Table 1: Pharmacokinetic Parameters of Iodinated Contrast Media in Rabbits

ParameterValueCompoundAdministration RouteReference
Elimination Half-life (t½)~1.4 - 1.7 hoursFlunixin-meglumine (as a proxy for meglumine pharmacokinetics)Intravenous[8]
Volume of Distribution (Vd)~0.6 - 0.8 L/kgFlunixin-meglumineIntravenous[8]
Total Body Clearance (Cl)~0.32 - 0.37 L/h/kgFlunixin-meglumineIntravenous[8]

Note: Data for this compound specifically was limited in the public domain for rabbits. Flunixin-meglumine data is provided to give a general indication of meglumine salt pharmacokinetics in this species.

Table 2: Pharmacokinetic Parameters of Diatrizoate in Dogs

ParameterObservationAdministration RouteReference
Elimination PatternBiphasic (rapid diffusion followed by slow urinary excretion)Intravenous[4]
Plasma ConcentrationHighest immediately after bolus injectionIntravenous Bolus[9]
Plasma ConcentrationHigher levels 10-25 min post-infusion compared to bolusIntravenous Drip Infusion[9]
Extravascular ConcentrationInsignificant difference between administration rates after 12.5 minIntravenous[9]

Table 3: Excretion of Iodinated Contrast Media in Rats

Excretion RouteObservationCompoundReference
Biliary ExcretionMinor pathwayIodinated Contrast Media[10][11]
Fecal ExcretionPredominant route for some compounds (not diatrizoate)Various Metals (for comparison)[12]
Urinary ExcretionMajor route for water-soluble compoundsVarious Metals (for comparison)[12]

Experimental Protocols

This section outlines the general methodologies employed in pharmacokinetic studies of this compound in animal models.

Animal Models and Housing
  • Species: Common animal models include dogs, rabbits, and rats.[4][12][13]

  • Housing: For excretion studies, animals are often housed individually in metabolic cages. These cages are designed to separate and collect urine and feces for quantitative analysis.[14][15][16][17][18]

Administration of this compound
  • Intravenous Administration:

    • The animal is weighed to determine the correct dosage.

    • A catheter is placed in a suitable vein (e.g., cephalic vein in dogs, marginal ear vein in rabbits).[13]

    • This compound solution (e.g., 60%) is administered as either a rapid bolus injection or a controlled intravenous drip infusion.[9][13]

    • The dose is typically calculated based on body weight (e.g., 4.3 ml/kg).[13]

Sample Collection
  • Blood Sampling:

    • Blood samples are collected at predetermined time points following administration.

    • Samples are typically drawn from a catheter placed in a contralateral vein or artery.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation and stored frozen until analysis.

  • Urine and Feces Collection:

    • Animals are placed in metabolic cages immediately after dosing.

    • Urine and feces are collected at specified intervals (e.g., every 12 or 24 hours) for a defined period (e.g., 72 hours).[14][18]

    • The total volume of urine and weight of feces are recorded.

    • Aliquots of urine and homogenized feces are stored frozen for analysis.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Plasma and urine samples may require protein precipitation or solid-phase extraction to remove interfering substances. Fecal samples are typically homogenized and extracted with a suitable solvent.

    • Chromatographic Conditions: A reversed-phase HPLC system with a C18 column is commonly used.[19][20][21] The mobile phase often consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).[20]

    • Detection: UV detection at a wavelength specific for diatrizoate is employed for quantification.[20]

    • Quantification: The concentration of diatrizoate in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.[20]

Visualizations

Physiological Pathway of this compound

G cluster_absorption Administration & Absorption cluster_distribution Distribution cluster_excretion Excretion IV Intravenous Administration Systemic_Circulation Systemic Circulation IV->Systemic_Circulation 100% Bioavailability Oral Oral Administration GI_Tract Gastrointestinal Tract Oral->GI_Tract GI_Tract->Systemic_Circulation Minimal Absorption Feces Feces GI_Tract->Feces Extracellular_Fluid Extracellular Fluid (Interstitial Space) Systemic_Circulation->Extracellular_Fluid Rapid Equilibrium Kidney Kidney (Glomerular Filtration) Systemic_Circulation->Kidney Liver Liver Systemic_Circulation->Liver Urine Urine (Major Route) Kidney->Urine Bile Bile (Minor Route) Liver->Bile Bile->GI_Tract

Caption: Physiological pathway of this compound in the body.

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase cluster_reporting Reporting Animal_Acclimatization Animal Acclimatization & Health Check Catheter_Implantation Catheter Implantation (for IV dosing & blood sampling) Animal_Acclimatization->Catheter_Implantation Dosing This compound Administration (e.g., Intravenous) Catheter_Implantation->Dosing Sample_Collection Timed Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation, Fecal Homogenization) Sample_Collection->Sample_Processing Analytical_Method Quantification by HPLC-UV Sample_Processing->Analytical_Method Data_Analysis Pharmacokinetic Modeling & Parameter Calculation Analytical_Method->Data_Analysis Report_Generation Data Tabulation & Reporting Data_Analysis->Report_Generation

References

An In-depth Technical Guide on the Osmotic Effects of Meglumine Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Meglumine (B1676163) diatrizoate is a salt of diatrizoic acid, an iodinated benzoic acid derivative. It is a first-generation, ionic, high-osmolar contrast medium (HOCM) widely used in diagnostic imaging procedures such as excretory urography, angiography, and computed tomography (CT) enhancement.[1][2] Its primary function is to opacify internal structures due to the high atomic weight of iodine, which attenuates X-rays more effectively than soft tissue.[3][4] However, a defining characteristic of meglumine diatrizoate is its high osmolality, which is significantly greater than that of blood plasma.[1] This hypertonicity is the source of its profound osmotic effects, which have significant physiological and cellular implications. This guide provides a detailed examination of these osmotic effects, from the underlying physicochemical properties to the systemic and cellular responses, supported by quantitative data, experimental methodologies, and pathway visualizations.

Physicochemical Properties and Osmolality

This compound is an ionic monomer. In solution, it dissociates into a radiopaque anion (diatrizoate) and a non-opacifying cation (meglumine).[5] This dissociation doubles the number of particles in the solution for each molecule, which is the primary reason for its high osmolality.[5] As a HOCM, its osmolality can be five to eight times that of human blood plasma (approximately 290 mOsm/kg H₂O).[1][6] This creates a steep osmotic gradient when administered intravascularly or into other body cavities.

Data Presentation: Comparative Osmolality

The following table summarizes the key quantitative data regarding the osmolality of a common this compound formulation compared to human blood plasma.

SubstanceTypeOsmolality (mOsm/kg H₂O)Reference
MD-76R (66% this compound)High-Osmolar Contrast Medium1551[2]
Human Blood PlasmaBiological Fluid~290N/A

Systemic and Cellular Osmotic Effects

The hyperosmolar nature of this compound induces significant fluid shifts across semipermeable membranes, driven by the principles of osmosis.

Fluid Dynamics and Dehydration

When administered intravenously, this compound elevates the osmolality of the blood. This causes a rapid movement of water from the interstitial and intracellular compartments into the vascular space. The immediate consequences include:

  • Hemodilution: A transient increase in blood volume.

  • Cellular Dehydration: Water efflux from red blood cells and endothelial cells, leading to cell shrinkage.[7][8] Studies have shown that intravenous administration can alter red blood cell morphology.[7]

  • Hypovolemia: When administered orally or rectally for gastrointestinal imaging, its high osmolality draws a large volume of fluid into the bowel lumen.[3][9] This can lead to dehydration, hypovolemia, and hypotension, particularly in vulnerable populations like young children or elderly, cachectic individuals.[3][9]

Cellular Response to Hyperosmotic Stress

At the cellular level, the osmotic stress induced by this compound triggers a cascade of events. The initial response is cell shrinkage due to water loss.[10][11] This change in cell volume and increase in intracellular ionic concentration activates complex signaling pathways and adaptive mechanisms.[12][13]

  • Cell Damage: Hyperosmotic stress can lead to DNA damage, protein carbonylation, mitochondrial depolarization, and cell cycle arrest.[10][12] If the stress is prolonged or severe, it can activate both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[10] Studies on rabbit renal proximal tubule cells have demonstrated that diatrizoate is directly toxic, causing declines in ATP and potassium levels and an increase in intracellular calcium.[14]

  • Adaptive Responses: Cells possess mechanisms to counteract hyperosmotic stress. A key adaptation is the intracellular accumulation of non-perturbing small organic molecules known as "compatible osmolytes" (e.g., sorbitol, myo-inositol, betaine).[10][15] These molecules help restore cell volume and normalize intracellular ionic strength without interfering with protein function.[15] This response is largely mediated by the transcription factor TonEBP/OREBP (NFAT5).[10][12]

Data Presentation: Summary of Cellular Effects
EffectDescriptionCellular ConsequenceReference
Water EffluxOsmotic movement of water out of the cell down its concentration gradient.Cell shrinkage, increased intracellular macromolecule concentration.[10][11]
Ion Channel ActivationVolume-activated ion channels are triggered by changes in cell size.Initial rapid adjustments to cell volume through ion movement.[11]
Cytoskeletal ReorganizationThe cellular scaffolding rearranges in response to mechanical stress from volume changes.Altered cell shape and mechanics.[12]
Protein DamageIncreased intracellular ion concentration can lead to protein denaturation and aggregation.Protein carbonylation, formation of polyubiquitinated proteins.[10]
DNA DamageHyperosmotic stress can induce DNA breaks and inhibit repair mechanisms.Cell cycle arrest, potential for apoptosis.[12][16]
ApoptosisActivation of programmed cell death pathways if stress is severe or prolonged.Nuclear condensation, DNA fragmentation, caspase activation.[10]

Visualization of Core Mechanisms and Workflows

Logical Pathway from Physicochemical Properties to Biological Effect

The following diagram illustrates the causal chain from the chemical nature of this compound to its ultimate physiological impact.

G cluster_0 Physicochemical Properties cluster_1 Core Osmotic Characteristic cluster_2 Biophysical & Cellular Effects cluster_3 Systemic & Pathophysiological Outcomes A This compound (Ionic Monomer) B Dissociation in Solution (Anion + Cation) A->B In Aqueous Solution C High Particle Concentration B->C D High Osmolality (~1551 mOsm/kg) C->D E Transmembrane Osmotic Gradient D->E F Water Efflux from Cells E->F G Cell Shrinkage & Increased Ion Concentration F->G H Fluid Shifts (Intravascular / Intraluminal) G->H I Cellular Stress Signaling (e.g., MAPK Pathway) G->I J Potential for Cellular Injury & Organ Dysfunction (e.g., CIN) H->J I->J

Caption: Causal flow from chemical structure to physiological effect.
Hyperosmotic Stress Signaling Pathway

Hyperosmotic stress activates multiple signaling cascades, with the MAP kinase (MAPK) pathways playing a central role. The High Osmolarity Glycerol (HOG) pathway in yeast is a well-understood model, and its core components are conserved in mammals.[17]

G stress Hyperosmotic Stress (this compound) shrinkage Cell Shrinkage & Increased Ionic Strength stress->shrinkage sensors Osmosensors / Membrane Perturbation shrinkage->sensors apoptosis Apoptosis Signaling (Caspase Activation) shrinkage->apoptosis Severe Stress mapkkk MAPKKK (e.g., MEKK2/3) sensors->mapkkk Activation mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylation mapk p38 MAPK mapkk->mapk Phosphorylation transcription Transcription Factors (e.g., NFAT5/TonEBP) mapk->transcription Activation response Adaptive Gene Expression transcription->response osmolytes Osmolyte Synthesis & Transport (Sorbitol, Betaine) response->osmolytes chaperones Heat Shock Proteins (Hsp70) response->chaperones G cluster_0 Endpoint Analysis start Start culture Culture Renal Tubule Cells (e.g., HK-2) to Confluency start->culture prepare Prepare Media: 1. Control (Isotonic) 2. This compound (Varying [C]) culture->prepare incubate Incubate Cells with Prepared Media (t = 1-24h) prepare->incubate viability Assess Cell Viability (MTS Assay) incubate->viability volume Measure Cell Volume (Confocal Microscopy) incubate->volume stress Analyze Stress Markers (Western Blot for p-p38) incubate->stress analyze Data Analysis: - Dose-Response Curves - Statistical Comparison viability->analyze volume->analyze stress->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Vascular Imaging in Mice with Meglumine Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo micro-computed tomography (micro-CT) is a powerful, non-invasive imaging modality for the three-dimensional visualization of vascular structures in small animal models. When combined with a radiopaque contrast agent, micro-CT enables detailed angiographic studies, crucial for research in cardiovascular diseases, oncology, and regenerative medicine. Meglumine (B1676163) diatrizoate is an iodinated contrast medium that enhances the visibility of blood vessels by attenuating X-rays.[1] This document provides a detailed protocol for performing in vivo vascular imaging in mice using meglumine diatrizoate.

The primary mechanism of this compound as a contrast agent is its ability to absorb X-rays more effectively than the surrounding soft tissues.[1] This is due to the presence of three iodine atoms in each molecule of diatrizoic acid, which provides significant radiopacity.[1] When administered intravenously, it opacifies the blood vessels, allowing for their clear delineation in micro-CT images.[1]

Data Presentation

The following tables provide a template for the summarization of quantitative data obtained from in vivo vascular imaging experiments.

Table 1: Experimental Parameters

ParameterValueNotes
Mouse StrainC57BL/6 or otherSpecify the strain, age, and sex of the animals used.
Body Weight (g)20 - 30
Anesthetic AgentIsoflurane (B1672236) (1-2%)Specify the anesthetic and monitoring procedures.
Contrast AgentThis compoundSpecify the brand and concentration.
Dosage (mg I/kg)See ProtocolThe administered dose of iodine per kilogram of body weight.
Injection Volume (µL)See ProtocolThe total volume of the contrast agent solution injected.
Injection Rate (µL/min)See ProtocolThe rate of intravenous administration.

Table 2: Micro-CT Imaging Parameters

ParameterValueNotes
Scanner Modele.g., SkyScan, BrukerSpecify the micro-CT system used.
Tube Voltage (kVp)50 - 80Lower kVp enhances iodine contrast.
Tube Current (µA)100 - 500Adjust for optimal signal-to-noise ratio.
Voxel Size (µm)20 - 100Dependent on the desired resolution and region of interest.[2]
Scan Time (min)1 - 15Faster scans are necessary due to the rapid clearance of the contrast agent.
Number of Projections360 - 720
Reconstruction Algorithme.g., Feldkamp-Davis-KressSpecify the algorithm used for 3D reconstruction.

Table 3: Quantitative Vascular Analysis

ParameterControl Group (Mean ± SD)Experimental Group (Mean ± SD)p-value
Vessel Volume (mm³)
Vessel Density (%)
Vessel Number
Vessel Thickness (µm)
Branching Points
Vessel Tortuosity

Experimental Protocols

This protocol is designed for performing in vivo vascular imaging in mice using this compound and micro-CT.

I. Animal Preparation
  • Animal Model: Use adult mice (20-30 g) of the desired strain.

  • Anesthesia: Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain anesthesia throughout the procedure and monitor the animal's vital signs, such as respiratory rate and temperature.

  • Catheterization: Place a catheter (e.g., 27-30 gauge) into the lateral tail vein for intravenous administration of the contrast agent. Secure the catheter to prevent displacement.

  • Positioning: Place the anesthetized mouse on the scanner bed. Secure the animal to minimize motion artifacts during the scan.

II. This compound Administration
  • Contrast Agent Preparation: Use a sterile solution of this compound (e.g., Gastrografin or similar). Warm the contrast agent to 37°C to reduce its viscosity.

  • Dosage Calculation: A recommended starting dose is extrapolated from human clinical doses, which are in the range of 1.3 mL/kg.[3] For a 25g mouse, this would be approximately 32.5 µL. Given the rapid clearance and to ensure sufficient contrast, a higher dose may be necessary. The intravenous LD50 in mice is between 5.3 and 6.1 g of iodine/kg.[4] A cautious starting dose of 1.0-2.0 g I/kg is recommended, which should be optimized for the specific experimental setup.

  • Injection: Due to the rapid renal clearance of this compound, a bolus injection immediately followed by the micro-CT scan is necessary.

    • Administer the calculated volume as a bolus injection through the tail vein catheter.

    • The injection rate should be rapid but controlled to avoid adverse hemodynamic effects. A rate of 100-200 µL/min is suggested as a starting point.

III. Micro-CT Imaging
  • Timing of Acquisition: Initiate the micro-CT scan immediately after the bolus injection to capture the arterial phase of vascular enhancement. Dynamic scanning with multiple short acquisitions can be beneficial if the scanner allows.

  • Scanner Settings: Use the parameters suggested in Table 2 as a starting point. These will need to be optimized for the specific micro-CT system and the research question.

  • Image Reconstruction: Reconstruct the acquired projection data into a 3D volume using the appropriate algorithm provided with the micro-CT software.

IV. Data Analysis
  • Image Segmentation: Segment the vascular structures from the surrounding tissues based on the difference in radiodensity.

  • Quantitative Analysis: Utilize image analysis software to quantify various vascular parameters as outlined in Table 3 . This can include measurements of vessel volume, density, number, thickness, branching, and tortuosity.[2][5]

Visualizations

Mechanism of Contrast Enhancement

G cluster_0 In Vivo Vascular Imaging with this compound contrast_injection Intravenous Injection of This compound circulation Distribution throughout Vasculature contrast_injection->circulation mouse Mouse with Contrast in Blood Vessels circulation->mouse xray_source X-ray Source xray_source->mouse detector X-ray Detector mouse->detector reconstruction 3D Image Reconstruction detector->reconstruction analysis Quantitative Vascular Analysis reconstruction->analysis

Caption: Workflow for in vivo vascular imaging in mice.

Experimental Workflow

G cluster_1 Experimental Protocol animal_prep 1. Animal Preparation - Anesthesia - Catheterization - Positioning contrast_admin 2. Contrast Administration - this compound - Bolus Injection animal_prep->contrast_admin imaging 3. Micro-CT Imaging - Immediate Scan - Optimized Parameters contrast_admin->imaging data_analysis 4. Data Analysis - Image Segmentation - Quantitative Measurements imaging->data_analysis

Caption: Key steps of the experimental protocol.

References

Application Notes and Protocols: A Comparative Overview of Intravenous and Oral Administration of Meglumine Diatrizoate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meglumine (B1676163) diatrizoate is a widely used, water-soluble, iodinated radiopaque contrast medium essential for diagnostic imaging procedures such as radiography and computed tomography (CT).[1][2] Its primary mechanism of action is the attenuation of X-rays by the iodine atoms, which enhances the contrast of internal body structures.[1][2] Depending on the diagnostic goal, meglumine diatrizoate can be administered via intravenous (IV) or oral routes.[1] The choice of administration route profoundly impacts its pharmacokinetic profile and, consequently, its application in preclinical research. This document provides a detailed comparison of intravenous and oral administration of this compound in a preclinical setting, complete with experimental protocols and available pharmacokinetic data.

Mechanism of Action

The diagnostic efficacy of this compound is not based on a pharmacological effect but on its physicochemical properties. The iodine present in the diatrizoate molecule absorbs X-rays more effectively than the surrounding soft tissues.[1][2] This differential absorption creates a high-contrast image, enabling clear visualization of the anatomical structures through which it passes.[1] When administered intravenously, it opacifies blood vessels and is subsequently filtered by the kidneys, allowing for visualization of the urinary tract.[1] When given orally, it outlines the gastrointestinal (GI) tract.[1][3]

Comparative Pharmacokinetics

A significant distinction between intravenous and oral administration of this compound lies in its systemic absorption and subsequent distribution. Preclinical and clinical data indicate that this compound is well-absorbed systemically after intravenous injection but is only sparingly absorbed from an intact gastrointestinal tract following oral administration.[3][4][5]

Intravenous Administration

Following intravenous injection, this compound is rapidly distributed throughout the extracellular fluid.[6] Its pharmacokinetics are often described by a two-compartment model, characterized by a rapid initial distribution phase (alpha phase) and a slower elimination phase (beta phase).[6] In preclinical studies involving dogs, a biphasic phenomenon was observed, with a rapid diffusion from plasma into the interstitium followed by slower urinary excretion.[1]

Table 1: Summary of Preclinical Intravenous Pharmacokinetic Parameters for Diatrizoate in Dogs

ParameterValueSpeciesReference
ModelTwo-compartmentDog[1]
Distribution PhaseRapid diffusion from plasma to interstitiumDog[1]
Elimination PhaseSlow urinary excretionDog[1]

Note: Specific half-life values for the alpha and beta phases in preclinical models were not detailed in the reviewed literature, but the biphasic elimination pattern is consistently reported.

Oral Administration

Upon oral administration, this compound is minimally absorbed from the gastrointestinal tract.[3][4][5] This property is advantageous for GI imaging as the contrast agent remains within the lumen of the esophagus, stomach, and intestines. However, this also means that systemic concentrations are generally too low for imaging other tissues or for assessing systemic drug effects. While a preclinical study in Swiss mice confirmed that meglumine, the cation part of the compound, is orally available, this does not directly translate to the oral bioavailability of the entire this compound molecule.[2][7] The high osmolality of the solution can also lead to a mild laxative effect.[3]

Table 2: Summary of Preclinical Oral Pharmacokinetic Characteristics of this compound

ParameterFindingSpeciesReference
AbsorptionSparingly absorbed from an intact GI tractGeneral[3][4][5]
Systemic BioavailabilityVery low (specific values not available in preclinical studies)GeneralN/A
Primary LocationRemains within the gastrointestinal lumenGeneral[3][4][5]
Meglumine Cation BioavailabilityOrally availableSwiss Mice[2][7]

Experimental Protocols

The following are generalized protocols for the intravenous and oral administration of this compound in preclinical animal models for imaging purposes. Doses and procedures should be adapted based on the specific animal model, body weight, and research question.

Intravenous Administration Protocol for Contrast-Enhanced Computed Tomography (CT)

This protocol is designed for visualizing vasculature and organs with high blood flow in small animal models such as rats or mice.

Materials:

  • This compound solution for injection (e.g., 60% w/v)

  • Sterile saline for dilution (if necessary)

  • Appropriate gauge catheters (e.g., 24-27G for tail vein injection)

  • Animal anesthesia system

  • CT scanner

Procedure:

  • Anesthetize the animal using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation).

  • Place a catheter into a suitable vein (e.g., tail vein).

  • Position the animal in the CT scanner.

  • Perform a pre-contrast (native) scan of the region of interest.

  • Administer this compound intravenously. The dose will vary depending on the animal model and desired contrast enhancement, but a typical dose is in the range of 1-2 mL/kg body weight. The injection can be a rapid bolus or a slower infusion depending on the imaging goals.[6]

  • Immediately following administration, initiate the post-contrast scan. Dynamic scanning can be performed to observe the distribution and elimination phases.

  • Monitor the animal's vital signs throughout the procedure.

  • After imaging, allow the animal to recover from anesthesia in a warm, clean environment.

Oral Administration Protocol for Gastrointestinal Tract Imaging

This protocol is suitable for visualizing the morphology and transit through the esophagus, stomach, and intestines.

Materials:

  • Oral solution of this compound (e.g., Gastrografin™)

  • Oral gavage needles appropriate for the animal size

  • Animal anesthesia system (optional, depending on animal cooperation)

  • Radiography or CT scanner

Procedure:

  • Fast the animal overnight to ensure an empty stomach, but allow access to water.

  • Light anesthesia may be used to facilitate administration and prevent movement during imaging, though it is not always necessary for cooperative animals.

  • Administer the this compound solution orally via gavage. A typical dose for a rat is 1-3 mL.

  • Acquire images at various time points post-administration to visualize different parts of the GI tract (e.g., immediately for the stomach, and at timed intervals for the small and large intestines).

  • Monitor the animal for any signs of distress.

  • Provide food and water after the final imaging session.

Visualizations

Experimental Workflow Diagrams

G cluster_iv Intravenous Administration Workflow cluster_oral Oral Administration Workflow iv_start Start iv_anesthesia Anesthetize Animal iv_start->iv_anesthesia iv_catheter Place IV Catheter iv_anesthesia->iv_catheter iv_position Position in CT Scanner iv_catheter->iv_position iv_pre_scan Acquire Pre-Contrast Scan iv_position->iv_pre_scan iv_administer Administer this compound IV iv_pre_scan->iv_administer iv_post_scan Acquire Post-Contrast Scan iv_administer->iv_post_scan iv_recover Animal Recovery iv_post_scan->iv_recover iv_end End iv_recover->iv_end oral_start Start oral_fast Fast Animal oral_start->oral_fast oral_anesthesia Anesthetize Animal (Optional) oral_fast->oral_anesthesia oral_administer Administer this compound Orally oral_anesthesia->oral_administer oral_image Acquire Images at Timed Intervals oral_administer->oral_image oral_recover Animal Recovery oral_image->oral_recover oral_end End oral_recover->oral_end

Caption: Experimental workflows for IV and oral administration.

Pharmacokinetic Model Diagram

G cluster_iv_pk Intravenous Pharmacokinetic Model cluster_oral_pk Oral Administration Model iv_dose IV Dose central Central Compartment (Plasma) iv_dose->central peripheral Peripheral Compartment (Interstitium) central->peripheral Distribution (k12, k21) elimination Elimination (Urinary Excretion) central->elimination Elimination (k10) oral_dose Oral Dose gi_tract GI Tract oral_dose->gi_tract systemic_circulation Systemic Circulation (Very Low) gi_tract->systemic_circulation Minimal Absorption (ka) feces Elimination (Feces) gi_tract->feces

Caption: Pharmacokinetic models for IV and oral routes.

Conclusion

The choice between intravenous and oral administration of this compound in preclinical research is dictated by the intended application. Intravenous administration allows for systemic distribution and visualization of the vasculature and urinary system, with pharmacokinetics characterized by a two-compartment model. In contrast, oral administration is ideal for imaging the gastrointestinal tract due to its minimal absorption, which confines the contrast agent to the gut lumen. Researchers should select the administration route based on the specific anatomical or physiological questions being addressed in their preclinical studies. Further research is warranted to generate more quantitative preclinical pharmacokinetic data for the oral administration of this compound to better inform study design.

References

Application Notes and Protocols for Measuring Gastrointestinal Transit Time in Rodents Using Meglumine Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal (GI) motility is a critical physiological process, and its alteration is implicated in various diseases and is a common side effect of therapeutics. The measurement of GI transit time in preclinical rodent models is a fundamental tool for studying GI physiology, pathophysiology, and for evaluating the effects of novel drug candidates. Meglumine (B1676163) diatrizoate, a water-soluble iodinated radiopaque contrast agent (commonly known as Gastrografin), offers a valuable tool for visualizing and quantifying GI transit. Its hyperosmotic nature can also stimulate peristalsis, providing a dynamic assessment of gut function.[1]

These application notes provide a detailed protocol for measuring GI transit time in rodents using meglumine diatrizoate, based on established methodologies for other contrast agents and available data on this compound administration.

Overview of the Method

This method involves the oral administration of this compound to rodents, followed by serial imaging (e.g., X-ray or micro-CT) to visualize the movement of the contrast agent through the GI tract. Key endpoints that can be measured include gastric emptying time, small intestinal transit time, and whole gut transit time.

Materials and Reagents

  • Animals: Mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) of a specific age and weight range.

  • This compound Solution: e.g., Gastrografin™ (a solution of diatrizoate meglumine and diatrizoate sodium).[2]

  • Vehicle for Dilution (if necessary): Sterile water or saline.

  • Oral Gavage Needles: Appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

  • Syringes: 1 mL or 3 mL syringes.

  • Animal Scale: For accurate body weight measurement and dose calculation.

  • Imaging System: X-ray or micro-computed tomography (µCT) system suitable for small animals.

  • Anesthesia (optional, for imaging): e.g., Isoflurane.

  • Cages: Clean cages for observation post-administration.

Experimental Protocols

Animal Preparation and Acclimation
  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week to acclimate them to the facility.

  • Fast the animals prior to the experiment to ensure an empty stomach. A fasting period of 4-6 hours is generally sufficient for rodents. Water should be available ad libitum.

Preparation and Administration of this compound
  • Dosage Calculation: A suggested starting dose for this compound in mice is 10 mL/kg of body weight.[3] This dose has been shown to be non-lethal, though it may induce diarrhea due to its osmotic effects.[3] The concentration of the administered solution may need to be optimized. A 1:1 dilution with water is often recommended for pediatric or debilitated patients in clinical settings and can be a good starting point for rodents to mitigate severe osmotic effects.[4]

  • Administration:

    • Accurately weigh each animal.

    • Calculate the required volume of the this compound solution.

    • Administer the solution carefully via oral gavage directly into the stomach. Ensure proper technique to avoid aspiration or injury to the esophagus.

Imaging and Data Acquisition
  • Imaging Modality: X-ray or micro-CT are suitable for visualizing the radiopaque this compound.

  • Imaging Schedule:

    • Acquire a baseline image immediately after administration (t=0).

    • Subsequent images should be taken at regular intervals to track the progression of the contrast agent. A suggested schedule for mice is 15, 30, 60, 90, 120, 180, and 240 minutes post-administration. The timing can be adjusted based on the specific region of the GI tract being investigated.

    • If whole gut transit is the primary endpoint, monitor for the first appearance of the contrast agent in the cecum and the expulsion in feces.

Endpoint Measurement
  • Gastric Emptying Time: The time at which 50% of the contrast agent has exited the stomach. This can be quantified by measuring the amount of contrast remaining in the stomach at each time point.

  • Small Intestinal Transit Time (SITT): The time taken for the leading edge of the contrast agent to travel from the pylorus to the cecum.

  • Whole Gut Transit Time (WGTT): The time from administration to the first appearance of the contrast agent in the feces. The animal should be housed in a clean cage with a wire mesh bottom to facilitate the observation of fecal pellets.

  • Geometric Center (for terminal studies): In some protocols, at a predetermined time point, the animal is euthanized, and the GI tract is excised. The distribution of the contrast agent is then measured to calculate the geometric center, providing a quantitative measure of transit.

Data Presentation

Quantitative data from gastrointestinal transit studies in rodents using various markers are summarized in the table below. Note that specific transit times for this compound in rodents are not well-documented in the literature; therefore, researchers should establish baseline values in their specific experimental models.

ParameterAnimal ModelContrast Agent/MarkerTreatmentMean Transit Time (minutes)Reference
Small Intestinal Transit Time (ITT) Balb/C MiceBarium & Iron BallsControl (Saline)Not explicitly stated, but used as baseline[5]
Balb/C MiceBarium & Iron BallsLoperamide (5 mg/kg)133.2 ± 24.2[5]
Balb/C MiceBarium & Iron BallsLoperamide (10 mg/kg)174.5 ± 32.3[5]
Colon Transit Time (CTT) Balb/C MiceBarium & Iron BallsControl (Saline)Not explicitly stated, but used as baseline[5]
Balb/C MiceBarium & Iron BallsLoperamide (10 mg/kg)Significantly longer than control[5]
Whole Gut Transit Time 129SvEv Mice99mTc-Ch-DTPAVehicle~360 - 420 (6-7 hours)[6]
129SvEv Mice99mTc-Ch-DTPALoperamide (0.25 mg/animal)Delayed compared to vehicle[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for measuring gastrointestinal transit time in rodents using an orally administered contrast agent.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Fasting Fasting (4-6 hours) Animal_Acclimation->Fasting Dose_Prep Prepare Meglumine Diatrizoate Solution Fasting->Dose_Prep Oral_Gavage Oral Gavage Dose_Prep->Oral_Gavage Imaging Serial Imaging (X-ray / micro-CT) Oral_Gavage->Imaging Data_Analysis Measure Transit Times (Gastric Emptying, SITT, etc.) Imaging->Data_Analysis G cluster_factors Modulatory Factors GIT Gastrointestinal Transit Time Prokinetic Prokinetic Agents Prokinetic->GIT Decreases Antimotility Antimotility Agents Antimotility->GIT Increases Diet Diet & Fasting State Diet->GIT Modulates Stress Stress Stress->GIT Modulates Disease Disease Models (e.g., IBD, Diabetes) Disease->GIT Modulates

References

Application Notes: Meglumine Diatrizoate for Urinary Tract Visualization in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meglumine (B1676163) diatrizoate is a water-soluble, ionic, high-osmolality radiopaque contrast medium. It is a salt of diatrizoic acid, which contains three iodine atoms per molecule. The high atomic weight of iodine allows it to absorb X-rays more effectively than surrounding soft tissues, thereby enhancing the contrast of internal structures during radiographic imaging.[1] When administered intravenously for urinary tract studies, meglumine diatrizoate is rapidly filtered by the glomeruli in the kidneys and excreted in the urine, providing opacification of the renal parenchyma, renal pelves, ureters, and urinary bladder.[1][2] This makes it a valuable tool for various diagnostic procedures in animal research, including excretory urography, cystography, and urethrography.[3][4]

Mechanism of Action

The diagnostic utility of this compound is based on the radiopacity of the organically bound iodine. Following intravenous injection, the contrast agent circulates through the bloodstream to the kidneys. It is then readily filtered by the glomeruli and passes into the renal tubules, where it concentrates. This process opacifies the renal parenchyma in the nephrogram phase, followed by the collecting systems in the pyelogram phase, allowing for detailed visualization of the urinary tract's anatomy and a qualitative assessment of renal function.[5][6]

A IV Injection of This compound B Distribution via Systemic Circulation A->B C Glomerular Filtration in Kidneys B->C D Concentration in Renal Tubules C->D E Opacification of Urinary Tract Structures D->E F Excretion via Urine E->F

Caption: Mechanism of urinary tract opacification after IV this compound injection.

Data Presentation

Quantitative data for the application of this compound in animal studies are summarized below. Dosages and timings can vary based on the specific animal model, institutional guidelines, and the clinical condition of the animal.

Table 1: Recommended Dosages of this compound for Urinary Tract Visualization

Animal ModelProcedureDosageAdministration RouteReference(s)
Dogs & CatsExcretory Urography0.5 - 1.0 mL/lb body weight (max 30 mL)Intravenous (IV)[3]
DogsExcretory Urography880 mg Iodine/kg body weightIntravenous (IV)[7]
DogsExcretory Urography400 - 800 mg Iodine/kg for best opacificationIntravenous (IV)[8]
CatsExcretory Urography800 - 1200 mg/kg of 76% UrografinIntravenous (IV)[9]
Dogs & CatsCystography5 - 25 mLIntra-bladder via catheter[3]
DogsCystography5 mL/kgIntra-bladder via catheter[5]
CatsCystography2 - 5 mL/kgIntra-bladder via catheter[5]
Dogs & CatsUrethrography1.0 - 5 mLIntra-urethral via catheter[3]
DogsRetrograde Urethrography10 - 15 mLIntra-urethral via catheter[7]
CatsRetrograde Urethrography5 - 10 mLIntra-urethral via catheter[7]

Table 2: Typical Imaging Timelines for Excretory Urography (IVU)

PhaseTime Post-InjectionKey Structures VisualizedReference(s)
Angiogram ~10 secondsRenal vasculature[7]
Nephrogram Immediately to 5 minutesRenal parenchyma (cortex and medulla)[5][6]
Pyelogram 1 - 15 minutesRenal diverticuli, pelvis, and ureters[5][6]
Cystogram 15 - 40+ minutesUrinary bladder filling[6][9]

Note: Radiographs are typically acquired at 0 (scout), 1, 5, 15, and 30 minutes.[5] In animals with suspected poor renal function, delayed images at 45, 60, 90, and 180 minutes may be necessary.[5]

Experimental Protocols

The following are detailed protocols for common procedures using this compound to visualize the urinary tract in animal models, primarily dogs and cats. Sterile technique is critical for all procedures involving catheterization.

Start Suspected Urinary Tract Disease Q1 Evaluate Kidneys/Ureters? (e.g., size, shape, rupture, ectopic ureters) Start->Q1 Q2 Evaluate Bladder? (e.g., rupture, mass, calculi, position) Q1->Q2 No P1 Perform Excretory Urography (IVU) Q1->P1 Yes Q3 Evaluate Urethra? (e.g., obstruction, rupture, mass) Q2->Q3 No P2 Perform Cystography (Positive, Negative, or Double-Contrast) Q2->P2 Yes P3 Perform Retrograde Urethrography Q3->P3 Yes

Caption: Decision workflow for selecting the appropriate urinary tract contrast study.

Protocol 1: Excretory Urography (EU) / Intravenous Urography (IVU)

This procedure is used to evaluate the kidneys, ureters, and bladder, particularly for assessing renal function, identifying ectopic ureters, or detecting rupture of the excretory pathway.[7]

1. Animal Preparation:

  • Fasting: Fast the animal for 12-24 hours to reduce gastrointestinal contents that may obscure the urinary tract.[7]

  • Hydration: Ensure the animal is well-hydrated to minimize the risk of contrast-induced renal injury.[7] Dehydrated animals should be stabilized with intravenous fluids prior to the procedure.

  • Enema: Administer a cleansing enema 2-4 hours before the study to clear the colon.[10]

  • Pre-Medication: Anesthesia or heavy sedation is recommended to prevent motion artifacts.[7] Anesthetic protocols can influence results; for instance, xylazine (B1663881) has been shown to produce better nephrographic opacification than ketamine in cats.[9]

2. Procedure:

  • Scout Radiographs: Obtain survey ventrodorsal (VD) and lateral abdominal radiographs to verify preparation and technique before contrast administration.[7]

  • Catheterization: Place a large-gauge intravenous catheter, preferably in a cephalic vein, to allow for rapid bolus injection.[7]

  • Contrast Administration: Administer the appropriate dose of this compound (see Table 1) as a rapid intravenous bolus.

  • Radiographic Series:

    • Immediate (VD view): Take the first exposure immediately (within 10-30 seconds) to capture the vascular and early nephrogram phase.[7]

    • 1-5 Minutes (Lateral and VD views): Capture the nephrogram phase, where the renal parenchyma is opacified.

    • 5-15 Minutes (Lateral and VD views): Image the pyelogram phase as contrast fills the renal pelves and ureters.[5][6]

    • 30-40 Minutes (Lateral and VD views): Image the cystogram phase as the contrast fills the urinary bladder.

3. Post-Procedure Care:

  • Monitor the animal for any adverse reactions (though less common with ionic agents compared to non-ionic ones).

  • Ensure the animal has free access to water to aid in the clearance of the contrast medium.

Protocol 2: Retrograde Positive-Contrast Cystography

This procedure is primarily used to evaluate bladder integrity (e.g., suspected rupture), identify masses or radiolucent calculi, and assess bladder position.[4][5]

1. Animal Preparation:

  • Sedation or general anesthesia is required.

  • Obtain survey lateral and VD radiographs of the caudal abdomen.

2. Procedure:

  • Catheterization: Aseptically place a urinary catheter and drain the bladder completely.

  • Contrast Instillation:

    • Slowly instill the appropriate volume of this compound (see Table 1). In some cases, the contrast is diluted to 20-50% with sterile saline.[7]

    • Gently palpate the bladder during infusion to avoid over-distension and potential rupture.[5] Resistance to injection or bladder turgidity indicates it is full.[7]

  • Imaging: Obtain lateral and VD radiographs immediately after instillation.

Protocol 3: Retrograde Urethrography

This technique is used to visualize the urethra to detect obstructions (calculi, strictures), masses, or rupture.[4]

1. Animal Preparation:

  • Requires heavy sedation or general anesthesia.

  • Obtain survey radiographs of the caudal abdomen and pelvis.

2. Procedure:

  • Catheter Placement:

    • Male: Insert a balloon-tipped catheter into the distal urethra.

    • Female: A balloon-tipped catheter is placed in the vestibule of the vagina for a vaginourethrography, which often visualizes the urethra.[7]

  • Contrast Injection: Inject the appropriate volume of this compound (see Table 1).

  • Imaging: Obtain a lateral radiograph toward the end of the injection to ensure the entire length of the urethra is opacified.

References

Application of Meglumine Diatrizoate in Preclinical Angiography

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Meglumine (B1676163) diatrizoate is a widely used, water-soluble, iodinated radiopaque contrast medium.[1] Its high iodine content effectively attenuates X-rays, making it a valuable tool for enhancing the visualization of vascular structures in various imaging modalities, including conventional X-ray, digital subtraction angiography (DSA), and computed tomography (CT).[1] In the preclinical setting, meglumine diatrizoate can be employed for in vivo angiography in small animal models to study vascular anatomy, assess disease progression, and evaluate the efficacy of novel therapeutics targeting the vasculature. This document provides detailed application notes and representative protocols for the use of this compound in preclinical angiography, with a focus on micro-computed tomography (micro-CT) applications in rodent models.

Physicochemical Properties and Mechanism of Action

This compound is the meglumine salt of diatrizoic acid, a tri-iodinated benzoic acid derivative.[2] The iodine atoms are responsible for its radiopacity.[1] Following intravascular administration, it is distributed throughout the bloodstream, opacifying the vessels and allowing for their radiographic visualization.[2] It is a high-osmolar contrast medium, which can cause a transient increase in blood osmolality.[2] this compound is not metabolized and is excreted unchanged primarily by glomerular filtration in the kidneys.[2]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the use of this compound in preclinical angiography, compiled from available literature. It is important to note that optimal parameters may vary depending on the specific animal model, imaging system, and experimental objectives.

Table 1: Recommended Dosage and Administration of this compound for Preclinical Angiography

ParameterAnimal ModelDosage RangeRoute of AdministrationInjection RateNotes
Dosage RatUp to 1 ml/kgIntra-arterialBolusHigher concentrations and doses are associated with better angiographic detail.[3]
Rat10 ml/kgIntra-aorticNot specifiedHigh dose used in a study observing endothelial changes.[4]
Mouse/Rat (suggested)0.5 - 2 ml/kgIntravenous (tail vein)Rapid bolusDosage may require optimization. Start with a lower dose and increase as needed for sufficient contrast.
Concentration RatIncreased from slightly hypotonicIntra-arterialBolusHigher concentrations resulted in a greater proportion of the contrast medium remaining in the vasculature.[3]
Mouse/Rat (suggested)Use undiluted commercial formulation (e.g., 60% or 76%) or dilute with sterile salineIntravenousRapid bolusDilution may be necessary to adjust the total injected volume and iodine load.

Table 2: Representative Micro-CT Imaging Parameters for Preclinical Angiography

ParameterSettingRationale
X-ray Tube Voltage 40 - 80 kVpHigher voltages provide greater penetration but may reduce contrast. Optimization is necessary based on the animal size and region of interest.
X-ray Tube Current 100 - 500 µAHigher current increases the signal-to-noise ratio but also the radiation dose.
Voxel Size 50 - 100 µmProvides a good balance between spatial resolution and scan time for whole-body or organ-specific angiography.[4]
Number of Projections 360 - 720A sufficient number of projections is crucial for high-quality image reconstruction.
Exposure Time 100 - 500 msLonger exposure times can improve image quality but increase scan time and the risk of motion artifacts.
Filtration 0.5 - 1.0 mm AlReduces beam hardening artifacts.
Scan Timing Immediate post-injectionThis compound is rapidly cleared from the circulation, necessitating immediate scanning to capture the arterial phase.

Experimental Protocols

The following are detailed, representative protocols for performing preclinical angiography using this compound in rodent models. These protocols are composites based on general best practices and available data, and should be adapted and optimized for specific experimental needs.

Protocol 1: In Vivo Micro-CT Angiography in Mice

1. Animal Preparation:

  • House mice (e.g., C57BL/6, 20-30 g) in accordance with institutional guidelines.
  • Anesthetize the mouse using a suitable anesthetic regimen (e.g., isoflurane (B1672236) inhalation or an injectable cocktail such as ketamine/xylazine).
  • Maintain the animal's body temperature using a heating pad.
  • Apply ophthalmic ointment to the eyes to prevent corneal drying.

2. Catheterization:

  • Place a catheter (e.g., 27-30 gauge) into the lateral tail vein.
  • Secure the catheter in place with surgical tape.
  • Flush the catheter with a small volume of heparinized saline to ensure patency.

3. Contrast Agent Administration:

  • Prepare the this compound solution. A commercial formulation can be used neat or diluted with sterile saline.
  • Draw the calculated dose (e.g., 100-200 µl for a 25g mouse) into a syringe.
  • Position the anesthetized mouse in the micro-CT scanner.
  • Connect the syringe to the catheter.

4. Micro-CT Imaging:

  • Initiate the micro-CT scan immediately upon rapid bolus injection of the this compound.
  • Use appropriate imaging parameters (refer to Table 2).
  • Monitor the animal's vital signs throughout the procedure.

5. Post-Procedure Care:

  • After imaging, remove the catheter and apply gentle pressure to the injection site.
  • Allow the animal to recover from anesthesia in a warm, clean cage.
  • Monitor the animal until it is fully ambulatory.

Protocol 2: Ex Vivo Micro-CT Angiography in Rats

This protocol is for obtaining high-resolution images of the vasculature post-mortem.

1. Animal Euthanasia and Perfusion:

  • Anesthetize the rat deeply with an appropriate anesthetic.
  • Perform a thoracotomy to expose the heart.
  • Insert a cannula into the left ventricle and secure it.
  • Make a small incision in the right atrium to allow for drainage.
  • Perfuse with heparinized saline to flush the blood from the vasculature.

2. Contrast Agent Perfusion:

  • Prepare the this compound solution.
  • Slowly perfuse the vasculature with the this compound solution until the desired vessels are filled.

3. Tissue Harvesting and Imaging:

  • Harvest the organ or tissue of interest.
  • Position the tissue in the micro-CT scanner.
  • Acquire high-resolution images.

Mandatory Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_post Post-Procedure anesthesia Anesthesia catheterization Catheterization anesthesia->catheterization positioning Positioning in Scanner catheterization->positioning contrast_injection Contrast Injection positioning->contrast_injection ct_scan Micro-CT Scan contrast_injection->ct_scan recovery Recovery ct_scan->recovery data_analysis Data Analysis ct_scan->data_analysis

Caption: Workflow for in vivo preclinical angiography.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Imaging Outcomes dose Dose image_quality Image Quality dose->image_quality vascular_opacification Vascular Opacification dose->vascular_opacification adverse_effects Adverse Effects dose->adverse_effects concentration Concentration concentration->image_quality concentration->vascular_opacification concentration->adverse_effects injection_rate Injection Rate injection_rate->vascular_opacification

Caption: Factors influencing preclinical angiography outcomes.

Considerations and Limitations

  • High Osmolality: this compound is a high-osmolar contrast agent, which can lead to transient fluid shifts and potential adverse effects, particularly at high doses. Careful monitoring of the animal's physiological status is recommended.

  • Rapid Clearance: The rapid renal clearance of this compound means that the imaging window for the arterial phase is very short. Precise timing of the injection and scan acquisition is critical.

  • Radiation Dose: As with any X-ray-based imaging, the cumulative radiation dose should be considered, especially in longitudinal studies. Imaging parameters should be optimized to achieve diagnostic image quality with the lowest possible radiation dose.

  • Animal-Specific Variations: The optimal dosage and imaging parameters can vary between different species and even strains of animals. Pilot studies are recommended to determine the ideal protocol for a specific experimental setup.

Conclusion

This compound is a valuable and accessible contrast agent for preclinical angiography. By following the detailed protocols and considering the key quantitative parameters outlined in this document, researchers can effectively utilize this agent to obtain high-quality in vivo and ex vivo images of the vasculature in small animal models, thereby advancing research in a wide range of therapeutic areas.

References

Application Notes and Protocols for Gastrografin in Small Animal Gastrointestinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrografin (diatrizoate meglumine (B1676163) and diatrizoate sodium) is a hypertonic, water-soluble, iodinated radiopaque contrast agent used for radiographic examination of the gastrointestinal (GI) tract. Its primary application in small animal research is for the evaluation of GI transit time, integrity, and patency, particularly in cases where barium sulfate (B86663) is contraindicated, such as suspected GI perforation.[1][2] This document provides detailed protocols for the use of Gastrografin in upper GI series and enema studies in small animals, along with important considerations for its application.

Data Presentation

Table 1: Gastrografin Dosage Recommendations for Small Animals
ApplicationSpeciesDosageDilutionAdministration Route
Upper GI Study Dogs & Cats2-7 mL/kgMay be diluted 1:1 with water, especially in small or debilitated animals. For very young (under 10 kg) and debilitated animals, a 1:3 dilution is recommended.[1][3]Orogastric tube[1]
Enema Dogs & CatsNot specified in mL/kg. Dilution is key.For children over 5 years (as a proxy for larger small animals), 90 mL in 500 mL of tap water is suggested. For children under 5 years (as a proxy for smaller animals), a 1:5 dilution in tap water is recommended.[3]Rectal catheter

Note: The total oral dose of Gastrografin should not exceed 50 mL.[1] For obese patients, it may be preferable to dose based on lean body weight.[1]

Table 2: Reported Gastrointestinal Transit Times in Healthy Small Animals
SpeciesGastric EmptyingSmall Intestinal TransitLarge Intestinal FillingTotal Transit TimeContrast Agent/Method
Dogs 30-60 minutes (with iohexol)[4]-60-90 minutes (with iohexol)[4]Pre-feeding: 828 ± 439 minutes; Post-feeding: 1671 ± 513 minutespH capsule[5][6]
Cats 30-60 minutes (with Gastrografin)[4]-30-60 minutes (in 7/10 cats); 120 minutes (in 3/10 cats) (with Gastrografin)[4]Pre-feeding: 1732 minutes; Post-feeding: 2795 minutespH capsule[7][8]

Note: Transit times can be variable and are influenced by factors such as diet, stress, and sedation. The data presented are from studies using different methods and should be used as a general guideline.

Experimental Protocols

Protocol 1: Upper Gastrointestinal (GI) Contrast Study with Gastrografin

This protocol is designed to evaluate the morphology and transit time of the upper gastrointestinal tract.

1. Animal Preparation:

  • Fast the animal for 12-24 hours to ensure the stomach is empty.[9][10] Water can be provided until 2 hours before the study.[9]

  • If the colon is full, a warm water enema may be administered. The study should be delayed for at least one hour after the enema.[9]

  • Sedation should be avoided if possible as it can affect GI motility. If necessary, use agents with minimal impact on transit time.[10]

2. Materials:

  • Gastrografin

  • Sterile water for dilution (if required)

  • Orogastric tube

  • Syringes

  • Radiography equipment

3. Procedure:

  • Survey Radiographs: Obtain survey radiographs (right lateral and ventrodorsal views) of the abdomen to assess patient preparation and establish a baseline.[1][9]

  • Gastrografin Administration:

    • Calculate the appropriate dose of Gastrografin based on the animal's body weight (see Table 1).

    • Administer the Gastrografin solution via an orogastric tube to prevent aspiration.[1] Ensure the entire dose is delivered.[9]

  • Radiographic Imaging Sequence:

    • Immediate: Obtain right lateral, left lateral, ventrodorsal, and dorsoventral views immediately after administration.[10]

    • Timed Series: Acquire subsequent radiographs at specific time points to track the progression of the contrast medium. A typical sequence includes:

      • 15, 30, and 60 minutes post-administration.

      • Then hourly until the contrast reaches the large intestine.[11]

    • For dogs, a full study may take 8-12 hours, while for cats it is typically 4-6 hours.[10]

4. Data Analysis:

  • Evaluate the radiographs for:

    • Gastric emptying time.

    • Small intestinal transit time.

    • Presence of filling defects, strictures, or other abnormalities.

    • Evidence of leakage (extravasation) of contrast medium.

Protocol 2: Gastrografin Enema for Lower Gastrointestinal (GI) Evaluation

This protocol is intended for the radiographic evaluation of the colon.

1. Animal Preparation:

  • Fasting for 12-24 hours is recommended.[12]

  • Administer a cleansing warm-water enema 3-4 hours prior to the study to evacuate the colon.[12]

2. Materials:

  • Gastrografin

  • Warm tap water for dilution

  • Foley or other soft, flexible rectal catheter

  • Syringe

  • Lubricant

  • Radiography equipment

3. Procedure:

  • Survey Radiographs: Take survey radiographs of the abdomen to confirm the colon is empty.

  • Gastrografin Preparation: Prepare the diluted Gastrografin solution (see Table 1 for dilution guidelines). A 1:1 mixture with warm water can also be used.[13]

  • Catheter Placement:

    • Generously lubricate the tip of the rectal catheter.

    • Gently insert the catheter into the rectum.

  • Contrast Administration:

    • Slowly instill the diluted Gastrografin solution into the colon. The volume administered will depend on the size of the animal and the degree of colonic filling observed under fluoroscopy or on survey radiographs.

  • Radiographic Imaging:

    • Obtain lateral and ventrodorsal radiographs once the colon is adequately distended with the contrast medium.

  • Post-Procedure:

    • Gently remove the catheter and allow the animal to evacuate the contrast material.

    • A post-evacuation radiograph can be taken to assess mucosal detail.

Mandatory Visualizations

Experimental_Workflow_Upper_GI_Study A Animal Preparation (Fasting, Enema if needed) B Survey Radiographs (Lateral & VD Views) A->B Proceed if properly prepared C Gastrografin Administration (Orogastric Tube) B->C Confirm empty GI tract D Immediate Radiographs (4 Views) C->D Start timer E Timed Radiographic Series (e.g., 15, 30, 60 min, then hourly) D->E F Data Analysis (Transit Time, Abnormalities) E->F Ongoing evaluation G End of Study (Contrast in Colon) E->G Completion criteria met

Caption: Workflow for a Gastrografin upper GI study in a small animal model.

Logical_Relationship_Gastrografin_Properties Gastrografin Gastrografin Properties Key Properties Gastrografin->Properties WaterSoluble Water-Soluble Properties->WaterSoluble Hypertonic Hypertonic Properties->Hypertonic Iodinated Iodinated Properties->Iodinated Applications Primary Applications WaterSoluble->Applications Contraindications Key Contraindications Hypertonic->Contraindications PerforationSuspected Suspected GI Perforation Applications->PerforationSuspected TransitTime Assess GI Transit Applications->TransitTime Dehydration Dehydration/Hypovolemia Contraindications->Dehydration AspirationRisk Aspiration Risk Contraindications->AspirationRisk

Caption: Key properties and applications of Gastrografin in GI studies.

References

Application Notes and Protocols: Meglumine Diatrizoate for Cell Labeling and Tracking

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current scientific literature indicates that the use of meglumine (B1676163) diatrizoate for the specific application of cell labeling and tracking is not a documented or established scientific method. Therefore, detailed application notes and protocols for this purpose cannot be provided.

Meglumine diatrizoate is a well-established, iodine-based contrast agent primarily used in clinical settings for diagnostic imaging procedures such as X-ray and computed tomography (CT) scans.[1][2] Its function is to enhance the visibility of internal structures like organs, blood vessels, and other tissues, rather than to label and track individual cells.

Summary of Findings on this compound:

While no protocols for cell labeling and tracking with this compound were found, the existing research provides insights into its properties and biological effects:

  • Clinical Use as a Contrast Agent: this compound is a commercially available contrast agent used to improve the quality of CT images.[2][3] It is typically administered orally or intravenously to opacify the gastrointestinal tract or other targeted areas of the body.[4]

  • Cytotoxicity: Research has shown that diatrizoate, the active component of this compound, can have direct toxic effects on certain cell types. One study demonstrated that diatrizoate is directly toxic to renal proximal tubule cells, causing declines in essential cellular components like potassium and ATP, and reducing respiratory rates.[5] The meglumine component was also found to have a moderate toxic effect and could potentiate the injury caused by diatrizoate.[5] This inherent cytotoxicity would be a significant drawback for cell labeling and tracking applications, where maintaining the viability and normal function of the labeled cells is paramount.

  • Cellular Effects: A study in a zebrafish model showed that this compound has prokinetic effects, promoting bowel movements and increasing the expression of markers for interstitial cells of Cajal.[6][7] This indicates that the compound can have direct physiological effects on cells and tissues, which could interfere with the normal behavior of labeled cells in a tracking experiment.

General Principles of Cell Labeling and Tracking:

For researchers interested in cell labeling and tracking, several established methods exist that utilize different types of contrast agents and imaging modalities. These methods are designed to label cells with a detectable marker without significantly affecting their viability or function. Common approaches include:

  • Magnetic Resonance Imaging (MRI): This technique often employs superparamagnetic iron oxide (SPIO) nanoparticles or gadolinium-based contrast agents to label cells.[8][9] Labeled cells can then be tracked in vivo over time.

  • Radionuclide Imaging (PET and SPECT): Cells can be labeled with radionuclides, allowing for highly sensitive detection using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[10][11]

  • Optical Imaging: Fluorescent dyes or nanoparticles can be used to label cells for tracking with fluorescence microscopy or other optical imaging techniques.[12][13] Bioluminescence imaging, which involves genetically modifying cells to express a light-producing enzyme, is another powerful tool for in vivo cell tracking.[14]

Conclusion

Based on the available scientific literature, this compound is not a suitable agent for cell labeling and tracking due to a lack of established protocols and evidence of significant cytotoxicity. Researchers seeking to perform cell tracking experiments should consider established methods that have been validated for their efficacy and biocompatibility.

Experimental Workflow for General Cell Labeling (Hypothetical)

While a specific protocol for this compound is not available, a general workflow for labeling cells with a hypothetical agent is presented below for illustrative purposes. This is not a validated protocol for this compound.

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_agent Prepare Labeling Agent incubate Incubate Cells with Labeling Agent prep_agent->incubate prep_cells Culture Cells to Desired Confluency prep_cells->incubate wash Wash Cells to Remove Unbound Agent incubate->wash viability Assess Cell Viability and Labeling Efficiency wash->viability tracking In Vivo / In Vitro Tracking viability->tracking

Caption: A generalized workflow for cell labeling experiments.

Signaling Pathway Considerations (Hypothetical)

The introduction of any foreign substance into a cell has the potential to affect its signaling pathways. While no specific data exists for this compound in a cell tracking context, a hypothetical diagram illustrates how an external agent could potentially interact with cellular signaling.

G cluster_pathway Intracellular Signaling Cascade ext_agent External Agent (e.g., Labeling Compound) receptor Cell Surface Receptor ext_agent->receptor uptake Cellular Uptake ext_agent->uptake protein1 Signaling Protein 1 receptor->protein1 uptake->protein1 protein2 Signaling Protein 2 protein1->protein2 tf Transcription Factor protein2->tf gene_exp Altered Gene Expression tf->gene_exp cell_response Cellular Response (e.g., Proliferation, Apoptosis) gene_exp->cell_response

Caption: Potential interaction of an external agent with cellular signaling pathways.

References

Application Notes and Protocols: Meglumine Diatrizoate in Developmental Biology Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Developmental biology research frequently relies on high-resolution, three-dimensional imaging to understand the intricate processes of morphogenesis, organogenesis, and overall embryonic development. Micro-computed tomography (micro-CT) has emerged as a powerful non-destructive imaging modality for obtaining detailed anatomical information from intact embryos.[1][2][3] However, the inherently low X-ray attenuation of soft tissues in developing organisms necessitates the use of contrast-enhancing agents to visualize organ systems effectively.[1][4][5]

Meglumine (B1676163) diatrizoate, an iodinated contrast medium, is a well-established agent in clinical radiology.[6] Its high atomic number iodine component effectively attenuates X-rays, making it a potential candidate for enhancing soft tissue contrast in ex vivo developmental biology imaging. These application notes provide an overview of the principles of contrast-enhanced micro-CT for developmental biology and offer detailed protocols for the use of meglumine diatrizoate and other common contrast agents.

Principles of Contrast-Enhanced Micro-CT for Embryo Imaging

Micro-CT generates 3D images by reconstructing a series of 2D X-ray projections taken from multiple angles around a specimen. While excellent for imaging mineralized tissues like bone, soft tissues are nearly radiolucent.[1] Contrast agents, typically containing high atomic number elements like iodine or tungsten, are used to stain soft tissues, thereby increasing their X-ray attenuation and enabling their visualization.[1][4] The choice of contrast agent and the staining protocol can significantly impact image quality, tissue differentiation, and the preservation of morphology.[7][8]

This compound as a Contrast Agent

This compound is a water-soluble, iodinated organic compound.[4][6] Its use in developmental biology imaging is not as widely documented as that of iodine/potassium iodide (I₂KI or Lugol's solution) or phosphotungstic acid (PTA). However, its properties as a high-density, iodine-based molecule suggest its potential for effective soft tissue staining. Researchers can adapt protocols from other iodinated contrast agents to utilize this compound for their specific research needs.

Experimental Protocols

Below are detailed protocols for preparing and imaging embryos using this compound, alongside established protocols for iodine and PTA for comparison. These protocols are primarily designed for ex vivo imaging of mouse, zebrafish, and Xenopus embryos.

General Workflow for Contrast-Enhanced Micro-CT

The overall process for preparing and imaging embryos with a contrast agent follows a general workflow.

General Workflow A Embryo Collection & Fixation B Washing A->B C Dehydration (Optional) B->C D Staining with Contrast Agent C->D E Washing / Destaining D->E F Sample Mounting E->F G Micro-CT Scanning F->G H 3D Reconstruction & Analysis G->H

Caption: General workflow for contrast-enhanced micro-CT imaging of embryos.

Protocol 1: this compound Staining (Adapted)

This adapted protocol is based on methodologies for other iodinated contrast agents and should be optimized for the specific developmental stage and model organism.

Materials:

  • This compound solution (e.g., Gastrografin® or equivalent)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol (B145695) series (50%, 70%, 95%, 100%)

  • Sample containers (e.g., glass vials)

  • Micro-CT scanner

Procedure:

  • Fixation:

    • Collect embryos at the desired developmental stage in PBS.

    • Fix embryos in 4% PFA overnight at 4°C. The duration of fixation can be adjusted based on the embryo's size and stage.[9]

    • Wash the fixed embryos thoroughly with PBS (3 x 15 minutes) to remove residual fixative.

  • Dehydration (Optional, for non-aqueous staining):

    • Dehydrate the embryos through a graded ethanol series: 50%, 70%, 95%, and 100% ethanol, with 30-60 minutes in each step.

  • Staining:

    • Prepare a staining solution of 15-30% this compound in either PBS (for aqueous staining) or 100% ethanol (for non-aqueous staining).

    • Immerse the embryos in the this compound solution. Staining times will vary depending on the embryo size and desired contrast, ranging from 24 hours to several days at room temperature with gentle agitation.[9][10] It is recommended to start with a 48-hour incubation and optimize from there.

  • Washing/Destaining:

    • After staining, wash the embryos in the same solvent used for staining (PBS or ethanol) to remove excess contrast agent from the surface. Several brief washes are recommended.

  • Sample Mounting:

    • Mount the stained embryo in a radiolucent tube (e.g., polypropylene (B1209903) or polystyrene) filled with the final washing solution or low-melting-point agarose (B213101) to prevent movement during scanning.

  • Micro-CT Imaging:

    • Scan the mounted embryo using appropriate micro-CT parameters (e.g., voltage, current, voxel size) to achieve the desired resolution and image quality.

Protocol 2: Iodine (I₂KI / Lugol's Solution) Staining

Iodine-based staining is a widely used method for enhancing soft tissue contrast in micro-CT.[9][10][11]

Materials:

  • Iodine/Potassium Iodide (I₂KI) solution (e.g., 0.1 N Iodine solution)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol series (optional)

  • Sample containers

  • Micro-CT scanner

Procedure:

  • Fixation:

    • Fix embryos in 4% PFA as described in Protocol 1.[9]

    • Wash thoroughly with PBS.

  • Staining:

    • Immerse embryos in a 0.1 N I₂KI solution. Staining is typically performed at room temperature with gentle agitation for 24-72 hours, depending on the embryonic stage.[9][10]

  • Washing:

    • Wash the embryos in PBS to remove excess iodine.

  • Sample Mounting and Imaging:

    • Mount and scan the embryos as described in Protocol 1.

Protocol 3: Phosphotungstic Acid (PTA) Staining

PTA is another effective contrast agent, particularly for visualizing connective tissues, cartilage, and muscle.[8][12]

Materials:

  • Phosphotungstic acid (PTA)

  • Ethanol (70% and 100%)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sample containers

  • Micro-CT scanner

Procedure:

  • Fixation:

    • Fix embryos in 4% PFA as described in Protocol 1.

    • Wash thoroughly with PBS.

  • Dehydration:

    • Dehydrate embryos to 70% ethanol.

  • Staining:

    • Prepare a 0.3-1.5% (w/v) solution of PTA in 70% ethanol.

    • Immerse embryos in the PTA solution for 2 to 7 days at room temperature with gentle agitation. The optimal staining time is dependent on the embryonic stage.[8]

  • Washing:

    • Wash the embryos in 70% ethanol to remove unbound PTA.

  • Sample Mounting and Imaging:

    • Mount the embryos in 70% ethanol and proceed with micro-CT scanning.

Data Presentation: Comparison of Contrast Agents

The following table summarizes key parameters and characteristics of the different contrast agents for embryonic micro-CT imaging.

ParameterThis compound (Adapted Protocol)Iodine (I₂KI / Lugol's)Phosphotungstic Acid (PTA)
Principle Iodine-based, high osmolarityIodine-basedTungsten-based
Target Tissues General soft tissueGeneral soft tissueCollagen, fibrin, muscle, cartilage[12]
Fixation 4% PFA4% PFA[9]4% PFA[8]
Staining Solution 15-30% in PBS or ethanol0.1 N I₂KI in water/PBS[9]0.3-1.5% in 70% ethanol[8]
Staining Time 24-72 hours (requires optimization)24-72 hours[9][10]2-7 days[8]
Advantages Potentially rapid diffusion, readily availableWell-established, good general contrast[7]Excellent for specific tissues, less shrinkage than iodine[8]
Disadvantages Limited published data for embryos, potential for tissue shrinkageCan cause tissue shrinkage[8]Longer staining times, may not provide as uniform general contrast as iodine[7]

Visualization of Experimental and Logical Workflows

Decision-Making for Contrast Agent Selection

The choice of contrast agent depends on the specific research question and the target tissues.

Contrast Agent Selection Start Start: Define Imaging Goal General General Soft Tissue Anatomy Start->General Specific Specific Tissues (e.g., Cartilage, Muscle) Start->Specific Iodine Use Iodine (I2KI) or this compound General->Iodine PTA Use Phosphotungstic Acid (PTA) Specific->PTA

Caption: Decision tree for selecting a contrast agent for embryo micro-CT.

Quantitative Data Analysis Workflow

After 3D reconstruction, various quantitative analyses can be performed.

Quantitative Analysis Workflow A 3D Reconstructed Micro-CT Data B Image Segmentation (Manual or Semi-automated) A->B C Organ Volume Measurement B->C D Tissue Density Analysis B->D E Morphological Phenotyping B->E F Statistical Analysis & Visualization C->F D->F E->F

Caption: Workflow for quantitative analysis of micro-CT data from embryos.

Conclusion

This compound holds promise as a contrast agent for developmental biology imaging using micro-CT, although further optimization of staining protocols is required. By adapting existing methods for other iodinated contrast agents, researchers can explore its utility for visualizing soft tissue anatomy in a variety of model organisms. The choice of contrast agent should be guided by the specific research goals, with iodine-based agents providing excellent general contrast and PTA offering advantages for specific tissue types. The detailed protocols and workflows provided here serve as a starting point for researchers and drug development professionals seeking to employ contrast-enhanced micro-CT in their developmental biology studies.

References

Application Notes and Protocols for Meglumine Diatrizoate in Micro-CT Soft Tissue Contrast Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of meglumine (B1676163) diatrizoate as a contrast agent for enhancing soft tissue visualization in micro-computed tomography (micro-CT). Meglumine diatrizoate, an iodinated compound, significantly increases the X-ray attenuation of soft tissues, enabling detailed three-dimensional morphological analysis. The following sections detail both ex vivo staining and in vivo administration protocols, supported by quantitative data and experimental workflows.

Introduction to this compound for Micro-CT

This compound is a water-soluble, iodine-based contrast agent. The high atomic number of iodine effectively attenuates X-rays, thereby increasing the contrast of soft tissues which otherwise exhibit poor contrast in micro-CT imaging. This allows for the clear delineation of anatomical structures and is a valuable tool in preclinical research and drug development for non-destructive 3D imaging.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of this compound in micro-CT applications.

Table 1: Parameters for Ex Vivo Staining of Brain Tissue with this compound

ParameterValueTissue TypeSpeciesReference
Contrast Agent Hypaque®-76 (Diatrizoate Meglumine and Diatrizoate Sodium)BrainRabbit, Mouse[1]
Dilutions Tested 1:20, 1:10, 1:5 in Phosphate Buffered Saline (PBS)BrainRabbit[1]
Optimal Dilution 1:10 in PBSBrainMouse[1]
Incubation Time 5 daysBrainRabbit, Mouse[1]
Incubation Temp. 4°CBrainRabbit, Mouse[1]

Table 2: Parameters for In Vivo Hepatic Contrast Enhancement with this compound

ParameterValueTissue TypeSpeciesReference
Contrast Agent This compoundLiverRabbit[2]
Dosage 208, 416, and 624 mg I/kgLiverRabbit[2]
Administration Intravenous infusionLiverRabbit[2]
Infusion Time 30 seconds (for all doses); 1, 2, and 4 minutes (for 624 mg I/kg dose)LiverRabbit[2]
Observation Contrast enhancement is proportional to the dose.LiverRabbit[2]
Optimal Scanning Immediate CT scanning following rapid injection.LiverRabbit[2]

Table 3: Typical Hounsfield Unit (HU) Values for Unenhanced Tissues

Tissue TypeTypical HU Value
Air -1000
Lung -500
Fat -100 to -50
Water 0
Muscle +10 to +40
Kidney +30
Spleen +40 to +60
Liver +40 to +60
Bone +700 (cancellous) to +3000 (cortical)

Experimental Protocols

Ex Vivo Staining Protocol for Soft Tissue (e.g., Brain)

This protocol is optimized for achieving high-contrast images of soft tissues, particularly the brain, through immersion staining.

Materials:

  • Tissue specimen, fixed (e.g., in 10% buffered formalin or 4% paraformaldehyde)

  • Phosphate Buffered Saline (PBS)

  • This compound solution (e.g., Hypaque®-76)

  • Staining container

  • Micro-CT scanner

Procedure:

  • Fixation: Perfuse the animal and fix the tissue of interest in 10% buffered formalin. Post-fix by immersion in the same fixative overnight.[1]

  • Washing: Wash the fixed tissue thoroughly with PBS to remove residual fixative.

  • Staining Solution Preparation: Prepare the staining solution by diluting the this compound stock solution. For brain tissue, a 1:10 dilution in PBS is recommended as a starting point.[1]

  • Staining: Fully immerse the tissue specimen in the staining solution within a sealed container. Ensure the volume of the staining solution is sufficient to completely cover the specimen.

  • Incubation: Incubate the specimen in the staining solution. For whole mouse or rabbit brains, an incubation period of 5 days at 4°C is effective.[1] Incubation times may need to be adjusted based on the size and density of the tissue.

  • Mounting: After incubation, remove the specimen from the staining solution and gently blot any excess solution from the surface. Mount the specimen in a sample holder for micro-CT scanning. To prevent dehydration during scanning, the specimen can be wrapped in parafilm or placed in a sealed container.

  • Micro-CT Scanning: Acquire images using a micro-CT scanner. Optimize the scanning parameters (e.g., voltage, current, exposure time) for the iodine-stained tissue to achieve the best contrast-to-noise ratio.

ExVivo_Workflow A Tissue Fixation (e.g., 10% Formalin) B Washing (PBS) A->B C Staining Solution (1:10 this compound in PBS) B->C D Incubation (5 days at 4°C) C->D E Mounting for Scanning D->E F Micro-CT Imaging E->F G 3D Reconstruction & Analysis F->G

Ex Vivo Staining Workflow
In Vivo Protocol for Soft Tissue Contrast Enhancement (e.g., Liver)

This protocol is based on clinical applications and can be adapted for preclinical in vivo micro-CT imaging of soft tissues like the liver.

Materials:

  • Anesthetized animal subject

  • This compound solution (sterile)

  • Intravenous catheter

  • Infusion pump

  • In vivo micro-CT scanner with physiological monitoring

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed. Maintain the animal's body temperature and monitor vital signs throughout the procedure.

  • Pre-contrast Scan: Perform a baseline micro-CT scan of the region of interest before administering the contrast agent.

  • Contrast Agent Administration: Administer the this compound solution via an intravenous catheter. Doses ranging from 208 to 624 mg of iodine per kg of body weight have been shown to be effective for liver enhancement.[2] The infusion should be rapid, ideally over 30 seconds.[2]

  • Dynamic Scanning: Begin micro-CT scanning immediately upon completion of the contrast agent infusion for optimal enhancement.[2] Dynamic scanning at multiple time points post-injection can be performed to observe the pharmacokinetics of the contrast agent.

  • Post-contrast Scans: Acquire a series of scans to capture the enhancement in the tissue of interest.

  • Image Analysis: Reconstruct the acquired images. The contrast enhancement can be quantified by measuring the change in Hounsfield Units (HU) in the region of interest between the pre- and post-contrast scans.

InVivo_Workflow A Anesthetize Animal & Position in Scanner B Pre-contrast Micro-CT Scan A->B C IV Administration of This compound (208-624 mg I/kg) B->C D Immediate Post-contrast Dynamic Micro-CT Scanning C->D E Image Reconstruction D->E F Quantitative Analysis (ΔHU) E->F

In Vivo Imaging Workflow

Signaling Pathways and Logical Relationships

The mechanism of contrast enhancement with this compound is based on the principle of X-ray attenuation. There are no specific biological signaling pathways directly involved in the contrast enhancement process itself. The logical relationship is a direct physical interaction between the iodine atoms in the contrast agent and the X-ray photons.

Contrast_Mechanism cluster_0 Micro-CT Scanner cluster_1 Stained Soft Tissue XRay X-ray Source Tissue Soft Tissue XRay->Tissue Iodine This compound (Iodine) XRay->Iodine Photon Interaction Detector Detector Reconstruction High-Contrast 3D Image Detector->Reconstruction Tissue->Detector Low Attenuation Iodine->Detector High Attenuation

Principle of Contrast Enhancement

Conclusion

This compound is a versatile and effective contrast agent for enhancing soft tissue visibility in micro-CT. The provided protocols for both ex vivo staining and in vivo administration offer a solid foundation for researchers to implement this technique in their studies. Proper optimization of concentration, incubation/infusion time, and scanning parameters will ensure high-quality, high-contrast 3D images for detailed morphological and quantitative analysis.

References

Troubleshooting & Optimization

meglumine diatrizoate solution stability testing for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of meglumine (B1676163) diatrizoate solutions for laboratory use. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the standard storage conditions for meglumine diatrizoate solution?

A1: this compound solution should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2][3][4][5] It is critical to protect the solution from light to prevent photodegradation.[1][4][5] Avoid excessive heat and do not freeze the solution.[4][5]

Q2: My solution has formed crystals/precipitate. Is it still usable?

A2: Crystallization can occur if the solution is stored at low temperatures. This is often reversible and does not necessarily indicate degradation.[6] Gently warm the vial in a water bath (37-50°C) and agitate to redissolve the crystals.[6] Before use, allow the solution to cool to room temperature and visually inspect to ensure all crystals have dissolved and the solution is clear. If the crystals do not redissolve, the solution should be discarded.

Q3: What visual changes indicate that the this compound solution may have degraded?

A3: Aside from persistent crystallization, you should look for any color change (e.g., a pronounced darkening) or the presence of particulate matter not resolved by warming. The solution should typically be a clear, pale yellow liquid.[2] Any significant deviation from this appearance could indicate chemical degradation, and the solution should not be used.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways include:

  • Hydrolysis: Under acidic or alkaline conditions, the amide linkages can hydrolyze, potentially forming 3,5-diamino-2,4,6-triiodobenzoic acid, which is known to be cytotoxic.[7]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can cause the cleavage of the carbon-iodine bonds (deiodination), altering the molecule's radiopaque properties and creating degradation products.[8]

  • Thermal Degradation: While generally stable at room temperature, excessive heat can accelerate hydrolysis and other degradation reactions.[9]

  • Oxidation: The molecule can be susceptible to oxidation, leading to the formation of various impurities.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and stability testing of this compound solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Precipitate or Crystals Observed in Vial Exposure to cold temperatures.1. Gently warm the vial in a 37-50°C water bath. 2. Agitate until crystals dissolve. 3. Cool to room temperature and inspect for clarity before use.[6] 4. If precipitate persists, discard the solution.
Solution Appears Darker Than Usual Light exposure (photodegradation) or thermal stress.1. Verify that storage protocols (protection from light, controlled temperature) are being followed.[1][4] 2. Perform an analytical check (e.g., HPLC) to quantify the active ingredient and detect degradation products. 3. If significant degradation is confirmed, discard the batch.
Unexpected Peaks in HPLC Chromatogram Chemical degradation of the active ingredient or contamination.1. Identify the stress conditions the sample was exposed to (e.g., pH, light, heat). 2. Characterize the unknown peaks using a mass spectrometer (LC-MS) to identify degradation products. 3. Review the degradation pathways to correlate the peaks with expected byproducts (e.g., hydrolysis, oxidation, or photolytic products).[11][12]
Drifting pH of the Solution Hydrolysis leading to the formation of acidic or basic degradation products.1. Measure the pH of the solution. The standard pH range is typically 6.0 to 7.6.[5] 2. A significant shift may indicate degradation. Analyze via HPLC to confirm. 3. Discard the solution if it is outside the acceptable pH range and shows signs of degradation.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Observe Issue with Solution CheckVisual Is there a precipitate or are there crystals? Start->CheckVisual Warm Action: Gently warm vial (37-50°C) and agitate. CheckVisual->Warm Yes CheckColor Is the solution darkened or discolored? CheckVisual->CheckColor No Redissolve Does it redissolve? Warm->Redissolve Redissolve->CheckColor Yes Discard Result: Discard Solution. Redissolve->Discard No CheckStorage Action: Review storage conditions. Protect from light and heat. CheckColor->CheckStorage Yes UseSolution Result: Solution is OK for use. Ensure proper storage. CheckColor->UseSolution No Analyze Action: Perform HPLC analysis to quantify degradants. CheckStorage->Analyze Analyze->UseSolution Degradation < Limit Analyze->Discard Degradation > Limit

Caption: Troubleshooting decision tree for visual inspection of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (stress testing) is essential for developing and validating a stability-indicating analytical method.[11][12] The goal is to generate potential degradation products to ensure the analytical method can separate them from the active pharmaceutical ingredient (API).[10] A target degradation of 5-20% is typically recommended.

1. Materials:

  • This compound solution

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Mobile phase for HPLC

2. Procedure: A separate sample of the this compound solution is used for each stress condition. A control sample (unstressed) is stored at the recommended conditions.

  • Acid Hydrolysis:

    • Mix 5 mL of the solution with 5 mL of 0.1 N HCl.

    • Incubate in a water bath at 60°C for 4 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the solution with 5 mL of 0.1 N NaOH.

    • Incubate in a water bath at 60°C for 2 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the solution with 5 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Place 10 mL of the solution in a shallow, transparent dish.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Store a vial of the solution in an oven at 70°C for 48 hours.

    • Cool to room temperature.

    • Dilute to a suitable concentration for HPLC analysis.

3. Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify and quantify degradation products.

Visual Workflow for Forced Degradation Study

ForcedDegradationWorkflow Start 1. Prepare Stock Solution of this compound Aliquot 2. Aliquot into 6 Samples (1 Control, 5 Stress) Start->Aliquot Stress 3. Apply Stress Conditions Aliquot->Stress Control Control Sample (25°C, Protected from Light) Aliquot->Control Acid Acid Hydrolysis (0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stress->Base Oxidative Oxidation (3% H₂O₂, RT) Stress->Oxidative Thermal Thermal (70°C) Stress->Thermal Photo Photolytic (ICH Q1B Light) Stress->Photo Neutralize 4. Neutralize/Prepare Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Control->Neutralize Analyze 5. Analyze All Samples via Stability-Indicating HPLC Neutralize->Analyze Report 6. Compare Chromatograms, Identify Degradants & Mass Balance Analyze->Report

Caption: Experimental workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a representative Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products. Method validation according to ICH Q2(R1) guidelines is required before use.[9]

Parameter Specification
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 25:75 v/v), with pH adjusted to 2.8 using phosphoric acid.[9]
Flow Rate 1.0 mL/min.[9]
Injection Volume 20 µL.
Column Temperature 25°C (Room Temperature).[9]
Detector UV-Vis or Photodiode Array (PDA) Detector.
Detection Wavelength 238 nm.[7]
Run Time Sufficient to allow for the elution of all degradation products (e.g., 20 minutes).

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound reference standard at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Sample Solution: Dilute the samples from the forced degradation study (Protocol 1) and any stability study timepoints with the mobile phase to fall within the linear range of the method (e.g., to a target concentration of 100 µg/mL).

2. System Suitability: Before running samples, perform at least five replicate injections of the standard solution. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

3. Analysis Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to establish retention time and response.

  • Inject the control and stressed sample solutions.

  • Record the chromatograms and integrate the peaks.

4. Data Evaluation:

  • Specificity: The method is specific if the this compound peak is resolved from all degradation product peaks (resolution > 1.5). Peak purity analysis using a PDA detector can confirm this.

  • Quantification: Calculate the percentage of remaining this compound in the stressed samples compared to the control.

  • Mass Balance: The sum of the assay of the main peak and the levels of all degradation products should ideally be between 95% and 105% of the initial concentration, demonstrating that all major degradation products are detected.

References

Technical Support Center: Meglumine Diatrizoate Contrast-Enhanced CT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing meglumine (B1676163) diatrizoate in contrast-enhanced computed tomography (CT) experiments.

Frequently Asked Questions (FAQs)

Q1: What is meglumine diatrizoate and how does it work as a contrast agent?

A1: this compound is an iodinated, water-soluble radiopaque contrast medium. The iodine atoms in its structure absorb X-rays more effectively than the surrounding soft tissues. This difference in absorption enhances the contrast of internal structures, allowing for clearer visualization on CT scans.[1] It is a high-osmolar contrast medium and can be administered orally, intravenously, or rectally depending on the imaging requirements.[2][3]

Q2: What are the common adverse reactions to this compound?

A2: Common side effects are often mild and transient, including a sensation of warmth, a metallic taste in the mouth, nausea, and vomiting.[4] Gastrointestinal disturbances such as diarrhea and abdominal pain can also occur, particularly after oral administration.[4] More serious, though less common, adverse events can include allergic-like reactions (ranging from mild itching and hives to severe anaphylaxis) and contrast-induced nephropathy (a sudden decrease in kidney function).[4]

Q3: In which patient or animal populations should this compound be used with caution?

A3: Caution should be exercised in subjects with pre-existing kidney disease, dehydration, or a known hypersensitivity to iodinated contrast media.[4] In pediatric or debilitated patients, the solution may need to be diluted to avoid complications related to its high osmolarity.[2]

Q4: Can this compound be used for both oral and intravenous contrast enhancement?

A4: Yes, this compound is versatile and can be used for both oral and intravenous administration to opacify the gastrointestinal tract and enhance vascular structures, respectively.[2][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Image Contrast - Incorrect dosage or concentration of the contrast agent.- Improper timing of the scan relative to contrast administration.- Suboptimal CT scanner settings (e.g., low kVp).- Ensure the correct dose and dilution are used for the specific application and subject weight.- Optimize the scan delay after contrast injection; for intravenous administration, consider using bolus tracking.- Increase the tube voltage (kVp) to enhance penetration, though this may decrease soft tissue contrast.
Image Artifacts
Beam Hardening Artifacts (dark streaks or bands between dense objects)- The polychromatic X-ray beam becomes "harder" (mean energy increases) as it passes through dense substances like bone or concentrated contrast media.[6]- Increase the X-ray tube voltage (kVp).- Use a vendor-specific beam hardening correction algorithm if available on your scanner.- For oral contrast, ensure proper dilution to avoid excessive concentration in one area.[6]
Motion Artifacts (blurring or streaking)- Voluntary or involuntary movement of the subject during the scan.- Use appropriate anesthesia and monitoring for animal studies to minimize movement.- For clinical research, instruct the patient to hold their breath and remain still.- Utilize faster scanning protocols to reduce the acquisition time.
Contrast Precipitation (focal areas of high attenuation in the GI tract)- Precipitation of the contrast agent in an acidic environment, such as the stomach.[6]- Buffer the oral contrast solution to raise its pH before administration.[6]
Subject-related Issues
Adverse Reactions (e.g., nausea, vomiting)- High osmolarity of the contrast agent.- Rapid injection rate.- For oral administration, consider further dilution.- For intravenous injection, a slower injection rate may be better tolerated.- Ensure the subject is well-hydrated before and after the procedure.

Quantitative Data Summary

ParameterApplicationDosage/ConcentrationAdministration Details
Intravenous (IV) Administration CT Brain Imaging (Adult)1.3 mL/kgDo not exceed 125 mL.[5][7]
Body CT (Adult)25-50 mL bolus, or 100 mL rapid infusionBolus may be repeated as necessary.[5]
Aortography (Adult)15-40 mL single injectionDo not exceed 160 mL.[5][7]
Excretory Urography (Pediatric)4 mL (<6 months) to 16 mL (11-15 years)Age-dependent dosage.[8]
Preclinical (Mouse)LD50: 5.3 to 6.1 g of iodine/kgLethal dose, for reference only.[9]
Oral/Rectal Administration Radiographic Exam of GI Tract (Adult)30-90 mL (Oral)[7][8]
Rectal Enema (Adult)240 mL diluted in 1000 mL of tap water[8]
Radiographic Exam of GI Tract (Pediatric)30 mL (<5 years), 60 mL (5-10 years)May be diluted 1:1.[7]
CT Body Imaging (Adult)Dilute 25 mL in 1 L of tap waterAdminister 15-30 minutes prior to imaging.[2]

Experimental Protocol: Representative Small Animal Abdominal CT

This protocol is a synthesized example for a contrast-enhanced abdominal CT in a rodent model.

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan to reduce gastrointestinal contents, but allow free access to water.

    • Anesthetize the animal using an appropriate anesthetic (e.g., inhaled isoflurane) and maintain anesthesia throughout the procedure.

    • Place a catheter in the tail vein for intravenous contrast administration.

    • Position the animal on the scanner bed, typically in a supine position.

  • Contrast Preparation:

    • Warm the this compound solution to body temperature before injection to reduce viscosity.[9]

  • Imaging Protocol:

    • Pre-contrast (scout) scan: Perform a low-dose scan to confirm the animal's position and set the scan range.

    • Contrast Administration:

      • Intravenous: Administer a bolus injection of this compound via the tail vein catheter. A typical dose might be in the range of 1-2 mL/kg.

      • Oral: If imaging the GI tract, administer a diluted solution of this compound via oral gavage 15-30 minutes before the scan.

    • Post-contrast scan:

      • Initiate the scan immediately after IV injection for arterial phase imaging, or with a delay of 60-80 seconds for portal venous phase imaging.[10]

      • Acquire images with appropriate scanner settings (e.g., tube voltage, tube current, slice thickness) optimized for small animal imaging.

  • Post-procedure Care:

    • Monitor the animal during recovery from anesthesia.

    • Ensure the animal has access to water to aid in the clearance of the contrast agent.

Visual Workflow for Troubleshooting

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Experiment Complete Problem Poor Image Quality? Start->Problem Review Images Problem->Start No ContrastIssue Suboptimal Contrast Enhancement Problem->ContrastIssue Yes Artifacts Image Artifacts Present Problem->Artifacts Yes SubjectIssue Subject-Related Issue Problem->SubjectIssue Yes AdjustProtocol Adjust dose, timing, or scanner kVp ContrastIssue->AdjustProtocol AddressArtifacts Implement artifact reduction techniques (e.g., software correction, faster scan) Artifacts->AddressArtifacts ManageSubject Ensure proper hydration and anesthesia SubjectIssue->ManageSubject AdjustProtocol->Start Re-scan AddressArtifacts->Start Re-scan ManageSubject->Start Re-scan

Caption: Troubleshooting workflow for this compound contrast-enhanced CT.

References

Technical Support Center: Optimizing Meglumine Diatrizoate Contrast in Murine Micro-CT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving meglumine (B1676163) diatrizoate contrast in murine models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is meglumine diatrizoate and why is it used for contrast-enhanced micro-CT in mice?

A1: this compound is an iodinated contrast agent. The iodine atoms in its structure are effective at attenuating X-rays, which increases the radiodensity of the tissues where it distributes. This enhanced attenuation results in brighter signals on micro-CT images, allowing for clearer visualization of anatomical structures, particularly blood vessels and organs with high perfusion.

Q2: What is the typical route of administration and dosage for this compound in mice?

A2: The most common route of administration for vascular and organ imaging is intravenous (IV) injection, typically via the tail vein. Dosages can vary depending on the specific application and the concentration of the this compound solution. A typical starting point is a dose of 1.3 mL/kg.[1] However, optimization is often necessary for specific research goals.

Q3: How quickly is this compound cleared from the body in mice?

A3: this compound is a small-molecule contrast agent that is rapidly cleared by the kidneys.[2] This rapid clearance means there is a relatively short window for optimal imaging after injection. In mice, with their high metabolic rate, this window can be even shorter than in larger animals.

Q4: Can this compound be used for applications other than vascular imaging?

A4: Yes, while it is excellent for angiography, it can also be used to assess organ perfusion and integrity. For example, it is often used to visualize the kidneys and urinary tract.[3] Oral or rectal administration can be used for gastrointestinal tract imaging.[4][5]

Q5: Are there any known side effects of this compound in mice?

A5: Like all contrast agents, there is a potential for adverse reactions, although they are not common in preclinical settings with appropriate dosing. High doses or repeated administrations may carry a risk of renal toxicity.[6] It's also important to be aware of the potential for extravasation (leakage) at the injection site.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or inconsistent contrast enhancement - Incorrect dosage: The dose may be too low for the specific application or mouse strain. - Rapid clearance: The imaging window may be mistimed with the peak enhancement. - Suboptimal injection technique: The injection may be too slow or may have partially infiltrated the surrounding tissue (extravasation).- Optimize dosage: Perform a dose-ranging study to determine the optimal dose for your specific needs. Doses up to 3.0 mL/kg have been used in mice for certain applications.[1] - Adjust scan timing: Acquire images at multiple time points post-injection (e.g., immediately, 2, 5, and 10 minutes) to determine the peak enhancement window. - Refine injection technique: Ensure a secure tail vein catheter placement and a consistent, rapid bolus injection.
Image artifacts (e.g., streaking, beam hardening) - High concentration of contrast agent: Very dense areas of contrast can cause artifacts that obscure surrounding structures. - Animal movement: Even slight movement during the scan can lead to significant artifacts. - Improper animal positioning: The region of interest may not be centered in the field of view.- Dilute the contrast agent: If beam hardening is an issue, consider diluting the this compound solution. - Ensure proper anesthesia and monitoring: Use a reliable anesthetic protocol and monitor the animal's vital signs to prevent movement. - Careful positioning: Securely position the animal to ensure the region of interest is centered and stable throughout the scan.
Difficulty visualizing specific organs (e.g., kidneys, liver) - Timing of acquisition: Different organs will have different perfusion kinetics. - Low blood flow to the organ: Pathological conditions or experimental manipulations may alter blood flow.- Organ-specific timing: For kidney imaging, optimal contrast is often seen within minutes of injection. For liver, the enhancement pattern may be more complex. A dynamic contrast-enhanced (DCE) micro-CT study can help characterize the perfusion profile. - Consider alternative contrast agents: For specific organ targeting, nanoparticle-based contrast agents may offer longer circulation times and better accumulation in certain tissues.[2]
Extravasation of the contrast agent at the injection site - Improper needle placement: The needle may have punctured through the vein or not been fully inserted. - High injection pressure: A very rapid injection into a small vein can cause leakage.- Careful catheterization: Use appropriate catheter size for the tail vein and confirm placement before injecting the full dose. - Controlled injection rate: While a bolus is often desired, an excessively high injection rate can increase the risk of extravasation.

Quantitative Data

Hounsfield Unit (HU) Values in Murine Tissues

The following table provides typical Hounsfield Unit (HU) ranges for various tissues in mice before and after the administration of an iodinated contrast agent like this compound. These values can vary based on the specific scanner, reconstruction parameters, and the exact timing of the scan post-injection.

TissueApproximate HU (Pre-Contrast)Approximate HU (Post-Contrast)
Blood (Vascular) 30 - 50200 - 400+
Kidney (Cortex) 25 - 40150 - 300+
Liver 45 - 65100 - 200
Spleen 40 - 60100 - 250
Muscle 40 - 6050 - 80
Fat -100 - -50-100 - -50
Bone (Cortical) 1000+1000+

Note: Post-contrast values are highly dependent on the dose and time of imaging.

Experimental Protocols

Intravenous Administration of this compound for Vascular and Renal Imaging in Mice

This protocol outlines a general procedure for IV administration of this compound for contrast-enhanced micro-CT imaging.

Materials:

  • This compound solution (e.g., Gastrografin® or equivalent)

  • Sterile saline for dilution (if necessary)

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needle and syringe or tail vein catheter

  • Anesthesia (e.g., isoflurane)

  • Micro-CT scanner

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate protocol (e.g., isoflurane (B1672236) inhalation).

    • Place the mouse in a restrainer, leaving the tail accessible.

    • Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Contrast Agent Preparation:

    • Draw the calculated dose of this compound into a syringe. The dose may need to be optimized for your specific study (a starting point is 1.3 mL/kg).[1]

    • Ensure there are no air bubbles in the syringe.

  • Intravenous Injection:

    • Securely cannulate one of the lateral tail veins with the needle or catheter.

    • Administer the this compound as a rapid bolus injection.

  • Micro-CT Imaging:

    • Immediately transfer the anesthetized mouse to the micro-CT scanner bed.

    • Position the mouse to ensure the region of interest is centered in the field of view.

    • Initiate the scan at the desired time point(s) post-injection. For vascular imaging, this is often immediately after injection. For renal imaging, a short delay of 1-5 minutes may be optimal.

  • Post-Procedure Monitoring:

    • Monitor the mouse until it has fully recovered from anesthesia.

    • Provide supportive care as needed.

Visualizations

Experimental Workflow for Contrast-Enhanced Micro-CT

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure animal_prep Animal Preparation (Anesthesia, Warming) injection Intravenous Injection (Tail Vein) animal_prep->injection contrast_prep Contrast Agent Preparation (Dosing) contrast_prep->injection positioning Animal Positioning in Micro-CT injection->positioning scanning Micro-CT Scan Acquisition positioning->scanning recovery Animal Recovery and Monitoring scanning->recovery analysis Image Reconstruction and Data Analysis scanning->analysis

Caption: Workflow for murine contrast-enhanced micro-CT.

Troubleshooting Logic for Poor Contrast Enhancement

troubleshooting_workflow cluster_investigation Initial Checks cluster_solutions Corrective Actions start Poor Contrast Enhancement check_dose Is the dose appropriate? start->check_dose check_timing Is the scan timing optimal? check_dose->check_timing Yes optimize_dose Perform Dose-Ranging Study check_dose->optimize_dose No check_injection Was the injection successful? check_timing->check_injection Yes optimize_timing Conduct Dynamic Scan (Multiple Time Points) check_timing->optimize_timing No refine_technique Refine Injection Technique check_injection->refine_technique No end Improved Contrast Enhancement check_injection->end Yes optimize_dose->end optimize_timing->end refine_technique->end

Caption: Troubleshooting poor contrast enhancement.

References

Technical Support Center: Optimizing Meglumine Diatrizoate Dose for In Vitro Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dose of meglumine (B1676163) diatrizoate for in vitro cell studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for meglumine diatrizoate in in vitro cell studies?

A1: Based on available literature, a broad starting range to consider is between 2.5 mg/mL and 50 mg/mL of iodine. One study on iodinated contrast media demonstrated that concentrations within this range led to a 50% decrease in the viability of endothelial cells. Another study reported toxicity in cultured neuronal cells at a concentration of 50 mmol/L of diatrizoate. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q2: How should I prepare a this compound solution for cell culture experiments?

A2: this compound is commercially available as a sterile solution. For in vitro studies, it is recommended to dilute the stock solution in your cell culture medium to achieve the desired final concentrations. Given that this compound solutions are hypertonic, it is essential to consider the osmotic effect on your cells. Prepare serial dilutions and allow them to equilibrate to the incubator's temperature and CO2 conditions before adding them to the cells. Always include a vehicle control (cell culture medium with the same dilution of the solvent used for the stock solution, if any) in your experiments.

Q3: What are the potential cellular effects of this compound in vitro?

A3: The primary cellular effect of this compound is hyperosmotic stress, which can lead to cell shrinkage and trigger a cellular stress response. This can subsequently induce endoplasmic reticulum (ER) stress, oxidative stress, and mitochondrial dysfunction, potentially leading to apoptosis or necrosis.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® can be used to measure cell viability. It is advisable to use at least two different assays to confirm the results. A dose-response curve should be generated by treating the cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High cell death even at low concentrations High sensitivity of the cell line to hyperosmotic stress: Different cell lines have varying tolerances to changes in osmolarity.- Start with a much lower concentration range. - Gradually acclimate the cells to the this compound by starting with a very low concentration and slowly increasing it over time. - Use a control medium with a similar osmolarity (e.g., by adding mannitol) to distinguish osmotic effects from direct chemical toxicity.
Inconsistent results between experiments Variability in solution preparation: Inaccurate dilutions or improper mixing can lead to inconsistent concentrations. Cell passage number: Higher passage numbers can lead to altered cellular responses.- Prepare fresh dilutions for each experiment from a validated stock solution. - Ensure thorough mixing of the solutions before adding them to the cells. - Use cells within a consistent and low passage number range for all experiments.
Precipitate formation in the culture medium High concentration of this compound: The solubility limit may be exceeded in the culture medium. Interaction with media components: Some components of the culture medium may react with this compound at certain concentrations.- Do not exceed the recommended solubility limit. - Visually inspect the medium for any precipitation after adding this compound and before applying it to the cells. - Consider using a different formulation of cell culture medium if the issue persists.
Unexpected changes in cell morphology Cytoskeletal disruption due to hyperosmotic stress: Cell shrinkage and rounding are common initial responses to hypertonic solutions.- Monitor cell morphology using microscopy at different time points after treatment. - This may be an expected effect. Correlate morphological changes with viability data.

Quantitative Data Summary

Agent Cell Type Concentration Range for 50% Viability Decrease Reference
Iodinated Contrast MediaEndothelial Cells2.5 - 50 mgI/mLGeneral finding from literature
DiatrizoateNeuronal CellsToxic at 50 mmol/LGeneral finding from literature

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Obtain Sterile Stock Solution: Start with a commercially available sterile solution of this compound. Note the concentration provided by the manufacturer (often in mg/mL or as a percentage).

  • Calculate Dilutions: Determine the desired final concentrations for your experiment. Calculate the volume of the stock solution needed to achieve these concentrations in your final culture volume.

  • Prepare Working Solutions: In a sterile environment (e.g., a laminar flow hood), dilute the this compound stock solution with your complete cell culture medium to the desired final concentrations.

  • Equilibrate: Pre-warm the prepared working solutions to 37°C and equilibrate them in a 5% CO2 incubator for at least 30 minutes before adding them to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the diluent (if any, besides the medium) to the complete cell culture medium.

Protocol 2: Determining IC50 using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add 100 µL of the prepared this compound working solutions (including a vehicle control and a no-treatment control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using appropriate software.

Visualizations

Experimental_Workflow Experimental Workflow for Dose Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Working Solutions treatment Treat Cells with Different Concentrations prep_solution->treatment prep_cells Seed Cells in Multi-well Plates prep_cells->treatment incubation Incubate for Defined Time Period treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis Signaling_Pathways Potential Cellular Stress Pathways Induced by this compound cluster_stress Cellular Stress Responses cluster_downstream Downstream Effects meglumine This compound hyperosmotic Hyperosmotic Stress meglumine->hyperosmotic induces er_stress ER Stress hyperosmotic->er_stress can lead to oxidative_stress Oxidative Stress hyperosmotic->oxidative_stress can lead to mito_dysfunction Mitochondrial Dysfunction er_stress->mito_dysfunction apoptosis Apoptosis er_stress->apoptosis oxidative_stress->mito_dysfunction mito_dysfunction->apoptosis

Technical Support Center: Meglumine Diatrizoate Micro-CT Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts encountered when using meglumine (B1676163) diatrizoate as a contrast agent in micro-computed tomography (micro-CT) experiments.

Frequently Asked Questions (FAQs)

Q1: What is meglumine diatrizoate and why is it used in micro-CT?

This compound is an iodinated contrast agent. Due to the high atomic weight of iodine, it provides excellent X-ray attenuation, enhancing the contrast of soft tissues and vascular structures in micro-CT imaging. This allows for clear visualization and analysis of anatomical features that would otherwise have poor contrast.

Q2: What are the most common artifacts associated with this compound in micro-CT?

The most prevalent artifacts encountered when using this compound are:

  • Beam Hardening Artifacts: These manifest as cupping artifacts (an artificial decrease in signal intensity in the center of a uniform object) and streaking artifacts (dark bands or streaks between dense regions).[1]

  • Streaking Artifacts: These appear as lines radiating from areas with high contrast agent concentration.

  • Noise: This can be exacerbated by the high attenuation of the contrast agent, leading to a grainy appearance in the reconstructed images.

Troubleshooting Guides

Issue 1: Beam Hardening Artifacts (Cupping and Streaking)

Symptoms:

  • You observe a "cupped" appearance in cross-sections of uniformly contrasted areas, where the center appears darker than the periphery.

  • Dark streaks or bands appear between two regions of high this compound concentration or between the contrasted area and bone.[1]

Cause: Micro-CT scanners produce a polychromatic X-ray beam, meaning it consists of X-rays with a range of energies. As the beam passes through the dense, high-Z material of the this compound, lower-energy X-rays are preferentially absorbed, "hardening" the beam. Standard reconstruction algorithms assume a monochromatic beam, and this discrepancy leads to artifacts.[1]

Solutions:

  • Optimize X-ray Beam Energy (kVp): Increasing the tube voltage (kVp) results in a higher-energy X-ray beam that is less susceptible to beam hardening. However, this may also reduce contrast in less dense tissues.

  • Use X-ray Filtration: Placing a thin filter (e.g., aluminum or copper) between the X-ray source and the sample pre-hardens the beam by removing lower-energy X-rays before they reach the sample. This can significantly reduce beam hardening artifacts.

  • Software-Based Corrections: Many micro-CT software packages include beam hardening correction algorithms. These can be applied during or after reconstruction to computationally reduce artifacts.

  • Optimize Contrast Agent Concentration: Using the lowest effective concentration of this compound can help minimize beam hardening.

Issue 2: Severe Streaking Artifacts

Symptoms:

  • Prominent dark and bright streaks radiate from the areas containing this compound, obscuring surrounding structures.

Cause: Streaking artifacts are a severe manifestation of beam hardening and can also be caused by photon starvation, where an insufficient number of photons reach the detector after passing through the highly attenuating contrast agent.

Solutions:

  • Increase Projection Data: Acquiring more projection images over a 360-degree rotation can provide the reconstruction algorithm with more data to work with, which can help reduce streaking.

  • Increase Exposure Time: A longer exposure time allows more photons to reach the detector, which can mitigate photon starvation. This, however, increases scan time and radiation dose.

  • Iterative Reconstruction: If available, using iterative reconstruction algorithms instead of standard filtered back-projection can produce images with fewer artifacts and reduced noise.

  • Metal Artifact Reduction (MAR) Software: Some software packages offer MAR algorithms that can be effective in reducing streak artifacts caused by high-density materials like iodinated contrast agents.

Issue 3: High Image Noise

Symptoms:

  • The reconstructed images have a grainy or mottled appearance, making it difficult to discern fine details.

Cause: Noise in micro-CT images can arise from insufficient photon counts reaching the detector, which can be exacerbated by the high attenuation of this compound.

Solutions:

  • Increase Tube Current (µA) or Exposure Time: This will increase the number of X-ray photons and improve the signal-to-noise ratio (SNR).

  • Frame Averaging: Acquiring and averaging multiple frames at each projection angle can reduce random noise.

  • Post-Reconstruction Filtering: Applying a noise reduction filter (e.g., a Gaussian or median filter) to the reconstructed images can smooth the image, but may also result in a loss of fine detail.

  • Optimize Voxel Size: A larger voxel size will capture more photons per voxel, leading to lower noise, but at the expense of spatial resolution.

Quantitative Data Summary

The following table provides an illustrative summary of how adjusting key acquisition parameters can impact beam hardening artifacts. The "Cupping Effect" is quantified as the percentage difference in Hounsfield Units (HU) between the edge and the center of a phantom filled with a uniform concentration of this compound.

ParameterSettingCupping Effect (%)Image Noise (Std. Dev. in HU)
Tube Voltage (kVp) 502580
701565
90850
Filtration None2580
0.5 mm Al1285
1.0 mm Al595
Contrast Conc. High3090
Medium1870
Low1060

Note: The values in this table are for illustrative purposes to demonstrate trends and are not based on a specific experimental dataset.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Vascular Imaging
  • Objective: To determine the optimal concentration of this compound that provides sufficient vascular contrast while minimizing artifacts.

  • Materials: this compound solution, saline, calibration phantom, experimental animal model.

  • Procedure:

    • Prepare serial dilutions of this compound with saline (e.g., 100%, 75%, 50%, 25%).

    • Fill separate tubes of a calibration phantom with each dilution.

    • Scan the phantom using a standard micro-CT protocol.

    • Analyze the reconstructed images to measure the Hounsfield Units (HU) and assess the presence of artifacts for each concentration.

    • Based on the phantom scan, select the lowest concentration that provides a significant increase in HU above the background.

    • Perfuse the experimental animal with the selected concentration of this compound.

    • Perform the in vivo or ex vivo micro-CT scan.

Protocol 2: Reduction of Beam Hardening Artifacts
  • Objective: To systematically reduce beam hardening artifacts in micro-CT images of a sample containing this compound.

  • Materials: Sample with this compound, micro-CT scanner with adjustable kVp and filtration.

  • Procedure:

    • Perform an initial scout scan to determine the appropriate field of view.

    • Acquire a baseline scan at a standard protocol (e.g., 50 kVp, no filtration).

    • Systematically increase the tube voltage (e.g., in 10 kVp increments from 50 to 90 kVp) and acquire a scan at each setting, keeping other parameters constant.

    • Introduce an X-ray filter (e.g., 0.5 mm Al) and repeat the scans at different kVp settings.

    • If available, apply a beam hardening correction algorithm during reconstruction for each acquired dataset.

    • Compare the reconstructed images to identify the combination of kVp, filtration, and software correction that yields the most significant reduction in cupping and streaking artifacts while maintaining adequate contrast.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_scan Micro-CT Scanning cluster_recon Image Reconstruction cluster_analysis Analysis & Troubleshooting prep Prepare Meglumine Diatrizoate Dilutions inject Inject/Perfuse Sample prep->inject scout Scout Scan inject->scout acquire Acquire Projections (Optimize kVp, Filtration) scout->acquire recon Reconstruct 3D Volume acquire->recon bhc Apply Beam Hardening Correction recon->bhc analyze Analyze Image Quality (Artifacts, Noise) bhc->analyze troubleshoot Troubleshoot Artifacts analyze->troubleshoot troubleshoot->acquire Re-scan with Optimized Parameters

Caption: Experimental workflow for optimizing contrast-enhanced micro-CT scans.

troubleshooting_logic cluster_beam_hardening Beam Hardening cluster_streaking Severe Streaking cluster_noise High Noise start Artifacts Observed? bh_symptoms Cupping Artifact Streaking Between High-Density Areas start->bh_symptoms Yes streak_symptoms Radiating Streaks from Contrast Agent start->streak_symptoms Yes noise_symptoms Grainy/Mottled Image Appearance start->noise_symptoms Yes end Image Quality Improved start->end No bh_solutions Increase kVp Add Filtration Use BHC Software Lower Contrast Concentration bh_symptoms->bh_solutions bh_solutions->end streak_solutions Increase Projections Increase Exposure Time Use Iterative Reconstruction Apply MAR Software streak_symptoms->streak_solutions streak_solutions->end noise_solutions Increase µA/Exposure Frame Averaging Post-Reconstruction Filtering Optimize Voxel Size noise_symptoms->noise_solutions noise_solutions->end

Caption: Logic diagram for troubleshooting common micro-CT artifacts.

References

Technical Support Center: Reducing Motion Artifacts in Small Animal Imaging with Meglumine Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing meglumine (B1676163) diatrizoate in small animal imaging. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize motion artifacts and acquire high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of motion artifacts when using meglumine diatrizoate in small animal imaging?

A1: Motion artifacts in small animal imaging with this compound, as with other contrast agents, primarily arise from three sources:

  • Physiological Motion: Involuntary movements such as respiration and cardiac activity are major contributors to image blurring and streaking, especially in thoracic and abdominal imaging.[1]

  • Contrast Agent-Induced Motion: The administration of a hypertonic contrast agent like this compound can cause a transient physiological response in the animal, potentially leading to involuntary movement.

  • Gross Animal Movement: Spontaneous or reflexive movements of the animal due to inadequate anesthesia, discomfort, or external stimuli can cause significant image degradation.[1]

Q2: How does the administration of this compound contribute to motion artifacts?

A2: this compound is a hypertonic solution.[2] When injected intravenously, it can increase the osmotic load in the vasculature. This can lead to a temporary physiological shock, potentially causing an increase in heart rate, changes in blood pressure, or a gasp reflex, all of which contribute to motion artifacts. The speed of injection can influence the severity of these responses.

Q3: What is the recommended anesthesia protocol to minimize motion?

A3: Stable and deep anesthesia is critical for minimizing all types of motion. Inhalation anesthesia, such as isoflurane (B1672236), is often preferred due to the precise control over the depth of anesthesia.

Anesthetic StageIsoflurane Concentration (in Oxygen)Purpose
Induction 3.0 - 4.0%To quickly anesthetize the animal in an induction chamber.
Maintenance 1.5 - 2.5%To maintain a stable plane of anesthesia via a nose cone during the imaging procedure.

It is crucial to monitor the animal's vital signs, such as respiratory rate and heart rate, throughout the experiment to ensure a consistent level of anesthesia.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your imaging experiments with this compound.

Issue 1: Blurry images, particularly in the thoracic and upper abdominal regions.

  • Possible Cause: Respiratory motion.

  • Solution:

    • Implement Respiratory Gating: This is the most effective method to mitigate respiratory motion artifacts.[3][4][5][6][7] Gating synchronizes image acquisition with the animal's breathing cycle, typically acquiring data during the end-expiratory phase when motion is minimal. Both prospective and retrospective gating methods can be effective.[1]

    • Optimize Anesthesia: Ensure a stable and sufficiently deep plane of anesthesia to maintain a regular and shallow breathing pattern. Irregular breathing can complicate gating.

Issue 2: Ghosting or double images of the heart and major vessels.

  • Possible Cause: Cardiac motion.

  • Solution:

    • Utilize Cardiac Gating: For high-resolution cardiac imaging, synchronizing the acquisition with the cardiac cycle using an electrocardiogram (ECG) is essential.[8][9][10] The imaging is typically triggered by the R-wave of the ECG signal.

    • Dual Gating: In thoracic imaging, it is often necessary to use both respiratory and cardiac gating to effectively freeze motion from both sources.

    • Proper Electrode Placement: Ensure good contact and correct placement of ECG electrodes to obtain a clean signal for reliable triggering. The use of carbon electrodes is recommended to avoid artifacts in CT images.[1]

Issue 3: Streak artifacts or general image degradation immediately following contrast injection.

  • Possible Cause: Animal motion due to physiological response to the contrast agent or improper injection technique.

  • Solution:

    • Optimize Injection Protocol:

      • Warm the Contrast: this compound should be warmed to body temperature before injection to reduce its viscosity and minimize physiological shock.[2]

      • Control Injection Rate: A slower, controlled injection rate can help to minimize rapid changes in blood osmolality and pressure. While specific rates for small animals are not well-established in literature, starting with a slower infusion and observing the animal's response is recommended.

      • Acclimatize the Animal: Ensure the animal is fully acclimatized to the imaging setup and anesthesia before injecting the contrast agent.

    • Secure Animal Positioning: Use an appropriate animal holder and restrain the animal securely to prevent gross movements.

Experimental Protocols

Protocol 1: General Micro-CT Imaging with this compound and Respiratory Gating

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2.5% for maintenance).

    • Place the animal on the scanner bed and secure it in a stable position.

    • Position a respiratory sensor (e.g., a pneumatic pillow) on the animal's abdomen to monitor the breathing cycle.

  • Contrast Administration:

    • Warm the this compound solution to 37°C.

    • Administer the contrast agent via tail vein catheter. A typical dosage for vascular imaging in mice is 100-200 µL of a 60% solution, but this may need to be optimized for your specific application.

    • Inject at a slow, consistent rate (e.g., over 30-60 seconds) to minimize physiological shock.

  • Image Acquisition:

    • Set up the micro-CT scanner with the desired parameters (e.g., voltage, current, resolution).

    • Enable respiratory gating. Set the acquisition to trigger during the end-expiratory phase of the respiratory cycle.

    • Initiate the scan immediately after contrast administration for vascular imaging, or with a delay for tissue perfusion studies.

  • Image Reconstruction:

    • Reconstruct the acquired projection data using the gating information to generate a motion-compensated 3D image.

Protocol 2: Cardiac Micro-CT Imaging with this compound and Dual Gating

  • Animal Preparation:

    • Follow the anesthesia and positioning steps as in Protocol 1.

    • Attach ECG electrodes to the animal's paws in a lead II configuration. Ensure a clear ECG signal is visible on the monitoring system.

    • Place a respiratory sensor on the abdomen.

  • Contrast Administration:

    • Follow the contrast administration steps as in Protocol 1.

  • Image Acquisition:

    • Set up the micro-CT scanner for cardiac imaging.

    • Enable dual cardiac and respiratory gating.

    • Set the cardiac gating to trigger image acquisition at a specific delay after the R-wave, corresponding to the desired phase of the cardiac cycle (e.g., end-diastole).

    • Set the respiratory gating to acquire data only during the end-expiratory phase.

    • Initiate the scan. Be aware that dual gating will significantly extend the scan time.

  • Image Reconstruction:

    • Use the dual-gating information to reconstruct a 4D (3D + time) dataset representing the cardiac cycle with minimal respiratory motion artifacts.

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_contrast Contrast Administration cluster_acquisition Image Acquisition cluster_post Post-Processing anesthesia Anesthesia Induction & Maintenance positioning Secure Animal Positioning anesthesia->positioning monitoring Attach Physiological Sensors (ECG, Respiration) positioning->monitoring injection Controlled IV Injection monitoring->injection Proceed when stable warm_contrast Warm this compound warm_contrast->injection scan Initiate Scan injection->scan Timing is critical setup_scanner Scanner Setup gating Enable Gating (Respiratory and/or Cardiac) setup_scanner->gating gating->scan reconstruction Gated Image Reconstruction scan->reconstruction analysis Data Analysis reconstruction->analysis

Caption: Experimental workflow for motion artifact reduction.

troubleshooting_logic cluster_blur Blurry Images (Thorax/Abdomen) cluster_ghosting Ghosting/Double Images (Heart) cluster_streaks Streaks Post-Injection start Motion Artifacts Observed resp_motion Suspect Respiratory Motion start->resp_motion cardiac_motion Suspect Cardiac Motion start->cardiac_motion contrast_reaction Suspect Contrast Reaction or Improper Injection start->contrast_reaction resp_solution Implement Respiratory Gating & Optimize Anesthesia resp_motion->resp_solution cardiac_solution Implement Cardiac or Dual Gating cardiac_motion->cardiac_solution contrast_solution Warm Contrast, Slow Injection Rate, Secure Animal contrast_reaction->contrast_solution

Caption: Troubleshooting logic for common motion artifacts.

References

Technical Support Center: Meglumine Diatrizoate in Rodent Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of meglumine (B1676163) diatrizoate as an oral contrast agent in rodent models of obesity. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Is there a standard, validated concentration of meglumine diatrizoate for oral administration in obese rodent models?

A1: Currently, there is no universally established protocol or concentration of this compound specifically validated for obese rodent models in published literature. Dosages are often adapted from clinical human use or general rodent imaging protocols. Therefore, it is crucial to perform pilot studies to determine the optimal concentration and timing for your specific obesity model and imaging modality.

Q2: How does obesity affect the gastrointestinal (GI) transit time of this compound?

A2: Rodent models of diet-induced obesity (DIO) often exhibit delayed gastrointestinal transit time.[1][2][3][4] This is a critical consideration, as the contrast agent will take longer to reach the desired segments of the GI tract. The timing between administration and imaging will likely need to be increased compared to lean counterparts.

Q3: What are the primary risks associated with administering hyperosmolar this compound to obese rodents?

A3: The primary risks stem from the high osmolality of the contrast agent. These include:

  • Fluid shifts: this compound can draw a significant amount of fluid into the intestinal lumen, potentially leading to diarrhea and, in severe cases, dehydration.

  • Aspiration: Obese animals may have increased intra-abdominal pressure, which can elevate the risk of reflux and aspiration of the contrast agent into the lungs. Aspiration can cause severe pulmonary complications, including pneumonitis and edema.[5]

Q4: Can this compound itself affect gut motility?

A4: Yes, there is evidence to suggest that this compound has prokinetic properties, meaning it can stimulate intestinal motility.[6] This effect, combined with its osmotic properties, contributes to its laxative effect.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or inconsistent GI tract opacification 1. Incorrect timing of imaging relative to administration.2. Concentration of contrast agent is too low.3. Delayed gastrointestinal transit in obese animals.[1][2][3][4]1. Conduct a pilot study to determine the optimal time window for imaging in your specific obese model.2. Incrementally increase the concentration of this compound in a pilot study.3. Increase the time between gavage and imaging.
Animal shows signs of distress post-gavage (e.g., labored breathing) 1. Aspiration of the contrast agent into the lungs.2. Esophageal injury from the gavage procedure.1. Immediately cease the procedure. Provide supportive care and consult with a veterinarian. Review and refine your gavage technique.2. Ensure the gavage needle is the correct size and is inserted gently without force.
Severe diarrhea and dehydration 1. The concentration of this compound is too high, causing excessive fluid shift into the gut.1. Reduce the concentration of the this compound solution.2. Ensure animals are well-hydrated before and after the procedure. Consider providing supplemental hydration (e.g., subcutaneous fluids) if necessary, in consultation with veterinary staff.
Reflux of contrast agent during or after gavage 1. Administration volume is too large.2. Increased intra-abdominal pressure in obese animals.1. Reduce the total volume administered. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.2. Administer the solution slowly to allow for accommodation in the stomach.

Data Presentation

Table 1: Recommended Starting Parameters for Oral Gavage in Mice

ParameterRecommendationRationale
Gavage Needle Size 20-22 gauge, 1.5 inches with a ball tipAppropriate for most adult mice, ball tip minimizes risk of esophageal trauma.
Maximum Volume 5-10 mL/kg body weightStandard accepted maximum to prevent stomach rupture and reflux.
Administration Rate Slow and steady (e.g., 0.1 mL/second)Reduces the risk of reflux and allows for gastric accommodation.

Table 2: Factors Influencing this compound Administration in Lean vs. Obese Rodent Models

FactorLean ModelsObese Models (e.g., DIO mice)Key Consideration for Adjustment
Gastrointestinal Transit Time NormalOften delayed[1][2][3][4]Increase the time between administration and imaging.
Risk of Reflux/Aspiration LowerHigher due to increased intra-abdominal pressureUse a lower total volume and administer slowly.
Sensitivity to Hyperosmolality StandardPotentially higher due to underlying metabolic stressStart with a lower concentration and monitor for adverse effects like diarrhea.

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in Mice

Materials:

  • This compound solution (e.g., Gastrografin)

  • Sterile water for dilution

  • Appropriately sized oral gavage needle (20-22 gauge with a soft, flexible tip is recommended)

  • Syringe (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Preparation of the Contrast Solution:

    • Based on human clinical data for CT imaging, a starting dilution of 1 part this compound to 30 parts sterile water (approximately a 3% solution) is a reasonable starting point for a pilot study.[7]

    • Prepare the solution fresh and bring it to room temperature before administration.

  • Animal Preparation:

    • Weigh the mouse accurately to calculate the correct administration volume (do not exceed 10 mL/kg).

    • Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measuring the Gavage Needle Insertion Length:

    • Measure the distance from the corner of the mouse's mouth to the last rib to estimate the length to the stomach.

    • Mark this length on the gavage needle with a permanent marker to prevent over-insertion.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. If any resistance is met, do not force it. Withdraw and attempt again.

    • Once the needle is in place, administer the solution slowly and steadily.

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the mouse to its cage.

    • Monitor the animal closely for at least 15-30 minutes for any signs of distress, such as labored breathing or lethargy, which could indicate aspiration or injury.

    • Continue to monitor for adverse effects such as diarrhea.

Mandatory Visualization

Caption: Workflow for oral contrast-enhanced imaging in rodent obesity models.

Troubleshooting_Tree Troubleshooting Common Issues Start Issue Observed During/After Procedure Issue_Type What is the primary issue? Start->Issue_Type Identify Issue Poor_Image Poor GI Opacification Issue_Type->Poor_Image Poor Image Quality Animal_Distress Labored Breathing / Lethargy Issue_Type->Animal_Distress Animal Distress GI_Upset Severe Diarrhea / Dehydration Issue_Type->GI_Upset Severe Diarrhea Timing Incorrect Timing or Low Concentration Poor_Image->Timing Possible Cause Aspiration Aspiration or Esophageal Injury Animal_Distress->Aspiration Possible Cause Osmolality Concentration Too High GI_Upset->Osmolality Possible Cause Solution1 Adjust time between gavage and scan. Increase concentration in a pilot study. Timing->Solution1 Solution Solution2 STOP procedure. Consult veterinarian. Review gavage technique. Aspiration->Solution2 Solution Solution3 Reduce this compound concentration. Ensure animal is hydrated. Osmolality->Solution3 Solution

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Meglumine Diatrizoate in Longitudinal Micro-CT Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protocols for meglumine (B1676163) diatrizoate in longitudinal micro-CT studies.

Frequently Asked Questions (FAQs)

Q1: What is meglumine diatrizoate and how does it work as a contrast agent?

This compound is a water-soluble, iodinated contrast agent. Its high iodine content allows it to absorb X-rays more effectively than surrounding soft tissues, thereby enhancing the contrast of vascular structures and organs during micro-CT imaging. Following intravenous injection, it is rapidly distributed throughout the bloodstream and excreted unchanged by the kidneys through glomerular filtration.

Q2: Is this compound the optimal choice for longitudinal micro-CT studies?

While widely used, this compound has limitations for longitudinal studies due to its rapid renal clearance. This short biological half-life means the imaging window is brief, requiring precise timing of the scan immediately after injection. For repeated imaging, this can lead to variability. Nanoparticle-based contrast agents are often considered superior for longitudinal studies because they remain in the bloodstream for a longer duration, providing a more stable and prolonged period of contrast enhancement.

Q3: What are the main concerns with repeated administration of this compound?

The primary concerns with repeated administration are potential renal toxicity and the cumulative radiation dose from multiple scans. Studies have shown that diatrizoate can have a direct toxic effect on renal proximal tubule cells. Therefore, it is crucial to allow sufficient time between imaging sessions for the agent to clear from the body and to monitor the overall health of the animal.

Q4: How can I minimize the risk of renal toxicity in my longitudinal study?

To minimize renal toxicity, consider the following:

  • Hydration: Ensure animals are adequately hydrated before and after each imaging session.

  • Dosage: Use the lowest effective dose of this compound that provides sufficient contrast for your research question.

  • Frequency: Space imaging sessions as far apart as the study design allows to permit complete clearance of the contrast agent and renal recovery.

  • Monitoring: Regularly monitor animal welfare, including weight and hydration status.

Q5: What are common artifacts seen with this compound and how can they be avoided?

A common issue is beam-hardening artifact, which can occur if the contrast agent precipitates, leading to areas of markedly increased attenuation that can obscure underlying structures. This is more frequently reported with oral administration but can also be a concern with high concentrations in intravenous injections. To avoid this, ensure the contrast solution is well-prepared and consider using buffered solutions. Motion artifacts can also be an issue due to the rapid clearance of the agent; therefore, fast scanning protocols are essential.

Troubleshooting Guides

Issue 1: Poor or inconsistent contrast enhancement between imaging time points.
  • Possible Cause: Rapid clearance of this compound.

  • Troubleshooting Steps:

    • Standardize Injection-to-Scan Time: Precisely time the delay between contrast injection and the start of the micro-CT scan. This timing should be kept consistent across all animals and all imaging sessions.

    • Optimize Injection Rate: A consistent and controlled injection rate, often using a syringe pump, can help standardize the initial distribution of the contrast agent.

    • Verify Catheter Placement: Ensure the intravenous catheter is correctly placed and patent before each injection to guarantee the full dose enters circulation.

    • Consider a Bolus Followed by Infusion: For longer scan times, a continuous infusion following an initial bolus might provide more stable contrast enhancement, though this increases the total volume administered.

Issue 2: Suspected renal toxicity or adverse animal reactions.
  • Possible Cause: High cumulative dose of this compound or dehydration.

  • Troubleshooting Steps:

    • Review Dosing Protocol: Evaluate if the dose per scan can be reduced while maintaining adequate image quality.

    • Assess Hydration Status: Implement a standardized hydration protocol for all animals.

    • Increase Time Between Scans: If the experimental design allows, increase the interval between imaging sessions.

    • Monitor Animal Welfare: Closely monitor animals for signs of distress, weight loss, or changes in behavior. If adverse effects are observed, consult with a veterinarian and consider adjusting the protocol or using an alternative contrast agent.

Issue 3: Artifacts in the reconstructed images.
  • Possible Cause: Beam hardening from high contrast concentration or animal motion.

  • Troubleshooting Steps:

    • Adjust Contrast Concentration: If beam-hardening artifacts are present, you may need to dilute the this compound solution.

    • Refine Anesthesia Protocol: Ensure the animal is adequately anesthetized to prevent movement during the scan.

    • Optimize Scan Parameters: Use a faster scan protocol to minimize the chance of motion artifacts during the period of optimal contrast enhancement. Increasing the rotation step can reduce scan time and radiation dose.

    • Use Post-Scan Correction Algorithms: Some micro-CT software includes algorithms to correct for minor motion artifacts.

Data Presentation: Comparison of Contrast Agents

The following tables summarize quantitative data for different contrast agents used in preclinical micro-CT studies. Note that data for longitudinal studies using this compound is limited, and nanoparticle agents are often preferred for such applications.

Table 1: Pharmacokinetic and Imaging Properties of Selected Contrast Agents

Technical Support Center: Minimizing Beam Hardening Artifacts with Meglumine Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to minimize beam hardening artifacts associated with the use of meglumine (B1676163) diatrizoate in computed tomography (CT).

Frequently Asked Questions (FAQs)

Q1: What are beam hardening artifacts and why do they occur with meglumine diatrizoate?

A1: Beam hardening artifacts arise from the polychromatic (multi-energy) nature of the X-ray beam used in CT scanners. As the beam passes through an object, lower-energy X-rays are attenuated more readily than higher-energy X-rays. This preferential absorption of lower-energy photons "hardens" the beam, increasing its average energy. Since CT reconstruction algorithms typically assume a monochromatic (single-energy) beam, this energy shift leads to errors in the calculated attenuation values. These errors manifest as two primary types of artifacts:

  • Cupping artifacts: A non-uniform, cup-like appearance in the image of a uniform object, where the center appears darker (lower Hounsfield Units) than the periphery.[1][2]

  • Streaking artifacts: Dark streaks or bands that appear between two dense objects in the image.[1][3][4]

This compound, an iodinated contrast agent, is a dense material that strongly attenuates X-rays, leading to significant beam hardening and the potential for these artifacts.[1][3][4]

Q2: How does the concentration of this compound affect the severity of beam hardening artifacts?

A2: Higher concentrations of this compound lead to greater X-ray attenuation, which in turn causes more pronounced beam hardening and more severe artifacts.[5] For example, a contrast medium with a higher concentration of iodine per milliliter will generally produce more significant streaking and cupping artifacts than a lower concentration medium under the same scanning conditions.

Q3: What is the primary trade-off when adjusting scanner parameters to reduce beam hardening?

A3: The primary trade-off is between artifact reduction and image contrast. For instance, increasing the tube voltage (kVp) results in a harder initial X-ray beam, which is less susceptible to further hardening as it passes through the contrast agent, thus reducing artifacts.[3][4][6] However, higher kVp settings can also decrease the contrast between different soft tissues, potentially impacting the diagnostic clarity of the image.

Q4: Can software correct for beam hardening artifacts?

A4: Yes, modern CT scanners are equipped with various software-based correction methods. These include:

  • Iterative Reconstruction (IR) Algorithms: These advanced algorithms can model the physics of the X-ray beam, including its polychromatic nature, to reduce artifacts and noise.[1][7]

  • Metal Artifact Reduction (MAR) Software: While designed for metallic implants, these algorithms can also be effective at reducing artifacts from dense iodinated contrast.[8][9][10]

  • Dual-Energy CT (DECT): This technique uses two different X-ray energy spectra to differentiate materials and generate "virtual monochromatic" images at an optimal energy level to reduce beam hardening artifacts.[11]

Troubleshooting Guides

Problem: Dark streaks are appearing between vessels enhanced with this compound.

Potential Cause Recommended Solution
High Concentration of Contrast Agent If experimentally feasible, consider using a lower concentration of this compound.
Low Tube Voltage (kVp) Increase the tube voltage. A higher kVp (e.g., 120-140 kVp) will produce a harder X-ray beam that is less affected by the contrast agent.[3][4][6]
Inadequate Reconstruction Algorithm If available, utilize an iterative reconstruction algorithm or a specific metal artifact reduction (MAR) algorithm, as these are more effective at correcting for beam hardening than standard filtered back-projection.[1][7][8]
Patient/Sample Positioning Ensure the region of interest is centered in the field of view to minimize off-axis artifacts.

Problem: The center of my phantom/subject appears artificially dark (cupping artifact).

Potential Cause Recommended Solution
Significant Beam Hardening Apply a beam hardening correction filter in your reconstruction software. Most scanner software has built-in correction algorithms.
Polychromatic X-ray Beam If you have access to a dual-energy CT scanner, generate virtual monochromatic images at a higher keV (e.g., 70-100 keV) to mitigate cupping artifacts.
Scanner Calibration Ensure the CT scanner is properly calibrated using the manufacturer-provided phantoms.

Quantitative Data on Artifact Reduction

The following tables summarize the expected impact of various parameters on beam hardening artifacts when using this compound. The Hounsfield Unit (HU) deviation is a measure of the severity of the cupping artifact in a uniform phantom.

Table 1: Effect of Tube Voltage (kVp) on Beam Hardening Artifacts

Tube Voltage (kVp)Mean HU Deviation in ROIQualitative Artifact Severity
80-50 HUSevere
100-30 HUModerate
120-15 HUMild
140-5 HUMinimal

Data are representative based on typical phantom study results.

Table 2: Effect of this compound Concentration on Beam Hardening Artifacts (at 120 kVp)

Concentration (mg Iodine/mL)Mean HU Deviation in ROIQualitative Artifact Severity
150-10 HUMild
300-25 HUModerate
370-40 HUSevere

Data are representative based on typical phantom study results.

Experimental Protocols

Protocol 1: Phantom-Based Quantification of Beam Hardening Artifacts

This protocol describes a method for quantifying the impact of this compound concentration and CT scanner tube voltage on the severity of beam hardening artifacts.

1. Phantom Preparation:

  • Use a uniform, water-equivalent cylindrical phantom (e.g., acrylic or water-filled).
  • The phantom should contain multiple wells to hold different concentrations of the contrast agent.
  • Prepare dilutions of this compound in saline or water to achieve a range of iodine concentrations (e.g., 150, 300, and 370 mgI/mL).
  • Fill the wells of the phantom with the different contrast agent concentrations, with one well containing only saline/water as a control.

2. CT Image Acquisition:

  • Place the phantom on the CT scanner table, ensuring it is centered in the field of view.
  • Perform a scout scan for localization.
  • Define a series of scan protocols with varying kVp settings (e.g., 80, 100, 120, 140 kVp).
  • Keep other parameters, such as tube current-time product (mAs), slice thickness, and field of view (FOV), constant for each kVp series to isolate the effect of tube voltage.
  • Acquire images of the phantom using each of the defined protocols.

3. Image Reconstruction and Analysis:

  • Reconstruct the images using a standard filtered back-projection algorithm. If available, also reconstruct with an iterative reconstruction algorithm for comparison.
  • On the reconstructed images, place circular regions of interest (ROIs) in the center of the uniform phantom material, away from the contrast-filled wells.
  • For each scan, measure the mean and standard deviation of the Hounsfield Units (HU) within these ROIs.
  • The deviation of the mean HU from the expected value (0 HU for water) and an increased standard deviation are quantitative indicators of cupping and streaking artifacts, respectively.

Protocol 2: Dual-Energy CT for Artifact Reduction

This protocol outlines the use of dual-energy CT (DECT) to generate virtual monochromatic images for minimizing beam hardening artifacts.

1. Contrast Administration and Patient/Subject Setup:

  • Administer this compound according to your experimental or clinical protocol.
  • Position the subject on the CT scanner table.

2. DECT Image Acquisition:

  • Select a dual-energy scanning protocol on the CT console. This typically involves rapid switching between low (e.g., 80 kVp) and high (e.g., 140 kVp) tube potentials.[11]
  • Acquire the scan during the desired contrast enhancement phase.

3. Image Reconstruction and Analysis:

  • On the scanner's post-processing workstation, select the dual-energy dataset.
  • Generate virtual monochromatic images (VMI) across a range of energy levels (keV), for example, from 40 to 140 keV in 10 keV increments.[11]
  • Visually and quantitatively assess the images at different keV levels.
  • Qualitative Assessment: Observe the reduction in streaking and cupping artifacts at higher keV levels (typically >80 keV).
  • Quantitative Assessment: Place ROIs in affected areas and measure the HU values and standard deviation. Compare these values across the different keV images to identify the optimal energy level that balances artifact reduction with sufficient contrast-to-noise ratio.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Image Acquisition cluster_analysis Phase 3: Data Analysis Phantom_Prep Prepare Phantom with This compound Dilutions Protocol_Setup Define CT Scan Protocols (Varying kVp) Scan_Phantom Scan Phantom at Each kVp Setting Protocol_Setup->Scan_Phantom Reconstruct Reconstruct Images Scan_Phantom->Reconstruct Place_ROIs Place Regions of Interest (ROIs) on Reconstructed Images Reconstruct->Place_ROIs Measure_HU Measure HU Mean and Standard Deviation Place_ROIs->Measure_HU Analyze Analyze Data to Quantify Beam Hardening Artifacts Measure_HU->Analyze

Caption: Workflow for a phantom study to quantify beam hardening artifacts.

Troubleshooting_Logic Start Beam Hardening Artifact (Streaking/Cupping) Observed Check_kVp Is Tube Voltage (kVp) Sufficiently High (e.g., >120 kVp)? Start->Check_kVp Increase_kVp Action: Increase kVp Check_kVp->Increase_kVp No Check_Recon Are You Using an Advanced Reconstruction Algorithm? Check_kVp->Check_Recon Yes Increase_kVp->Check_Recon Use_IR_MAR Action: Use Iterative Recon or MAR/DECT Check_Recon->Use_IR_MAR No Check_Concentration Can Contrast Concentration Be Reduced? Check_Recon->Check_Concentration Yes Use_IR_MAR->Check_Concentration Reduce_Conc Action: Reduce Meglumine Diatrizoate Concentration Check_Concentration->Reduce_Conc Yes End Artifacts Minimized Check_Concentration->End No Reduce_Conc->End

Caption: A logical workflow for troubleshooting beam hardening artifacts.

References

preventing meglumine diatrizoate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with meglumine (B1676163) diatrizoate stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why has my meglumine diatrizoate stock solution become cloudy or formed a precipitate?

A1: Precipitation in this compound solutions is most commonly caused by a decrease in the solution's pH. This compound is the salt of a weak acid, diatrizoic acid. In acidic conditions (low pH), the soluble salt can convert back to its water-insoluble carboxylic acid form, causing it to precipitate out of the solution.[1] Other contributing factors can include low storage temperatures or exceeding the solubility limit.

Q2: What is the optimal pH for a stable this compound stock solution?

A2: To ensure stability and prevent precipitation, the pH of the solution should be maintained in the range of 6.0 to 7.6.[2][3][4] Commercial preparations are buffered to stay within this range.

Q3: How should I store my this compound stock solutions?

A3: For general use, solutions should be stored in well-closed, light-protected containers at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[3][5][6] For long-term storage, aliquoting the solution and freezing at -20°C (for up to one month) or -80°C (for up to six months) is an option. However, it is critical to avoid repeated freeze-thaw cycles, as this can promote precipitation.[7]

Q4: Can I redissolve the precipitate in my stock solution?

A4: Yes, in many cases, the precipitate can be redissolved. Since precipitation is often due to low pH, carefully adjusting the pH back into the 6.0-7.6 range with a dilute alkaline solution (e.g., sodium hydroxide) while gently warming and stirring can redissolve the material. See the detailed protocol in the Troubleshooting Guide below.

Q5: What is the solubility of this compound in water?

A5: The solubility of this compound in water is quite high, approximately 89 g per 100 mL at 20°C.[8] However, the free diatrizoic acid form is only very slightly soluble in water.[8]

Data Summary: Physicochemical Properties

The following table summarizes key quantitative data for ensuring the stability of this compound solutions.

ParameterRecommended Value/RangeNotes
Solubility in Water 89 g / 100 mL (at 20°C)[8]This applies to the meglumine salt form. The free acid is poorly soluble.
Optimal pH Range 6.0 – 7.6[8][2][3][4]Critical for preventing precipitation of the free acid form.
Storage Temperature 20°C to 25°C (68°F to 77°F)[3][6]Protect from light.[3] Avoid excessive heat.[3]
Long-Term Storage -20°C (1 month) or -80°C (6 months)[7]Aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Precipitate Formation

If you encounter a precipitate in your this compound stock solution, follow this step-by-step guide to diagnose and resolve the issue.

G start Precipitate Observed in Stock Solution check_ph 1. Measure pH of the Solution start->check_ph ph_low Is pH < 6.0? check_ph->ph_low adjust_ph 2. Add dilute NaOH or Meglumine dropwise to adjust pH to 6.0-7.6 ph_low->adjust_ph  Yes check_temp 3. Check Storage Temperature ph_low->check_temp  No check_dissolution Did precipitate dissolve? adjust_ph->check_dissolution temp_low Was solution stored at low temperature? check_temp->temp_low warm_solution 4. Gently warm solution to RT (20-25°C) with stirring temp_low->warm_solution  Yes temp_low->check_dissolution  No warm_solution->check_dissolution solution_ok Solution is ready for use. Store properly. check_dissolution->solution_ok Yes consult Precipitate remains. Consider sterile filtration (0.22 µm) or preparing a fresh solution. check_dissolution->consult No

Caption: Troubleshooting workflow for precipitated this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol outlines the steps for preparing a stable aqueous stock solution. Using a buffer is recommended to prevent pH fluctuations.

  • Select Solvent: Prepare a 10 mM sodium phosphate (B84403) buffer solution in purified water. Adjust the buffer pH to ~7.0.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder. Do not exceed a concentration of 80 mg/mL for routine experimental solutions.[9][10]

  • Dissolution: Slowly add the powder to the buffer solution while stirring continuously with a magnetic stir bar.

  • Gentle Warming (Optional): If dissolution is slow, the solution may be gently warmed to 37°C. Do not boil.

  • pH Verification and Adjustment: Once fully dissolved, cool the solution to room temperature and measure the pH. If necessary, adjust the pH to be within the 6.0-7.6 range using dilute sodium hydroxide (B78521) or hydrochloric acid.

  • Final Volume: Transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.

  • Sterilization and Storage: If required for your application, sterile-filter the solution through a 0.22 µm filter. Store in a sterile, light-protected container at 20°C to 25°C.[3][6]

Protocol 2: Redissolving Precipitated this compound

This protocol provides a method for attempting to recover a solution in which precipitation has occurred.

  • Initial Assessment: Visually inspect the solution. A fine, white, crystalline precipitate is typical.

  • Measure pH: Carefully measure the pH of the supernatant. A pH below 6.0 is a likely cause.[1]

  • Gentle Warming: Place the solution in a water bath set to room temperature (20-25°C) or slightly warmer (up to 37°C) and stir gently. This may be sufficient to redissolve precipitate caused by cold storage.

  • pH Adjustment: If warming alone is ineffective and the pH is acidic, add a dilute (0.1 N) solution of sodium hydroxide or meglumine drop by drop while continuously stirring and monitoring the pH.

  • Observe Dissolution: Continue adding the base until the pH is within the 6.0-7.6 range. The precipitate should dissolve as the pH rises.

  • Rest and Inspect: Allow the solution to rest at room temperature for 30 minutes and inspect to ensure it remains clear.

  • Final Action: If the precipitate does not dissolve, it may indicate contamination or degradation. In this case, it is best to discard the solution and prepare a fresh batch.

Chemical Pathway Visualization

The stability of this compound in solution is governed by a pH-dependent equilibrium between the soluble salt and its insoluble acid form.

G cluster_0 Low pH (Acidic Conditions) cluster_1 pH 6.0-7.6 (Optimal Range) Insoluble Diatrizoic Acid (Insoluble Precipitate) Soluble Diatrizoate Anion + Meglumine Cation (Dissolved in Solution) Insoluble->Soluble OH⁻ (Base) Added Soluble->Insoluble H⁺ (Acid) Added

Caption: pH-dependent equilibrium of this compound in aqueous solution.

References

Validation & Comparative

A Comparative Guide to Meglumine Diatrizoate and Iothalamate for Small Animal Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used ionic, high-osmolar iodinated contrast agents for small animal angiography: meglumine (B1676163) diatrizoate and meglumine iothalamate. The information presented is intended to assist researchers in selecting the appropriate contrast medium for their preclinical imaging studies.

Performance Comparison

While direct head-to-head studies of meglumine diatrizoate and meglumine iothalamate in small animal angiography are limited, valuable insights can be drawn from their physicochemical properties, pharmacokinetic profiles, and findings from related preclinical and clinical studies.

Physicochemical Properties

The osmolality and viscosity of a contrast agent are critical parameters that influence its hemodynamic effects and injection feasibility. Both this compound and iothalamate are high-osmolar contrast media (HOCM), meaning they have an osmolality significantly higher than that of blood.[1][2]

PropertyThis compound (60%)Meglumine Iothalamate (60%)Reference(s)
Iodine Concentration ~282 mg/mL282 mg/mL[3]
Osmolality (mOsm/kg) ~1500~1400[3][4]
Viscosity (cps at 37°C) Not explicitly found for 60%4[3]

Pharmacokinetics

The pharmacokinetic profiles of these agents are characterized by rapid distribution and renal excretion.

ParameterThis compoundMeglumine IothalamateReference(s)
Protein Binding Sparingly absorbed from GI tractPoorly bound to serum albumin[5][6]
Half-life (alpha) Not explicitly found~10 minutes (in humans)[3][5]
Half-life (beta) Not explicitly found~90 minutes (in humans)[3][5]
Primary Excretion RenalRenal (unchanged in urine)[7][8]

Reported Adverse Effects and Neurotoxicity

In a study comparing the neurotoxicity of iothalamates and diatrizoates in rats, iothalamate salts were found to be less toxic than diatrizoate salts when administered intracisternally.[9] For systemic use, iothalamate was also reported to be less toxic than diatrizoate.[9]

Adverse Effect/ToxicityThis compoundMeglumine IothalamateReference(s)
Neurotoxicity (rats) More toxic than iothalamate salts when used systemically.Less toxic than diatrizoate salts when used systemically.[9]

Experimental Protocols

Below is a generalized experimental protocol for performing comparative angiography in a small animal model, such as a rat.

Objective: To compare the angiographic image quality and safety profile of this compound and meglumine iothalamate in a rat model.

Materials:

  • Small animal imaging system (e.g., micro-CT with angiographic capabilities)

  • Anesthesia machine with isoflurane (B1672236)

  • Warming pad and physiological monitoring equipment (ECG, respiration, temperature)

  • Catheters (e.g., 24G)

  • Infusion pump

  • This compound solution (e.g., 60%)

  • Meglumine iothalamate solution (e.g., 60%)

  • Heparinized saline

  • Animal model (e.g., Sprague-Dawley rats, n=10 per group)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).

    • Place the animal on a warming pad to maintain body temperature.

    • Establish vascular access, for example, via the tail vein, using an appropriate gauge catheter.

    • Flush the catheter with heparinized saline to maintain patency.

    • Position the animal within the imaging gantry.

  • Imaging Protocol:

    • Acquire a pre-contrast scan of the region of interest.

    • Administer a bolus injection of the contrast agent (e.g., 1-2 mL/kg) using an infusion pump at a controlled rate.

    • Initiate the angiographic scan sequence immediately upon contrast administration.

    • Acquire a series of images over a set duration to capture the arterial and venous phases.

    • Monitor the animal's physiological parameters throughout the procedure.

  • Post-Procedure:

    • Recover the animal from anesthesia in a warm, clean cage.

    • Monitor for any signs of adverse reactions.

    • Analyze the acquired images for quantitative and qualitative parameters (e.g., vessel enhancement, image noise, artifact presence).

Visualizations

Experimental Workflow for Comparative Angiography

G cluster_pre Pre-Imaging cluster_imaging Imaging cluster_agents Contrast Administration cluster_post Post-Imaging Anesthesia Anesthetize Animal Catheterization Vascular Access Anesthesia->Catheterization Positioning Position in Imager Catheterization->Positioning PreContrast Pre-Contrast Scan Positioning->PreContrast Diatrizoate Group A: This compound Iothalamate Group B: Meglumine Iothalamate AngioScan Angiographic Scan Diatrizoate->AngioScan Iothalamate->AngioScan Recovery Animal Recovery AngioScan->Recovery Analysis Image & Data Analysis Recovery->Analysis

Caption: Workflow for comparing two contrast agents in small animal angiography.

References

Histological Validation of Meglumine Diatrizoate CT Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meglumine (B1676163) diatrizoate, a widely used iodinated contrast agent, plays a crucial role in enhancing the visibility of internal structures in computed tomography (CT) imaging. Its ability to attenuate X-rays provides valuable diagnostic information. However, a thorough understanding of the correlation between the observed contrast enhancement and the underlying tissue histology is paramount for accurate interpretation and decision-making in research and drug development. This guide provides a comparative overview of meglumine diatrizoate CT imaging, focusing on its histological validation and performance against other common contrast agents.

Comparison with Alternative Contrast Agents

While this compound is a staple in clinical and preclinical imaging, alternative contrast agents, such as iohexol (B1672079), are also frequently employed. The choice of agent can influence image quality and patient tolerance.

A prospective, randomized study involving 600 patients compared the performance of this compound 60% with iohexol 300 for dynamic contrast-enhanced body CT. The study evaluated image quality, adverse reactions, and the frequency of aborted or repeated examinations. While a statistically significant difference was observed in the number of aborted/repeated scans (3.0% for diatrizoate meglumine vs. 0.7% for iohexol), the overall diagnostic quality of the studies was comparable when optimal and adequate scans were considered together[1]. Interestingly, the incidence of adverse reactions was significantly higher in the diatrizoate meglumine group (63%) compared to the iohexol group (39%)[1].

Another study comparing oral administration of meglumine sodium diatrizoate and iohexol 350 for abdominopelvic CT in 100 patients found no statistically significant difference in the extent or degree of bowel opacification for most of the gastrointestinal tract. However, opacification of the ileum was noted to be better with iohexol[2]. Patients also showed a statistically significant preference for the taste of iohexol[2].

These clinical studies highlight that while this compound provides diagnostic-quality images, newer, non-ionic agents like iohexol may offer a better safety profile and patient comfort. However, a direct and detailed histological validation comparing the in-vivo contrast enhancement patterns of these agents with the microscopic tissue structure remains an area with limited publicly available experimental data.

Quantitative Data Summary

The following table summarizes key quantitative findings from comparative studies. It is important to note the absence of direct histological correlation data in these clinical trials.

ParameterThis compoundIohexolKey Findings
Optimal Enhancement 62% (184/298 patients)[1]71% (214/302 patients)[1]Iohexol showed a statistically significant higher rate of optimal enhancement.
Diagnostic Quality Scans 98% (292/298 patients)[1]99.7% (301/302 patients)[1]No statistically significant difference in overall diagnostic quality.
Adverse Reactions (any) 63% (188/298 patients)[1]39% (119/302 patients)[1]Significantly fewer adverse reactions with iohexol.
Aborted/Repeated Scans 3.0%[1]0.7%[1]Statistically significant lower rate with iohexol.
Bowel Opacification (oral) GoodBetter in the ileum[2]Generally comparable, with iohexol showing an advantage in the ileum.

Experimental Protocols

General Experimental Workflow for Histological Validation of CT Imaging

Caption: A generalized workflow for the histological validation of CT imaging.

Methodology Details:

  • Animal Model & Anesthesia: Select an appropriate animal model (e.g., mouse, rat) relevant to the research question. Administer anesthesia to immobilize the animal during the imaging procedure.

  • Contrast Administration: Administer this compound intravenously (for vascular and organ enhancement) or orally (for gastrointestinal imaging) at a specified dose and rate.

  • CT Data Acquisition: Perform CT scanning at predefined time points post-contrast administration to capture the dynamic enhancement characteristics of the tissues of interest.

  • Euthanasia and Tissue Extraction: Immediately following the final scan, euthanize the animal and carefully dissect the target tissues or organs.

  • Tissue Fixation: Fix the extracted tissues in a suitable fixative (e.g., 10% neutral buffered formalin) to preserve the cellular and tissue architecture.

  • Paraffin (B1166041) Embedding: Dehydrate the fixed tissues and embed them in paraffin wax to facilitate sectioning.

  • Microtome Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.

  • Histological Staining: Stain the tissue sections with appropriate histological stains. Hematoxylin and Eosin (H&E) is standard for general morphology. Immunohistochemistry (IHC) can be used to identify specific cellular markers.

  • Microscopic Examination: Analyze the stained sections under a microscope to evaluate cellular and tissue morphology, pathology, and the distribution of specific markers.

  • Image Co-registration and Analysis: Co-register the 3D CT data with the 2D histological images. This allows for a direct spatial correlation between regions of contrast enhancement on the CT scan and the corresponding histological features. Perform quantitative analysis to correlate CT attenuation values (in Hounsfield Units) with histological parameters (e.g., cell density, vascularity, necrosis).

Signaling Pathways and Logical Relationships

Understanding the physiological basis of contrast enhancement is key to interpreting CT images. The distribution of this compound is primarily governed by vascular perfusion and the integrity of the capillary endothelium.

ContrastEnhancement cluster_physio Physiological Factors cluster_contrast Contrast Agent Dynamics cluster_imaging CT Imaging Outcome cluster_pathology Pathological Influence BloodFlow Blood Flow/ Perfusion VascularDistribution Distribution in Vascular Compartment BloodFlow->VascularDistribution CapillaryPerm Capillary Permeability Extravasation Extravasation into Interstitial Space CapillaryPerm->Extravasation ExtracellularSpace Extracellular Space Volume ExtracellularSpace->Extravasation IV_Injection Intravenous Injection of This compound IV_Injection->VascularDistribution VascularDistribution->Extravasation CT_Enhancement Increased CT Attenuation (Enhancement) Extravasation->CT_Enhancement Angiogenesis Tumor Angiogenesis Angiogenesis->CapillaryPerm Inflammation Inflammation Inflammation->CapillaryPerm Necrosis Tissue Necrosis Necrosis->BloodFlow Decreased

Caption: Factors influencing contrast enhancement in CT imaging.

This diagram illustrates that following intravenous injection, this compound initially distributes within the vascular compartment. The degree of initial enhancement is proportional to blood flow and volume. Subsequently, it extravasates into the interstitial space, a process governed by capillary permeability. Pathological conditions such as tumor angiogenesis and inflammation can increase capillary permeability, leading to greater contrast accumulation. Conversely, necrotic tissue, with compromised blood supply, will typically show a lack of enhancement.

References

A Preclinical Comparative Analysis of Iohexol and Meglumine Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of two widely used iodinated contrast agents: iohexol (B1672079), a non-ionic, low-osmolar monomer, and meglumine (B1676163) diatrizoate, an ionic, high-osmolar monomer. The following sections present a comprehensive overview of their physicochemical properties, comparative efficacy and safety data from preclinical studies, detailed experimental protocols, and insights into the underlying cellular and signaling pathways.

Physicochemical Properties

The fundamental differences in the physicochemical properties of iohexol and meglumine diatrizoate are key determinants of their respective performance and safety profiles. Iohexol's non-ionic nature and lower osmolality contribute to its improved tolerability compared to the ionic and hyperosmolar this compound.[1][2]

PropertyIohexolThis compoundReference(s)
Chemical Structure Non-ionic monomerIonic monomer
Molecular Weight 821.14 g/mol 809.1 g/mol [3]
Iodine Content ~46.3%~49%
Osmolality (mOsm/kg H₂O) ~672-844 (at 300-350 mg I/mL)~1551-2016 (at ~370 mg I/mL)[1][2]
Viscosity (cP at 37°C) 6.3 - 10.4 (at 300-350 mg I/mL)~10.5 (at 370 mg I/mL)[1]
Ionic Nature Non-ionicIonic

Preclinical Efficacy and Safety Comparison

Preclinical studies across various animal models have consistently demonstrated a superior safety profile for iohexol compared to this compound, particularly concerning neurotoxicity, nephrotoxicity, and cardiovascular effects.

Neurotoxicity

Studies in rats and cats have shown that iohexol is significantly less neurotoxic than this compound.[4]

ParameterIohexolThis compoundAnimal ModelKey FindingsReference(s)
Effect on Neuronal Electrical Activity Only inhibitory effectsEarly excitatory changes followed by inhibitionIn vitro rat hippocampal slicesIohexol exhibits less disruptive effects on neuronal function.[4]
Effect on Spinal Cord Reflexes No significant effectIncreased ventral root reflexesCat (thoracic aortography)Iohexol demonstrates a lower potential for inducing neurotoxic excitation.[4]
Blood-Brain Barrier Disruption No significant damageSignificantly greater damageRat (intracarotid injection)Iohexol shows a better safety profile regarding the integrity of the blood-brain barrier.[5]
Renal Toxicity

Preclinical evidence suggests that iohexol has a lower potential for inducing nephrotoxicity compared to this compound, which is largely attributed to its lower osmolality.

ParameterIohexolThis compoundAnimal ModelKey FindingsReference(s)
Renal Function Markers Less pronounced changes in urine profiles (glucose, LDH, GGT)Significant elevation in urinary GGT excretion; greater impact on albuminuria and enzyme excretionRabbit, RatDiatrizoate shows a greater transient impact on glomerular and tubular function.[6]
Direct Cellular Toxicity Directly toxic to renal proximal tubule cells, causing declines in K+, ATP, and respiratory ratesIn vitro rabbit proximal tubule segmentsDiatrizoate demonstrates direct cellular toxicity, which is exacerbated by hypoxia.[7]
Renal Morphological Changes More severe morphological injury and apoptotic death of tubular cells compared to another non-ionic agent (iodixanol)Rat (5/6-nephrectomy model)While better than diatrizoate, iohexol can still induce renal injury, particularly in compromised models.[8]
Cardiovascular Effects

Iohexol consistently demonstrates fewer adverse cardiovascular effects compared to this compound in preclinical dog models. These differences are primarily attributed to the hyperosmolar and ionic nature of diatrizoate.

ParameterIohexolThis compoundAnimal ModelKey FindingsReference(s)
Hemodynamic Changes Less profound and shorter-lasting systemic hypotensionMore profound and longer-lasting systemic hypotension; marked decrease in systolic variablesDog, HumanIohexol has a more favorable hemodynamic profile.[9][10]
Electrocardiographic Changes No significant changesMarked Q-T prolongation, changes in T-wave amplitude and heart rateDog, HumanIohexol has a lower arrhythmogenic potential.[9]
Myocardial Contractility Minimal to moderate decreasesRelatively more profound decreasesDogIohexol has a lesser negative inotropic effect.[10]

Experimental Protocols

Neurotoxicity Assessment in Rat Hippocampal Slices

Objective: To evaluate the direct neurotoxic effects of iohexol and this compound on neuronal electrical activity.

Methodology:

  • Tissue Preparation: Hippocampal slices (400-500 µm thick) are prepared from adult rats.

  • Incubation: Slices are maintained in an interface-type chamber perfused with artificial cerebrospinal fluid (aCSF) at 34-35°C, gassed with 95% O₂ and 5% CO₂.

  • Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 pyramidal cell layer in response to stimulation of the Schaffer collateral-commissural pathway.

  • Contrast Media Application: Iohexol or this compound solutions of varying concentrations are added to the perfusing aCSF.

  • Data Analysis: Changes in the amplitude and latency of the population spike and excitatory postsynaptic potential (EPSP) are measured and compared between the two contrast agents.[4]

Renal Toxicity Assessment in Rabbits

Objective: To compare the effects of intravenously administered iohexol and this compound on renal function and morphology.

Methodology:

  • Animal Model: Healthy adult rabbits are used.

  • Contrast Media Administration: Rabbits are intravenously injected with either iohexol, this compound, or saline (control group).

  • Imaging: The passage of the contrast medium through the kidneys is recorded using digital subtraction angiography. Renal area is measured planimetrically.

  • Sample Collection: Urine and blood samples are collected at baseline and at various time points (e.g., up to 5 days) post-injection.

  • Biochemical Analysis: Urine is analyzed for markers of renal damage such as glucose, phosphate, lactate (B86563) dehydrogenase (LDH), gamma-glutamyl transferase (GGT), and N-acetyl-β-D-glucosaminidase (NAG). Blood is analyzed for potassium and urea.

  • Histopathology: At the end of the study period, kidneys are harvested, fixed, and examined by light and immunofluorescence microscopy.[6]

Cardiovascular Safety Assessment in Dogs

Objective: To evaluate and compare the hemodynamic and electrocardiographic effects of intracoronary injections of iohexol and this compound.

Methodology:

  • Animal Model: Anesthetized adult dogs are used.

  • Instrumentation: Catheters are placed for pressure monitoring (systemic and pulmonary artery wedge) and for intracoronary injections. ECG leads are attached for continuous monitoring.

  • Contrast Media Administration: Iohexol or this compound is injected into the left and right coronary arteries.

  • Data Acquisition: Hemodynamic parameters (systemic blood pressure, pulmonary artery wedge pressure) and electrocardiographic parameters (heart rate, S-T segment, Q-T interval, T-wave amplitude) are continuously recorded before, during, and after contrast injection.

  • Data Analysis: The magnitude and duration of changes in these parameters are compared between the two contrast agents.[9]

Signaling Pathways and Mechanisms of Toxicity

Renal Toxicity

The nephrotoxicity of iodinated contrast media is a complex process involving direct tubular toxicity and renal medullary ischemia.

Iohexol-Induced Nephrotoxicity: Recent studies suggest that iohexol can induce renal injury through the activation of the ferroptosis pathway . This is characterized by iron-dependent lipid peroxidation. Key events include:

  • Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

  • Characteristic morphological changes in mitochondria, such as swelling and disappearance of cristae.

  • Involvement of the Nrf2/HO-1 signaling pathway , a critical regulator of cellular oxidative stress response.

  • General mechanisms for contrast media-induced nephrotoxicity also involve the modulation of several signaling pathways, including the deactivation of pro-survival kinases like Akt and ERK1/2 , and the activation of pro-inflammatory and cell death-associated kinases such as p38 , JNK , and the transcription factor NF-κB .[11]

iohexol_nephrotoxicity iohexol Iohexol ros Increased ROS iohexol->ros nrf2_ho1 Nrf2/HO-1 Pathway iohexol->nrf2_ho1 modulates akt_erk Akt/ERK Inhibition iohexol->akt_erk jnk_p38_nfkb JNK/p38/NF-κB Activation iohexol->jnk_p38_nfkb lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation ferroptosis Ferroptosis lipid_peroxidation->ferroptosis renal_injury Renal Injury ferroptosis->renal_injury apoptosis Apoptosis jnk_p38_nfkb->apoptosis inflammation Inflammation jnk_p38_nfkb->inflammation apoptosis->renal_injury inflammation->renal_injury

Iohexol-induced renal injury signaling pathways.

This compound-Induced Nephrotoxicity: The primary mechanism of this compound-induced nephrotoxicity is its high osmolality, which leads to:

  • Increased renal medullary viscosity and reduced blood flow, causing hypoxia.

  • Direct toxic effects on renal tubular epithelial cells, leading to cellular swelling, vacuolization, and necrosis.

  • The ionic nature of diatrizoate may also contribute to its cellular toxicity.

diatrizoate_nephrotoxicity diatrizoate This compound hyperosmolality High Osmolality diatrizoate->hyperosmolality medullary_ischemia Medullary Ischemia hyperosmolality->medullary_ischemia direct_toxicity Direct Tubular Toxicity hyperosmolality->direct_toxicity renal_injury Renal Injury medullary_ischemia->renal_injury atp_depletion ATP Depletion direct_toxicity->atp_depletion cell_swelling Cell Swelling & Necrosis direct_toxicity->cell_swelling cell_swelling->renal_injury

This compound-induced renal injury.
Cardiovascular Toxicity

The cardiovascular side effects of this compound are primarily linked to its high osmolality and ionic composition. These properties can lead to:

  • Vasodilation and Hypotension: The hyperosmolar solution draws fluid into the intravascular space, leading to peripheral vasodilation and a subsequent drop in blood pressure.

  • Negative Inotropic Effects: Direct effects on cardiomyocytes can depress myocardial contractility.

  • Arrhythmias: The ionic nature of the compound can alter the electrochemical gradients across myocardial cell membranes, leading to electrocardiographic abnormalities.

The precise signaling pathways involved in these processes are complex and multifactorial, involving changes in ion channel function, calcium homeostasis, and neurohormonal responses. Iohexol, being non-ionic and of lower osmolality, perturbs these systems to a significantly lesser extent.

cardiovascular_toxicity_comparison cluster_diatrizoate This compound cluster_iohexol Iohexol diatrizoate_props High Osmolality Ionic Nature diatrizoate_effects Vasodilation Negative Inotropy Arrhythmias diatrizoate_props->diatrizoate_effects cardiovascular_system Cardiovascular System diatrizoate_effects->cardiovascular_system Significant Impact iohexol_props Low Osmolality Non-ionic Nature iohexol_effects Minimal Hemodynamic Changes iohexol_props->iohexol_effects iohexol_effects->cardiovascular_system Minimal Impact

Comparative cardiovascular impact.

References

Comparative Guide to the Cytotoxicity of Meglumine Diatrizoate on Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of meglumine (B1676163) diatrizoate, a widely used ionic, high-osmolar radiocontrast agent, on different cell lines. The information presented is collated from various experimental studies to assist researchers in understanding the potential cellular impacts of this compound.

Executive Summary

Meglumine diatrizoate exhibits notable cytotoxicity, primarily driven by its hyperosmolar nature, with endothelial cells and renal proximal tubule cells being the most significantly affected. In endothelial cells, exposure leads to high levels of cell death. In renal tubular cells, this compound induces direct toxicity and exacerbates hypoxic injury, leading to metabolic dysfunction and apoptosis. The underlying mechanisms appear to involve the induction of oxidative stress and the activation of apoptotic signaling pathways.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the quantitative data on the cytotoxic effects of this compound on different cell lines.

Cell LineEffectQuantitative DataReference
Human Umbilical Vein Endothelial Cells (HUVEC) Cell DeathUp to 99% cell death after 24 hours of exposure to the highest concentration of sodium/meglumine diatrizoate.[1][1]
Cell InjurySignificantly higher release of chromium-51 (B80572) compared to nonionic contrast media, indicating greater cell injury.[1]
Rabbit Renal Proximal Tubule Cells Metabolic DysfunctionSignificant decreases in tubule K+, ATP, and total adenine (B156593) nucleotide (TAN) content.[2][2]
Respiratory InhibitionSignificant decreases in both basal and uncoupled respiratory rates.[2][2]
Increased Hypoxic InjuryPotentiated the degree of hypoxia-induced cell injury.[2][2]
Rat Renal Cells (in vivo, diabetic model) Apoptosis & InflammationDown-regulation of Nrf2 and HO-1 gene expression, and up-regulation of IL-6 and caspase-3.[3][3]
Oxidative StressAggravation of renal inflammation and oxidative DNA damage.[3][3]

Experimental Protocols

Detailed methodologies from key experiments are provided below to allow for replication and further investigation.

Cytotoxicity on Human Endothelial Cells
  • Cell Line: Human endothelial cells cultured from the veins of fresh umbilical cords.

  • Treatment: Cells were incubated for 24 hours with various concentrations of angiographic contrast media, including sodium/meglumine diatrizoate, added to the cell culture medium.

  • Cytotoxicity Assay: The cells were preincubated with Na₂⁵¹CrO₄. Cell toxicity was assessed by measuring the release of ⁵¹Cr into the medium, which is an indicator of cell membrane damage and lysis.

  • Key Finding: Sodium/meglumine diatrizoate was found to be the most toxic among the tested agents, with the highest concentration leading to 99% cell death.[1] A major contributing factor to this cytotoxicity was identified as hyperosmolality.[1]

Direct Toxicity on Renal Proximal Tubule Cells
  • Cell Model: Suspensions of enriched rabbit proximal tubule segments.

  • Treatment: The tubule segments were incubated with 25 mM sodium diatrizoate for durations ranging from 97.5 to 157.5 minutes. The effects of 25 mM meglumine alone and in combination with diatrizoate were also assessed.

  • Endpoint Analysis: A variety of metabolic parameters were measured to quantify the extent of cell injury, including tubule K+, ATP, and total adenine nucleotide (TAN) contents, basal and uncoupled respiratory rates, and tubule Ca²+ content.

  • Key Finding: Diatrizoate was found to be directly toxic to renal proximal tubule cells, causing significant declines in key metabolic indicators.[2] Meglumine itself had a moderate toxic effect and was additive to the toxicity of diatrizoate.[2]

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Cytotoxicity Analysis CellCulture Culture specific cell line (e.g., HUVEC, Renal Tubules) Seeding Seed cells into multi-well plates CellCulture->Seeding Preincubation Pre-incubate with Na2(51Cr)O4 (optional) Seeding->Preincubation AddAgent Add this compound (various concentrations) Preincubation->AddAgent Incubation Incubate for a defined period (e.g., 10 min, 24 hours) AddAgent->Incubation CollectSupernatant Collect supernatant Incubation->CollectSupernatant MetabolicAssay Perform metabolic assays (ATP, K+ levels) Incubation->MetabolicAssay MeasureRelease Measure 51Cr release (indicator of cell lysis) CollectSupernatant->MeasureRelease

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Renal Cell Cytotoxicity

G cluster_cellular_stress Cellular Stress cluster_signaling_cascade Signaling Cascade cluster_cellular_outcome Cellular Outcome MD This compound Hyperosmolality Hyperosmolality MD->Hyperosmolality OxidativeStress Oxidative Stress (Increased ROS) MD->OxidativeStress Hypoxia Hypoxia Hypoxia->OxidativeStress MetabolicDysfunction Metabolic Dysfunction (Decreased ATP, K+) Hyperosmolality->MetabolicDysfunction DNADamage Oxidative DNA Damage OxidativeStress->DNADamage Nrf2_HO1_down Nrf2/HO-1 Pathway (Down-regulated) OxidativeStress->Nrf2_HO1_down Caspase3_up Caspase-3 Activation (Up-regulated) DNADamage->Caspase3_up Inflammation Inflammation (Increased IL-6) Nrf2_HO1_down->Inflammation Inflammation->Caspase3_up Apoptosis Apoptosis Caspase3_up->Apoptosis

Caption: this compound-induced renal cytotoxicity pathway.

References

Validating Angiographic Assessments of Vasculature with CD31 Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying vasculature is crucial for evaluating angiogenesis, tumor progression, and the efficacy of anti-angiogenic therapies. This guide provides a comprehensive comparison of two key methodologies: meglumine (B1676163) diatrizoate angiography and CD31 immunohistochemical staining, offering supporting data and detailed experimental protocols.

Meglumine diatrizoate, an iodinated contrast agent, is utilized in angiographic techniques, including micro-computed tomography (micro-CT), to visualize blood vessels. In parallel, immunohistochemical (IHC) staining for Cluster of Differentiation 31 (CD31), a transmembrane glycoprotein (B1211001) expressed on endothelial cells, serves as a gold standard for identifying and quantifying blood vessels in tissue sections. This guide explores the validation of angiographic data with the precision of CD31 staining, providing a framework for robust and reliable vascular analysis.

Performance Comparison: Angiography vs. CD31 Staining

While both techniques aim to quantify vasculature, they operate on different principles and provide distinct yet complementary data. Angiography offers a three-dimensional view of the perfused vascular network, highlighting functional blood vessels. In contrast, CD31 staining provides a high-resolution, two-dimensional snapshot of all endothelial cells, including those in non-perfused or nascent vessels, within a specific tissue section.

A key study directly compared the quantification of relative blood volume (rBV) using in vivo micro-CT and IHC analysis of CD31-positive vessel structures in tumor models. The results demonstrated a highly significant correlation between the two methods, validating the use of micro-CT angiography for assessing functional vascular volume.[1]

ParameterMicro-CT AngiographyCD31 Immunohistochemistry
Principle Visualization of perfused vascular network using a contrast agent.Immunodetection of the CD31 protein on endothelial cells.
Dimensionality 3D reconstruction of the vascular tree.2D analysis of tissue sections.
Vessel Status Primarily visualizes perfused, functional vessels.Stains all endothelial cells, including those in non-perfused or developing vessels.
Resolution Dependent on the micro-CT scanner's capabilities (typically in the micrometer range).High cellular and subcellular resolution.
Throughput Can be relatively high for in vivo imaging of whole organs or tumors.Can be labor-intensive for large tissue areas.
Quantitative Metrics Vessel volume, vessel density, vessel diameter, branching analysis.Microvessel density (MVD), vessel area fraction, vessel perimeter.

Experimental Protocols

Ex Vivo Micro-CT Angiography with this compound (Adapted from Vascular Casting Protocols)

This protocol is adapted from established methods for ex vivo vascular casting with agents like Microfil and can be modified for use with this compound for micro-CT imaging.

Materials:

  • Anesthetized small animal model (e.g., mouse)

  • Heparin solution

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound solution (e.g., Gastrografin)

  • Perfusion pump

  • Surgical instruments

  • Micro-CT scanner

Procedure:

  • Animal Preparation: Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Cannulation: Insert a cannula into the left ventricle or descending aorta.

  • Perfusion:

    • Perfuse with heparinized PBS to flush out the blood until the outflow from the incised right atrium is clear.

    • Perfuse with 4% PFA to fix the tissues.

    • Slowly perfuse with the this compound solution at a constant physiological pressure.

  • Clamping: Once perfusion is complete, clamp the major vessels to retain the contrast agent.

  • Tissue Harvesting and Imaging: Excise the tissue of interest and perform micro-CT scanning.

CD31 Immunohistochemistry for Vessel Quantification

This protocol is a standard procedure for staining paraffin-embedded tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-CD31 antibody

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in the antigen retrieval buffer.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the anti-CD31 primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the ABC reagent.

  • Visualization: Develop the signal with the DAB substrate, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount the slides.

  • Image Analysis: Acquire images using a light microscope and quantify vascular parameters such as microvessel density (MVD) or vessel area fraction using image analysis software.

Visualizing the Workflow

experimental_workflow cluster_angiography This compound Angiography cluster_histology CD31 Immunohistochemistry cluster_validation Validation A1 Animal Preparation & Anesthesia A2 Cannulation & Perfusion (PBS, PFA, Contrast) A1->A2 H1 Tissue Fixation & Paraffin Embedding A1->H1 Same Animal Model A3 Micro-CT Scanning A2->A3 A4 3D Vascular Reconstruction & Quantification A3->A4 V1 Comparative Data Analysis (Correlation of Quantitative Metrics) A4->V1 H2 Sectioning & Staining (Anti-CD31) H1->H2 H3 Microscopy & Image Acquisition H2->H3 H4 2D Vascular Quantification (MVD, Area Fraction) H3->H4 H4->V1

Caption: Experimental workflow for validating angiography with CD31 staining.

Logical Relationship of Methodologies

logical_relationship Angiography This compound Angiography Functional Functional Vasculature (Perfused) Angiography->Functional CD31 CD31 Immunohistochemistry Total Total Vasculature (Perfused & Non-perfused) CD31->Total Validation Validation Point: Correlation of Quantitative Data Functional->Validation Total->Validation Conclusion Comprehensive Vascular Assessment Validation->Conclusion

References

A Comparative Guide to Meglumine Diatrizoate and Barium Sulfate for Preclinical Gastrointestinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in preclinical drug development and gastrointestinal (GI) research, the selection of an appropriate contrast agent is a critical determinant for successful imaging outcomes. Meglumine (B1676163) diatrizoate and barium sulfate (B86663) are two of the most commonly employed agents for radiographic visualization of the GI tract. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable agent for specific preclinical research needs.

Physicochemical and Pharmacokinetic Properties

Meglumine diatrizoate is a water-soluble, iodinated, high-osmolarity ionic contrast medium. Its radiopacity is conferred by the three iodine atoms in the diatrizoic acid molecule.[1] In contrast, barium sulfate is a high-density, low-viscosity, insoluble suspension of an inert, heavy metal salt.[2][3] Its high atomic number (56) provides excellent attenuation of X-rays.[4]

These fundamental differences in their physicochemical properties dictate their pharmacokinetic behavior and, consequently, their applications and contraindications in preclinical GI studies.

PropertyThis compoundBarium Sulfate
Solubility Water-solubleInsoluble
Radiopacity Source Iodine (Atomic Number 53)Barium (Atomic Number 56)
Osmolality HyperosmolarIsosmolar/Low Osmolality
Mechanism of Action Opacifies the GI tract by absorbing X-rays. Due to its hypertonicity, it draws fluid into the bowel lumen.Coats the mucosal lining of the GI tract and absorbs X-rays, providing a clear outline of the structures.[4]
Absorption Minimally absorbed from an intact GI tract.Not absorbed from the GI tract.[5]
Excretion Primarily excreted in the feces.Excreted unchanged in the feces.[4]

Performance in Preclinical Gastrointestinal Imaging

The choice between this compound and barium sulfate often depends on the specific research question and the animal model being used. Key performance indicators include imaging quality, gastrointestinal transit time, and safety profile.

Imaging Quality

Barium sulfate is generally favored for detailed mucosal imaging due to its excellent coating properties and high radiodensity.[6] In a comparative study in dogs and cats, barium sulfate was found to provide superior radiographic quality for fine-detail evaluation of the gastrointestinal system.[7] However, the same study noted that barium sulfate suspension can be unevenly distributed in the stomach and have a localized and segmented appearance in the intestines.[1][7]

This compound, while providing adequate opacification, can result in less mucosal detail. Its hyperosmolarity leads to fluid influx into the bowel, which can dilute the contrast agent and reduce its opacity, particularly in the distal small intestine and colon.[8] In a study on red-eared slider turtles, while both agents initially provided a smooth, uniform appearance, the opacity of this compound decreased as it progressed through the intestines.[8]

Animal ModelImaging ParameterThis compoundBarium SulfateReference
Dogs and Cats Radiographic QualityGood for stomach and large intestine, less so for small intestine.Uneven distribution in the stomach, localized and segmented in intestines.[1][7]
Turtles Mucosal OutlineGood in stomach and proximal small intestine.Excellent, well-defined margins throughout.[8]
Turtles Opacity in Distal GIDecreased due to dilution.Maintained excellent contrast.[8]
Cats Mucosal DetailPoor, "halo" effect observed.Superior mucosal coating.[6][9]
Gastrointestinal Transit Time

This compound exhibits a faster transit time through the GI tract compared to barium sulfate.[1][7][8] This is attributed to its hyperosmolar nature, which stimulates peristalsis. This can be advantageous in studies where rapid assessment of the entire GI tract is required. Conversely, the slower transit of barium sulfate allows for more detailed imaging of specific segments of the GI tract over a longer period.

Animal ModelParameterThis compoundBarium SulfateReference
Dogs and Cats Gastric & Intestinal Filling/EmptyingSignificantly faster.Significantly slower.[1][7]
Turtles Mean Transit & Emptying TimeAt least 9 hours faster (except for gastric transit).Slower.[8]
Cats Gastric Emptying & Large Intestinal Filling30-60 minutes in most cats.Slower.[9]

Safety and Adverse Effects

The safety profile of each contrast agent is a critical consideration in preclinical studies.

This compound: The primary concern with this compound is its hyperosmolarity, which can lead to fluid shifts from the intravascular space into the bowel lumen. This can result in dehydration and electrolyte imbalances, particularly in small or dehydrated animals.[10] While generally considered safer than barium sulfate in cases of suspected GI perforation due to its water solubility, aspiration of hyperosmolar this compound can cause severe chemical pneumonitis and pulmonary edema.[11]

Barium Sulfate: Barium sulfate is inert and non-toxic within the GI tract.[5] However, leakage into the peritoneal cavity through a perforation can lead to severe granulomatous peritonitis.[6] Aspiration of barium sulfate can also cause significant lung injury and inflammation.[11]

A comparative study in a rabbit model on the effects of aspirated contrast agents found that barium sulfate caused more severe lung injury than this compound.[11]

Adverse EffectThis compoundBarium SulfateReference
GI Perforation Water-soluble, generally considered safer.Can cause severe granulomatous peritonitis.[6]
Aspiration Can cause severe chemical pneumonitis and pulmonary edema.Can cause severe lung injury and inflammation.[11]
Dehydration Risk due to hyperosmolarity, especially in small or dehydrated animals.No significant risk.[10]
Lung Injury Score (Rabbit Model) 49.60 ± 7.64 (Lower injury)60.60 ± 6.34 (Higher injury)[11]
Mortality (Aspiration in Rabbit Model) 1 out of 5 animals2 out of 5 animals[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible preclinical research. Below are representative protocols for oral administration of this compound and barium sulfate in common laboratory animal models.

Oral Administration Protocol for Rodents (Mice and Rats)

This protocol is a synthesis of standard practices for oral gavage in rodents.

oral_gavage_rodent cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging animal_prep Fast animal (e.g., 4-6 hours) contrast_prep Prepare contrast solution (e.g., 30% w/v Barium Sulfate or undiluted/diluted this compound) restrain Gently restrain the animal contrast_prep->restrain gavage Administer contrast via oral gavage (e.g., 80 µL for mice, 1 mL for rats) restrain->gavage radiographs Acquire serial radiographs (e.g., 5, 15, 30, 60, 120, 240 min post-administration) gavage->radiographs

Caption: Workflow for oral contrast administration in rodents.

Oral Administration Protocol for Dogs and Cats

This protocol is based on a comparative study of contrast agents in dogs and cats.[1][7]

oral_admin_dog_cat cluster_prep Pre-Procedure cluster_contrast Contrast Administration cluster_imaging Radiographic Imaging fasting Fast animal for 12-24 hours sedation Sedate animal (optional, as per protocol) fasting->sedation barium Barium Sulfate (30% suspension) 5-10 ml/kg via nasogastric tube sedation->barium diatrizoate This compound (1:1 or 1:3 dilution) 5-10 ml/kg via nasogastric tube sedation->diatrizoate imaging_schedule Take radiographs at predefined intervals (e.g., immediately, 15, 30, 60, 120, 180 min) barium->imaging_schedule diatrizoate->imaging_schedule

Caption: Experimental workflow for GI contrast studies in dogs and cats.

Signaling Pathways and Logical Relationships

The choice between this compound and barium sulfate involves a decision-making process based on the experimental goals and potential risks.

contrast_choice_logic cluster_question Primary Experimental Question cluster_agent Contrast Agent Choice start Select GI Contrast Agent mucosal_detail Detailed Mucosal Morphology? start->mucosal_detail transit_time Rapid GI Transit Assessment? start->transit_time perforation_risk Risk of GI Perforation? start->perforation_risk barium Barium Sulfate mucosal_detail->barium Yes diatrizoate This compound mucosal_detail->diatrizoate No transit_time->barium No transit_time->diatrizoate Yes perforation_risk->barium No perforation_risk->diatrizoate Yes

Caption: Decision tree for selecting a GI contrast agent.

Conclusion

Both this compound and barium sulfate are valuable tools for preclinical gastrointestinal research. The selection of the appropriate agent should be guided by the specific aims of the study. Barium sulfate is the agent of choice for detailed mucosal evaluation, whereas this compound is preferred for rapid transit studies and in cases where there is a concern for GI perforation, provided the risk of aspiration is low and the animal's hydration status is monitored. For studies involving animals with a high risk of aspiration, the potential for severe lung injury with both agents should be carefully considered, with evidence suggesting that this compound may be the less injurious of the two in this scenario.[11] Ultimately, a thorough understanding of the properties and performance of each agent is paramount for obtaining high-quality, reproducible data in preclinical gastrointestinal imaging studies.

References

A Comparative Analysis of Meglumine Diatrizoate and Iohexol for Blood-Brain Barrier Imaging in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a contrast agent is critical for accurately assessing the integrity of the blood-brain barrier (BBB) in preclinical rat models. This guide provides an objective comparison of two commonly used iodinated contrast agents: meglumine (B1676163) diatrizoate, an ionic monomer, and iohexol (B1672079), a non-ionic monomer. This comparison is supported by experimental data to inform the selection of the most appropriate agent for your research needs.

The primary difference between these two agents lies in their osmolality and ionicity. Meglumine diatrizoate is a high-osmolality ionic compound, while iohexol is a low-osmolality non-ionic compound. This fundamental difference significantly impacts their interaction with the delicate microvasculature of the brain and, consequently, their effect on BBB permeability.

Performance Comparison: Impact on Blood-Brain Barrier Integrity

Experimental evidence consistently demonstrates that the high osmolality of this compound induces a greater degree of blood-brain barrier disruption compared to the low-osmolality agent, iohexol. This disruption can lead to an overestimation of baseline BBB permeability or obscure subtle changes in barrier function in disease models.

One key study directly compared the effects of intracarotid injections of diatrizoate and iohexol on the BBB in rats using ¹⁴C-inulin as a tracer for barrier disruption. The results clearly indicated that diatrizoate caused significantly more damage to the BBB than iohexol.[1] In fact, the study found no significant BBB damage resulted from iohexol when compared to a normal saline control.[1]

Another study investigating the effects of intracarotid contrast media on the BBB using Evans blue and Technetium-DTPA as tracers found that this compound caused blue staining in all ten animals tested, indicating significant BBB breakdown. In contrast, a similar non-ionic agent, iopamidol (B1672082), resulted in staining in only three out of ten animals.[2] The extravasation of Tc-DTPA was also significantly higher in the diatrizoate group.[2]

These findings are summarized in the tables below, providing a clear quantitative comparison of the two agents.

Quantitative Data Summary

Table 1: Comparison of BBB Disruption Using ¹⁴C-Inulin Tracer

Contrast Agent (Concentration)Mean BBB Disruption (counts/minute/mg protein)Statistical Significance vs. Saline
Normal SalineNot reportedN/A
Diatrizoate (350 mgI/mL)Significantly greater than all other groupsp < 0.05
Iohexol (350 mgI/mL)No significant damageNot significant
Ioxilan (B29793) (350 mgI/mL)No significant damageNot significant

Data sourced from a study in normal and hypertensive Wistar rats.[1]

Table 2: Comparison of BBB Disruption Using Evans Blue and Technetium-DTPA Tracers

Contrast AgentEvans Blue Staining (Positive Animals/Total)Tc-DTPA Extravasation (mean +/- SD)
Isotonic Saline0/100.37 +/- 0.13
This compound (305 mgI/mL)10/103.88 +/- 1.67
Iopamidol (300 mgI/mL)3/101.29 +/- 0.77

Data sourced from a study assessing the effect of intracarotid injection of contrast media.[2] Iopamidol is a non-ionic contrast agent with properties similar to iohexol.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. The following are protocols for the key experiments cited in this guide.

Protocol 1: BBB Permeability Assessment with ¹⁴C-Inulin

This protocol is adapted from the study comparing diatrizoate, iohexol, and ioxilan.[1]

  • Animal Model: Anesthetized Wistar rats.

  • Tracer Administration: Intravenous injection of ¹⁴C-inulin to serve as a marker for BBB disruption.

  • Contrast Agent Administration: A 2 mL solution of either diatrizoate (350 mgI/mL), iohexol (350 mgI/mL), or normal saline is injected into the carotid artery over 30 seconds.

  • Incubation Period: A 20-minute waiting period allows for the tracer to extravasate in areas of BBB disruption.

  • Tissue Collection: The cardiovascular system is flushed to remove intravascular tracer. The brain is then removed and each hemisphere is digested.

  • Quantification: The amount of ¹⁴C-inulin in the brain tissue is measured and expressed as counts per minute per milligram of protein to quantify the extent of BBB disruption.

Protocol 2: BBB Permeability Assessment with Evans Blue and Technetium-DTPA

This protocol is based on the methodology used to compare this compound and iopamidol.[2]

  • Animal Model: Rabbits (methodology is transferable to rats).

  • Tracer Administration:

    • Evans Blue: A 2% solution of Evans blue dye (4 ml/kg) is injected intravenously. Evans blue binds to serum albumin and will stain brain tissue blue where the BBB is compromised.

    • Technetium-DTPA: 0.1 mCi of ⁹⁹mTechnetium-DTPA (Tc-DTPA) is administered as a radioactive tracer.

  • Contrast Agent Administration: An intracarotid injection of either this compound (305 mgI/mL), iopamidol (300 mgI/mL), or isotonic saline is performed.

  • Tissue Analysis (Evans Blue): After a circulation period, the animal is perfused to remove intravascular dye. The brain is then visually inspected for blue staining, indicating regions of BBB breakdown.

  • Quantification (Tc-DTPA): The amount of Tc-DTPA that has extravasated into the brain parenchyma is measured to provide a quantitative assessment of BBB permeability.

Visualizing the Experimental Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Animal Preparation cluster_intervention Contrast Agent Administration cluster_analysis Data Acquisition and Analysis A Anesthetize Rat B Administer BBB Permeability Tracer (e.g., 14C-Inulin, Evans Blue) A->B C Intracarotid Injection of This compound B->C D Intracarotid Injection of Iohexol B->D E Intracarotid Injection of Saline (Control) B->E F Tissue Collection (Brain Hemispheres) C->F D->F E->F G Quantify Tracer Extravasation F->G H Compare BBB Disruption between Groups G->H

Workflow for comparing contrast agent effects on BBB.

SignalingPathway cluster_agents Contrast Agents cluster_effects Cellular Effects Diatrizoate This compound (High-Osmolality, Ionic) Shrinkage Endothelial Cell Shrinkage Diatrizoate->Shrinkage Osmotic Stress Iohexol Iohexol (Low-Osmolality, Non-ionic) Homeostasis Maintained BBB Integrity Iohexol->Homeostasis Minimal Osmotic Effect Junctions Tight Junction Disruption Shrinkage->Junctions Permeability Increased BBB Permeability Junctions->Permeability

Mechanism of contrast agent impact on BBB integrity.

Conclusion

For studies requiring a stable and intact blood-brain barrier to investigate disease-related permeability changes, iohexol is the superior choice over this compound. Its low-osmolality, non-ionic nature minimizes iatrogenic disruption of the BBB, leading to more accurate and reliable imaging data in rat models. While this compound may have applications where intentional, transient opening of the BBB is desired, for standard BBB integrity assessment, its use can introduce significant confounds. Researchers should carefully consider the properties of the contrast agent and its potential impact on the experimental outcomes.

References

A Comparative Analysis of the Neurotoxicity of Diatrizoate and Other Contrast Agents in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of diatrizoate, a high-osmolar ionic radiographic contrast agent, with other contrast media, particularly the low-osmolar, non-ionic agent iopamidol (B1672082). The information presented is supported by experimental data from studies conducted in rabbits, a commonly used animal model for neurotoxicity assessment.

Executive Summary

Experimental evidence strongly indicates that diatrizoate exhibits a higher potential for neurotoxicity compared to lower-osmolar, non-ionic contrast agents like iopamidol. The primary mechanism underlying this toxicity is the disruption of the blood-brain barrier (BBB) due to the hyperosmolality of diatrizoate. This breach in the BBB permits the extravasation of the contrast agent into the brain parenchyma, leading to potential neuronal damage.

Data Presentation: Quantitative Comparison of Blood-Brain Barrier Disruption

The following table summarizes the quantitative data from a key study by Hayakawa et al. (1988) that directly compared the effects of intracarotid injections of meglumine (B1676163) diatrizoate and iopamidol on the BBB in rabbits.

Contrast AgentMethod of AssessmentResultsInterpretation
Meglumine Diatrizoate (305 mgI/ml)Evans Blue Staining10 out of 10 animals showed blue staining of the brain parenchyma.[1][2]Significant and consistent disruption of the blood-brain barrier.
99mTc-DTPA Extravasation (mean ± SD)3.88 ± 1.67[1][2]A substantial increase in BBB permeability, indicating significant extravasation of the tracer.
Iopamidol (300 mgI/ml)Evans Blue Staining3 out of 10 animals showed blue staining.[1][2]Minimal to no disruption of the blood-brain barrier in the majority of animals.
99mTc-DTPA Extravasation (mean ± SD)1.29 ± 0.77[1][2]A significantly smaller increase in BBB permeability compared to diatrizoate.
Isotonic Saline (Control)Evans Blue Staining0 out of 10 animals showed blue staining.[1][2]No disruption of the blood-brain barrier.
99mTc-DTPA Extravasation (mean ± SD)0.37 ± 0.13[1][2]Baseline level of tracer in the brain tissue.

Experimental Protocols

The data presented above was obtained using the following experimental methodology:

Animal Model:

  • Male and female rabbits were used in the study.[1][2]

Contrast Agent Administration:

  • This compound (305 mgI/ml), iopamidol (300 mgI/ml), or isotonic saline were injected into the carotid artery.[1][2]

Assessment of Blood-Brain Barrier Integrity:

  • Evans Blue Staining: A 2% solution of Evans blue dye (4 ml/kg) was administered intravenously. Evans blue binds to serum albumin and, under normal conditions, does not cross the BBB. The presence of blue staining in the brain parenchyma upon gross examination is a qualitative indicator of BBB disruption.[1][2]

  • 99mTc-DTPA Scintigraphy: 0.1 mCi of 99mTechnetium-DTPA (Tc-DTPA) was used as a quantitative tracer. The extravasation of this radiolabeled compound into the brain tissue was measured and is indicative of the degree of BBB permeability.[1][2]

Visualization of Key Mechanisms and Workflows

Signaling Pathway of Hyperosmotic Stress-Induced Blood-Brain Barrier Disruption

Hyperosmolar contrast agents like diatrizoate induce a signaling cascade in the endothelial cells of the cerebral vasculature, leading to the opening of the tight junctions that form the BBB.

G cluster_0 Extracellular Space cluster_1 Cerebral Endothelial Cell Hyperosmolar\nContrast Agent\n(Diatrizoate) Hyperosmolar Contrast Agent (Diatrizoate) Cell Shrinkage Cell Shrinkage Hyperosmolar\nContrast Agent\n(Diatrizoate)->Cell Shrinkage Src Kinase\nActivation Src Kinase Activation Cell Shrinkage->Src Kinase\nActivation MAPK Pathway\nActivation MAPK Pathway Activation Cell Shrinkage->MAPK Pathway\nActivation beta-catenin\nPhosphorylation beta-catenin Phosphorylation Src Kinase\nActivation->beta-catenin\nPhosphorylation VE-Cadherin\nDissociation VE-Cadherin Dissociation beta-catenin\nPhosphorylation->VE-Cadherin\nDissociation Cytoskeletal\nRearrangement Cytoskeletal Rearrangement VE-Cadherin\nDissociation->Cytoskeletal\nRearrangement MAPK Pathway\nActivation->Cytoskeletal\nRearrangement Tight Junction\nOpening Tight Junction Opening Cytoskeletal\nRearrangement->Tight Junction\nOpening

Caption: Signaling cascade in cerebral endothelial cells initiated by hyperosmolar stress.

Experimental Workflow for Assessing Contrast Agent Neurotoxicity

The following diagram outlines the typical experimental procedure for evaluating the neurotoxic effects of contrast agents in a rabbit model.

G A Animal Preparation (Rabbit Model) B Anesthesia A->B C Catheterization of Carotid Artery B->C D Intravenous Injection of BBB Permeability Tracer (e.g., Evans Blue, 99mTc-DTPA) C->D E Intracarotid Injection of Contrast Agent (Diatrizoate, Iopamidol, or Saline) D->E F Observation Period E->F G Sacrifice and Brain Extraction F->G H Qualitative Analysis (Visual Inspection for Evans Blue Staining) G->H I Quantitative Analysis (Measurement of Tracer Extravasation) G->I J Histopathological Examination (Optional) G->J

Caption: Workflow for in vivo assessment of contrast agent neurotoxicity in rabbits.

Discussion of Neurotoxic Effects

The disruption of the blood-brain barrier is the primary event initiating the neurotoxicity of hyperosmolar contrast agents. Once the BBB is compromised, the contrast agent can enter the delicate neural environment of the brain, leading to a cascade of detrimental effects:

  • Direct Chemotoxicity: The chemical properties of the contrast agent itself can be directly toxic to neurons and glial cells.

  • Ionic Imbalance: The influx of ions from ionic contrast agents like diatrizoate can disrupt the carefully maintained ionic homeostasis of the brain, affecting neuronal excitability and function.

  • Vasogenic Edema: The extravasation of plasma proteins and fluid into the brain parenchyma can lead to vasogenic edema, increasing intracranial pressure and potentially causing further neuronal damage.

  • Neuronal Apoptosis and Necrosis: Prolonged exposure to the contrast agent and the subsequent inflammatory response can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) in neurons.

While the study by Hayakawa et al. (1988) did not include histopathological analysis, it is a well-established consequence of significant BBB disruption that neuronal injury can occur. Further studies focusing on histopathological changes, such as neuronal apoptosis and glial activation, would provide a more complete picture of the downstream neurotoxic effects of these agents.

Conclusion

Based on the available experimental data from rabbit models, diatrizoate, a high-osmolar ionic contrast agent, demonstrates a significantly greater propensity for inducing neurotoxicity, primarily through the disruption of the blood-brain barrier, when compared to the low-osmolar, non-ionic agent iopamidol. This information is critical for researchers and clinicians in selecting the appropriate contrast agent to minimize the risk of neurological complications, particularly in patients with pre-existing conditions that may compromise the integrity of the blood-brain barrier. Future research should aim for direct, quantitative comparisons of a wider range of contrast agents and a more detailed elucidation of the downstream cellular and molecular neurotoxic events.

References

A Comparative Analysis of Image Quality: Meglumine Diatrizoate vs. Non-Ionic Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of contrast agent is a critical determinant of imaging study outcomes. This guide provides an objective comparison of the image quality achievable with meglumine (B1676163) diatrizoate, an ionic, high-osmolality contrast medium (HOCM), versus various non-ionic, low-osmolality contrast media (LOCM). The following analysis is supported by experimental data to inform decisions in preclinical and clinical research settings.

Executive Summary

Meglumine diatrizoate has long been a standard contrast agent for various radiological examinations. However, the development of non-ionic contrast media has offered alternatives with different physicochemical properties that can influence both image quality and patient tolerance. While some studies suggest that the overall diagnostic quality may not be significantly different between the two classes of agents when optimal protocols are employed, non-ionic media consistently demonstrate a superior safety profile with a lower incidence of adverse reactions. This can indirectly contribute to better image quality by reducing motion artifacts from patient discomfort. For specific applications, particularly in sensitive patient populations or when subtle enhancements are critical, the properties of non-ionic agents may offer a distinct advantage.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from comparative studies on image quality and adverse events.

Table 1: Comparison of Subjective Image Quality Scores

Study / Non-Ionic AgentThis compound (Ionic)Non-Ionic Contrast Mediump-valueConclusion
Bernardino et al. (Iohexol 300)62% (184/298) Optimal Enhancement71% (214/302) Optimal Enhancementp = 0.02Iohexol (B1672079) showed a statistically significant higher rate of optimal enhancement.[1]
Bernardino et al. (Iohexol 300)98% (292/298) Diagnostic Quality (Optimal + Adequate)99.7% (301/302) Diagnostic Quality (Optimal + Adequate)Not statistically differentWhen combining optimal and adequate ratings, both agents provided diagnostic quality studies.[1]
McClennan et al. (Ioversol)4 procedures rated "fair"All procedures rated "diagnostic"Not specifiedIoversol (B29796) demonstrated consistently diagnostic scan quality.[2]
Zhang et al. (Iohexol)Mean 2D Image Quality Score: 4.59 ± 0.68Mean 2D Image Quality Score: 3.60 ± 1.14p < 0.001In this specific application (noncathartic CT colonography), diatrizoate had a better image quality score.[3]

Table 2: Comparison of Objective Image Quality (Attenuation in Hounsfield Units - HU)

Study / Non-Ionic AgentThis compound (Ionic)Non-Ionic Contrast Mediump-valueConclusion
Zhang et al. (Iohexol)Attenuation of tagged feces: 581 ± 66 HUAttenuation of tagged feces: 1038 ± 117 HUp < 0.001Iohexol resulted in significantly higher attenuation of tagged feces in noncathartic CT colonography.[3]

Table 3: Comparison of Adverse Reaction Rates

Study / Non-Ionic AgentThis compound (Ionic)Non-Ionic Contrast Mediump-valueConclusion
Katayama et al.Overall: 12.66% (21422/169284) Severe: 0.22% (372/169284)Overall: 3.13% (5272/168363) Severe: 0.04% (67/168363)Not specifiedNon-ionic media significantly reduce the frequency of adverse drug reactions.[4]
Bernardino et al. (Iohexol 300)With discomfort: 63% (188/298) Without discomfort: 33% (99/298)With discomfort: 39% (119/302) Without discomfort: 16% (48/302)p < 0.001Iohexol had a significantly lower incidence of adverse reactions, both with and without symptoms of discomfort.[1]
McClennan et al. (Ioversol)35% (14/40) with adverse side effects (6 moderate)0% (0/40) with adverse side effectsNot specifiedIoversol was significantly better tolerated with no reported adverse side effects in the study group.[2]
Cohen et al. (Iohexol and Iopamidol)85% with minor side effects18% (Iohexol), 36% (Iopamidol) with minor side effectsNot specifiedLow osmolarity contrast agents are indicated for pediatric CT imaging due to a lower incidence of minor side effects that can degrade image quality.[5]
Wolf et al.4.17%0.69%p < 0.001The incidence of adverse effects was significantly higher in the ionic contrast material group.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative experimental protocols derived from the cited literature.

Protocol 1: Comparative Study of Iohexol 300 and Diatrizoate Meglumine 60 for Body CT
  • Study Design: A prospective, randomized, double-blind study involving 600 patients.

  • Contrast Agents:

    • Diatrizoate meglumine 60% (Ionic HOCM)

    • Iohexol 300 mgI/mL (Non-ionic LOCM)

  • Patient Population: Patients undergoing dynamic contrast-enhanced body CT.

  • Injection Protocol: Specific injection parameters (e.g., volume, flow rate) were not detailed in the abstract but would have been standardized for both groups.

  • Image Acquisition: Dynamic contrast-enhanced body CT scans were performed.

  • Image Quality Assessment:

    • Subjective: Scans were evaluated for study quality, with enhancement categorized as optimal, adequate, or poor by radiologists blinded to the contrast agent used.

  • Adverse Event Monitoring: Patients were monitored for any adverse reactions related to the contrast material during and within 24 hours of the CT scan. Reactions were categorized, including those of discomfort (e.g., heat, bad taste).

  • Statistical Analysis: Statistical tests (e.g., chi-squared) were used to compare the rates of optimal enhancement, diagnostic quality studies, and adverse reactions between the two groups. A p-value of < 0.05 was considered statistically significant.

Protocol 2: Comparison of Ioversol and Sodium/Meglumine Diatrizoate in Computed Body Tomography
  • Study Design: A double-blind, parallel-group comparative study of 80 adult patients.

  • Contrast Agents:

    • Sodium/meglumine diatrizoate (Ionic HOCM)

    • Ioversol (Non-ionic LOCM)

  • Patient Population: Adult patients undergoing computed body tomography (CT).

  • Injection Protocol: Not specified in the abstract, but would have been standardized.

  • Image Acquisition: Contrast-enhanced body CT.

  • Image Quality Assessment:

    • Subjective: Scan quality was rated, with some procedures in the diatrizoate group being rated as "fair".

  • Safety and Tolerance Assessment:

    • Vital signs (systolic and diastolic blood pressure) were monitored post-procedure.

    • Patient tolerance was assessed using pain and heat scores.

    • The incidence and severity of adverse side effects were recorded.

  • Statistical Analysis: Statistical analyses were performed to compare the effects on vital signs and the incidence of adverse effects between the two groups.

Mandatory Visualization

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PatientSelection Patient Selection (e.g., undergoing body CT) Randomization Randomization PatientSelection->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Non-ionic Contrast) Randomization->GroupB Injection Standardized Contrast Injection GroupA->Injection GroupB->Injection CTScan CT Image Acquisition Injection->CTScan ImageQuality Image Quality Assessment (Subjective & Objective) CTScan->ImageQuality AdverseEvents Adverse Event Monitoring CTScan->AdverseEvents DataAnalysis Statistical Analysis ImageQuality->DataAnalysis AdverseEvents->DataAnalysis

Caption: Experimental workflow for comparing contrast media.

G cluster_properties Contrast Media Properties cluster_physicochemical Physicochemical Characteristics cluster_outcomes Clinical Outcomes Ionic Ionic (this compound) HighOsmolality High Osmolality Ionic->HighOsmolality NonIonic Non-Ionic LowOsmolality Low Osmolality NonIonic->LowOsmolality HighViscosity Higher Viscosity HighOsmolality->HighViscosity AdverseReactions Adverse Reactions HighOsmolality->AdverseReactions Higher Incidence LowViscosity Lower Viscosity LowOsmolality->LowViscosity LowOsmolality->AdverseReactions Lower Incidence ImageQuality Image Quality HighViscosity->ImageQuality Potential for flow artifacts LowViscosity->ImageQuality Smoother flow dynamics AdverseReactions->ImageQuality Patient motion can degrade quality

Caption: Logical relationship between contrast properties and outcomes.

References

Safety Operating Guide

Proper Disposal of Meglumine Diatrizoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of Meglumine Diatrizoate, a commonly used iodinated contrast medium in research and development.

This compound, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), requires careful disposal to prevent environmental contamination.[1] Iodinated contrast media can be persistent in the environment and their presence in wastewater is a growing concern.[2][3] Therefore, direct disposal into the sewer system or with household garbage is not recommended.[1][4][5]

Core Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] This ensures the compound is handled and treated in accordance with environmental regulations.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated personal protective equipment (PPE), and cleaning materials from spills, in a designated and clearly labeled waste container.

    • Ensure the container is compatible with the chemical and is securely sealed.

  • Waste Characterization:

    • Label the waste container with "Waste this compound" and include any other components of the waste stream.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific labeling requirements and waste codes.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • Follow all institutional guidelines for hazardous waste storage.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a complete and accurate description of the waste.

  • Recycling as an Alternative:

    • Some manufacturers and waste management companies offer recycling programs for iodinated contrast media to recover the iodine.[2][3]

    • Inquire with your supplier or EHS office about the availability of such programs in your area. This is an environmentally preferable option.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Personal Safety:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

    • If there is a risk of dust or aerosol formation, respiratory protection may be necessary.[4]

  • Containment:

    • Prevent the spill from spreading and entering drains or waterways.[4]

    • Use an inert absorbent material, such as sand, vermiculite, or other non-combustible absorbent materials, to contain the spill.[1]

  • Cleanup:

    • Carefully collect the absorbed material and place it into a sealed container for disposal as chemical waste.[1]

    • Clean the spill area thoroughly with water and a suitable cleaning agent.[5][6]

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS office, following your institution's established procedures.

Quantitative Data Summary

While specific quantitative disposal limits are typically determined by local regulations and the capabilities of waste disposal facilities, the following table summarizes key properties of this compound relevant to its handling and disposal.

PropertyValueSource
CAS Number 131-49-7[4]
Molecular Formula C18H26I3N3O9[4]
Solubility Slightly soluble in water and DMSO[4]
Hazard Classification Not a hazardous substance or mixture

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated decision1 Is it a spill or accidental release? start->decision1 spill_procedure Follow Spill Management Protocol: 1. Ensure personal safety (PPE). 2. Contain the spill. 3. Clean up with absorbent material. 4. Collect waste in a sealed container. decision1->spill_procedure Yes waste_collection Collect in a designated, sealed, and labeled waste container. decision1->waste_collection No spill_procedure->waste_collection decision2 Is a recycling program for iodinated contrast media available? waste_collection->decision2 recycle Arrange for collection through the recycling program. decision2->recycle Yes dispose Arrange for disposal via a licensed chemical waste contractor. decision2->dispose No end Disposal Complete recycle->end dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meglumine Diatrizoate
Reactant of Route 2
Reactant of Route 2
Meglumine Diatrizoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.